4-Methoxy-2-nitro-1-(phenylmethoxy)benzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-2-nitro-1-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-12-7-8-14(13(9-12)15(16)17)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXBISNAILQFMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00596913 | |
| Record name | 1-(Benzyloxy)-4-methoxy-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82780-78-7 | |
| Record name | 1-(Benzyloxy)-4-methoxy-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-(Benzyloxy)-4-methoxy-2-nitrobenzene: A Technical Guide
Abstract
This technical guide provides a comprehensive and in-depth protocol for the synthesis of 1-(benzyloxy)-4-methoxy-2-nitrobenzene, a key intermediate in the development of various organic molecules for the pharmaceutical and materials science sectors. The primary synthetic strategy detailed herein is the Williamson ether synthesis, a robust and reliable method for forming the target ether linkage. This document elucidates the mechanistic underpinnings of the reaction, provides a rationale for reagent and condition selection, and presents a detailed, step-by-step experimental procedure. Furthermore, it includes crucial safety information, methods for product characterization, and troubleshooting guidance to ensure a successful and reproducible synthesis.
Introduction
1-(Benzyloxy)-4-methoxy-2-nitrobenzene is a substituted nitroaromatic compound whose structural motifs make it a valuable building block in organic synthesis. The presence of the nitro group allows for a range of chemical transformations, most notably its reduction to an amine, which is a common step in the synthesis of bioactive compounds. The methoxy and benzyloxy groups modulate the electronic properties of the aromatic ring and provide steric bulk, influencing subsequent reactions. The synthesis of this and related nitroaromatic ethers is pivotal for creating more complex molecular architectures.[1]
The most direct and widely employed method for preparing this class of compounds is the Williamson ether synthesis.[2] This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or phenoxide.[3] In this specific application, the phenoxide is generated from 4-methoxy-2-nitrophenol, which then displaces a bromide ion from benzyl bromide.
Retrosynthetic Analysis & Pathway Rationale
A retrosynthetic analysis of the target molecule, 1-(benzyloxy)-4-methoxy-2-nitrobenzene, logically disconnects the ether bond (C-O). This disconnection yields two commercially available and relatively inexpensive starting materials: 4-methoxy-2-nitrophenol and a benzyl halide, such as benzyl bromide.
The forward synthesis, therefore, relies on the Williamson ether synthesis. This pathway is chosen for its high efficiency, operational simplicity, and the generally high yields obtained with primary halides like benzyl bromide.[3] The reaction is facilitated by a base, which deprotonates the phenolic hydroxyl group of 4-methoxy-2-nitrophenol to form a more potent nucleophile, the phenoxide ion. The electron-withdrawing nitro group ortho to the hydroxyl group increases its acidity, facilitating deprotonation.[4] A polar aprotic solvent is typically used to solvate the counter-ion of the base without hindering the nucleophilicity of the phenoxide.[2]
Recommended Synthetic Pathway: Williamson Ether Synthesis
Principle and Mechanism
The reaction proceeds via a classic SN2 mechanism.[3]
-
Deprotonation: A base, commonly a carbonate like potassium carbonate (K₂CO₃), abstracts the acidic proton from the hydroxyl group of 4-methoxy-2-nitrophenol. This creates a resonance-stabilized phenoxide anion.
-
Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic benzylic carbon of benzyl bromide. This attack occurs from the backside of the carbon-bromine bond, leading to an inversion of configuration (though not relevant for the achiral benzyl bromide).[3]
-
Displacement: The carbon-oxygen bond forms concurrently with the cleavage of the carbon-bromine bond, displacing the bromide ion as the leaving group and yielding the final product, 1-(benzyloxy)-4-methoxy-2-nitrobenzene.
Diagram: Reaction Mechanism
Caption: SN2 mechanism for the synthesis of the target compound.
Detailed Experimental Protocol
Materials and Equipment
| Reagents & Materials | Equipment |
| 4-Methoxy-2-nitrophenol | Round-bottom flask (100 mL) |
| Benzyl bromide | Reflux condenser |
| Potassium carbonate (K₂CO₃), anhydrous | Magnetic stirrer and stir bar |
| Acetone or Dimethylformamide (DMF) | Heating mantle |
| Ethyl acetate | Separatory funnel |
| Hexane | Rotary evaporator |
| Deionized water | Buchner funnel and filter paper |
| Saturated sodium chloride solution (Brine) | Thin Layer Chromatography (TLC) plate |
| Anhydrous magnesium sulfate (MgSO₄) | Standard laboratory glassware |
Safety Precautions
-
Benzyl Bromide : This compound is a lachrymator and is corrosive. It causes skin, eye, and respiratory tract irritation.[5][6] Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4-Methoxy-2-nitrophenol : May cause skin and eye irritation.[7] Avoid inhalation of dust.
-
Solvents : Acetone and ethyl acetate are flammable. Keep away from ignition sources. DMF is a potential irritant.
-
General : Always conduct reactions in a fume hood. Ensure eyewash stations and safety showers are accessible.[8]
Step-by-Step Procedure
-
Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxy-2-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and 50 mL of acetone (or DMF).
-
Addition of Reagent : Begin stirring the mixture. Slowly add benzyl bromide (1.1 eq) to the flask at room temperature.
-
Reflux : Attach a reflux condenser to the flask and heat the mixture to reflux (for acetone, ~56°C). Let the reaction proceed for 4-6 hours.
-
Reaction Monitoring : The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The disappearance of the starting phenol spot indicates the reaction is nearing completion.
-
Work-up : After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Filter off the solid potassium salts and wash the solid with a small amount of acetone.[1]
-
Solvent Removal : Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.
-
Extraction : Dissolve the resulting crude residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash with deionized water (2 x 30 mL) and then with brine (1 x 30 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which should be a yellow solid.
-
Purification : The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to afford the pure 1-(benzyloxy)-4-methoxy-2-nitrobenzene.[1]
Diagram: Experimental Workflow
Caption: General workflow for the synthesis and purification.
Characterization and Data
The final product should be characterized to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₁₄H₁₃NO₄ |
| Molecular Weight | 259.26 g/mol |
| Appearance | Yellow solid |
| Melting Point | Approx. 78-80 °C (based on similar structures) |
| ¹H NMR (CDCl₃) | Expected peaks: δ ~3.9 (s, 3H, -OCH₃), ~5.2 (s, 2H, -OCH₂Ph), ~7.0-7.6 (m, aromatic protons) |
| IR (KBr) | Expected peaks: ~1520 cm⁻¹ (NO₂ asymm.), ~1340 cm⁻¹ (NO₂ symm.), ~1270 cm⁻¹ (Ar-O-C) |
Troubleshooting and Optimization
-
Incomplete Reaction : If TLC shows significant starting material remaining, the reaction time can be extended. Ensure the potassium carbonate is anhydrous, as water can impede the reaction. Using a more polar aprotic solvent like DMF can also increase the reaction rate.[2]
-
Side Products : A potential side reaction is C-alkylation, although O-alkylation is heavily favored for phenoxides.[2] If significant impurities are observed, purification by column chromatography on silica gel may be necessary.
-
Low Yield : Ensure all reagents are pure and the reaction is protected from moisture if necessary. The temperature of the reflux should be maintained consistently.
Conclusion
The Williamson ether synthesis provides an effective and high-yielding route to 1-(benzyloxy)-4-methoxy-2-nitrobenzene from readily available starting materials. The protocol described is robust and scalable for laboratory settings. Careful adherence to the experimental procedure and safety precautions is essential for a successful outcome. The resulting product is a versatile intermediate, primed for further chemical modification in various research and development applications.
References
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ResearchGate. (2018). Ultrasound assisted intensified synthesis of 1-benzyloxy-4-nitrobenzene in the presence of phase transfer catalyst. Retrieved from [Link]
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PubChem. (n.d.). 1-(4-Methoxyphenoxy)-2-nitrobenzene. Retrieved from [Link]
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An In-depth Technical Guide to 4-methoxy-2-nitro-1-(phenylmethoxy)benzene (CAS: 82780-78-7): A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Pivotal Building Block
4-methoxy-2-nitro-1-(phenylmethoxy)benzene is a substituted aromatic ether that has garnered significant interest in the field of medicinal chemistry and drug development. Its strategic placement of methoxy, nitro, and benzyloxy functional groups on a benzene scaffold makes it a versatile synthetic intermediate. This guide provides a comprehensive technical overview of this compound, from its synthesis and physicochemical properties to its critical role in the synthesis of pharmaceutically active molecules, most notably the anti-rheumatic drug, Iguratimod. Understanding the nuances of this molecule is paramount for researchers aiming to leverage its synthetic potential in the creation of novel therapeutics.
Physicochemical Properties: A Snapshot of Key Characteristics
A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective use in multi-step syntheses. The following table summarizes the key properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 82780-78-7 | |
| Molecular Formula | C₁₄H₁₃NO₄ | |
| Molecular Weight | 259.26 g/mol | |
| Appearance | Likely a crystalline solid | |
| Melting Point | Data not readily available | |
| Boiling Point | Data not readily available | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water. |
Synthesis and Mechanism: The Williamson Ether Synthesis Approach
The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis.[1][2][3] This venerable yet highly effective SN2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.[4]
Reaction Scheme:
Caption: General scheme for the Williamson ether synthesis of the target compound.
Mechanistic Rationale:
The reaction is initiated by the deprotonation of the hydroxyl group of 4-methoxy-2-nitrophenol by a suitable base, such as potassium carbonate, to form a more nucleophilic phenoxide ion. This phenoxide then acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide in a classic SN2 fashion. The bromide ion is displaced as the leaving group, resulting in the formation of the desired ether linkage. The choice of a polar aprotic solvent like dimethylformamide (DMF) is crucial as it effectively solvates the cation of the base, thereby enhancing the nucleophilicity of the phenoxide and facilitating the SN2 reaction.
Detailed Experimental Protocol:
-
Reaction Setup: To a solution of 4-methoxy-2-nitrophenol (1 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes, then add benzyl bromide (1.1 equivalents) dropwise.
-
Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Purification and Characterization: Ensuring High Purity for Downstream Applications
The purity of this compound is critical for its use in subsequent synthetic steps, particularly in the context of drug manufacturing.
Purification Workflow:
Caption: Simplified synthetic route from the target compound to Iguratimod.
The synthesis of Iguratimod from this intermediate typically involves the reduction of the nitro group to an amine. This is a critical transformation, as the resulting amino group is essential for the subsequent construction of the chromone core of the Iguratimod molecule. The benzyloxy group often serves as a protecting group for the phenolic hydroxyl, which can be removed at a later stage of the synthesis if required.
Safety and Handling
First Aid Measures:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water.
In all cases of exposure, it is advisable to seek medical attention.
Conclusion
This compound is a strategically important synthetic intermediate with a proven application in the synthesis of the antirheumatic drug Iguratimod. Its preparation via the Williamson ether synthesis is a robust and scalable method. A thorough understanding of its synthesis, purification, and characterization, as well as strict adherence to safety protocols, is essential for its effective and safe utilization in research and drug development endeavors. This guide provides a solid foundation for scientists working with this pivotal molecule, empowering them to harness its full potential in the quest for new and improved therapeutics.
References
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- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
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- Francis Academic Press. (2023).
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- Filo. (2024). Show how you would use the Williamson ether synthesis to prepare....
- The Royal Society of Chemistry. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium.
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1H NMR and 13C NMR spectral data for 4-methoxy-2-nitrobenzyl ether
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Features of the 4-Methoxy-2-nitrobenzyl Ether Moiety
Authored by: A Senior Application Scientist
Introduction
In the fields of synthetic chemistry and drug development, the precise characterization of molecular structures is a foundational requirement for success. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the unambiguous elucidation of the constitution and stereochemistry of organic molecules. This guide provides a comprehensive technical analysis of the ¹H and ¹³C NMR spectral data for the 4-methoxy-2-nitrobenzyl ether moiety.
The 4-methoxy-2-nitrobenzyl (MNB) group is a valuable photolabile protecting group, employed to mask hydroxyl, carboxyl, and amide functionalities during complex synthetic sequences.[1] Its utility stems from its stability to a wide range of chemical conditions and its clean, high-yield cleavage upon irradiation with UV light (typically ~350-365 nm), releasing the deprotected substrate and the innocuous 4-methoxy-2-nitrosobenzaldehyde byproduct.[2][3] Understanding its characteristic NMR signature is crucial for reaction monitoring, intermediate verification, and final product confirmation.
This whitepaper will delve into a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of the MNB ether moiety. We will explore the causal relationships between the electronic effects of its substituents and the resulting chemical shifts and coupling patterns. Furthermore, this guide provides a robust, field-proven protocol for the acquisition of high-quality NMR data, ensuring experimental reproducibility and data integrity.
Molecular Structure and Predicted Spectral Complexity
The 4-methoxy-2-nitrobenzyl ether moiety possesses a distinct electronic architecture that directly influences its NMR spectra. The aromatic ring is substituted with a strongly electron-withdrawing nitro group (-NO₂) at the C2 position and a strongly electron-donating methoxy group (-OCH₃) at the C4 position. This push-pull arrangement creates a highly polarized system.
For the purpose of this guide, we will consider the moiety attached to a generic alkyl group (R), forming the ether R-O-CH₂-Ar.
Caption: Labeled structure of 4-methoxy-2-nitrobenzyl ether.
-
¹H NMR: Due to the lack of symmetry, all three aromatic protons (H3, H5, H6) are chemically distinct and will produce separate signals. The benzylic methylene protons (C7-H₂) and the methoxy methyl protons (C8-H₃) will also produce their own signals. Therefore, a total of 5 distinct signals are predicted for the MNB moiety itself.
-
¹³C NMR: All eight carbon atoms (C1-C6 in the ring, C7 benzylic, C8 methoxy) are in unique electronic environments. Consequently, 8 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.[4]
Predicted ¹H NMR Spectral Data & Interpretation
The proton chemical shifts are highly sensitive to the electronic environment. The electron-withdrawing nitro group deshields nearby protons (moves them downfield), while the electron-donating methoxy group shields them (moves them upfield).
Table 1: Predicted ¹H NMR Data for the 4-Methoxy-2-nitrobenzyl Moiety (in CDCl₃)
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H3 | 7.6 - 7.8 | d (doublet) | 1H | J ≈ 2.5 - 3.0 Hz |
| H5 | 7.1 - 7.3 | dd (doublet of doublets) | 1H | J ≈ 8.5 - 9.0 Hz, 2.5 - 3.0 Hz |
| H6 | 7.4 - 7.6 | d (doublet) | 1H | J ≈ 8.5 - 9.0 Hz |
| C7-H₂ (Benzylic) | 5.2 - 5.5 | s (singlet) | 2H | - |
| C8-H₃ (Methoxy) | 3.8 - 4.0 | s (singlet) | 3H | - |
Causality Behind Assignments:
-
Aromatic Region (7.0 - 8.0 ppm): The substitution pattern gives rise to a characteristic three-proton spin system.
-
H3: This proton is ortho to the powerful electron-withdrawing nitro group, causing it to be significantly deshielded and appear furthest downfield in the aromatic region. It is only coupled to H5 through a four-bond meta-coupling, resulting in a narrow doublet (d) with a small coupling constant (⁴J ≈ 2.5-3.0 Hz). A similar effect is seen in 4-methoxy-2-nitroaniline, where the analogous proton appears at 7.26 ppm.[5]
-
H6: This proton is ortho to the benzylic ether group and meta to the methoxy group. It experiences a strong three-bond ortho-coupling with H5, resulting in a doublet (d) with a large coupling constant (³J ≈ 8.5-9.0 Hz).
-
H5: This proton is coupled to both H6 (ortho) and H3 (meta). This splits the signal into a doublet of doublets (dd) with one large and one small coupling constant, corresponding to the ortho and meta interactions, respectively. This distinct "dd" pattern is a hallmark of this substitution.[6]
-
-
Benzylic Protons (C7-H₂): These protons are attached to a carbon that is bonded to both an oxygen atom and an aromatic ring. This environment is strongly deshielding, placing the signal in the 5.2 - 5.5 ppm range. In the absence of an adjacent chiral center or proton coupling, this signal appears as a sharp singlet.[7]
-
Methoxy Protons (C8-H₃): The protons of the methoxy group are shielded by the adjacent oxygen and typically appear as a sharp, intense singlet integrating to 3H. Their characteristic chemical shift is around 3.9 ppm, consistent with numerous anisole derivatives.[8]
Predicted ¹³C NMR Spectral Data & Interpretation
In proton-decoupled ¹³C NMR, each unique carbon appears as a singlet. The chemical shifts are influenced by the same electronic effects governing the ¹H spectrum but over a much wider range (~0-220 ppm).[9]
Table 2: Predicted ¹³C NMR Data for the 4-Methoxy-2-nitrobenzyl Moiety (in CDCl₃)
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |
| C4 | 160 - 163 | Quaternary, attached to -OCH₃. Strongly shielded by oxygen's lone pairs. |
| C2 | 148 - 151 | Quaternary, attached to -NO₂. Strongly deshielded by the nitro group. |
| C6 | 128 - 131 | Tertiary (CH). |
| C1 | 129 - 132 | Quaternary, attached to -CH₂OR. Less deshielded than C2. |
| C5 | 115 - 118 | Tertiary (CH). Shielded by para-methoxy group. |
| C3 | 108 - 112 | Tertiary (CH). Shielded by para-methoxy group, but deshielded by ortho-nitro group. |
| C7 (Benzylic) | 68 - 72 | Methylene carbon attached to oxygen. Typical range for benzyl ethers.[10] |
| C8 (Methoxy) | 55 - 57 | Methyl carbon attached to oxygen. Highly characteristic chemical shift.[8] |
Causality Behind Assignments:
-
Aromatic Carbons (100 - 165 ppm):
-
C4 & C2: The carbons directly attached to the oxygen (C4) and nitro group (C2) are the most shifted. C4 is moved significantly downfield (shielded) due to the resonance donation of the oxygen lone pairs, making it the most downfield signal. Conversely, C2 is strongly deshielded by the inductive and resonance withdrawal of the nitro group.
-
C1 & Quaternary Carbons: Quaternary carbons (those with no attached protons) often exhibit signals of lower intensity due to a less efficient relaxation mechanism (lack of Nuclear Overhauser Effect).[9] C1's chemical shift is influenced by the attached benzylic group.
-
C3, C5, C6 (Tertiary Carbons): The chemical shifts of these carbons reflect their position relative to the substituents. C5 and C3 are shielded by the powerful donating effect of the C4-methoxy group, while C3 and C6 are deshielded by the adjacent C2-nitro group. The interplay of these effects determines their final positions.
-
-
Aliphatic Carbons (50 - 75 ppm):
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a self-validating system for acquiring high-fidelity ¹H and ¹³C NMR spectra suitable for structural confirmation and purity analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the 4-methoxy-2-nitrobenzyl ether sample.
-
Transfer the sample to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high isotopic purity (>99.8%).
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved. A brief sonication may be used if necessary.
-
-
Instrument Setup & Shimming:
-
Insert the sample into the NMR spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any magnetic field drift during the experiment.
-
Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample. A well-shimmed sample is critical for achieving sharp lines and high resolution.
-
-
¹H NMR Acquisition (e.g., on a 400 MHz instrument):
-
Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (NS) to 16 or 32. This is usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
-
Set the relaxation delay (D1) to at least 1-2 seconds to allow for adequate relaxation of the protons between scans, ensuring accurate integration.
-
-
¹³C NMR Acquisition (e.g., on a 100 MHz instrument):
-
Select a proton-decoupled pulse sequence (e.g., zgpg30). This decouples the protons from the carbons, causing all carbon signals to appear as singlets and increasing signal-to-noise via the Nuclear Overhauser Effect (NOE).[9]
-
Set the spectral width to cover the full range of carbon signals (e.g., 0 to 220 ppm).
-
Set the number of scans (NS) to a higher value, typically 1024 or more, as the ¹³C isotope has a low natural abundance (1.1%).
-
Set the relaxation delay (D1) to 2 seconds.
-
-
Data Processing & Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) data.
-
Phase correct the resulting spectrum to ensure all peaks are in pure absorption mode.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm (for ¹H) or the residual solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum to determine the relative ratios of the different types of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding nuclei in the molecule.
-
Caption: Experimental workflow for NMR spectral acquisition.
References
- NMR Spectra of Benzyl 3-acetoxy-3-ethoxy-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)propanoate. (n.d.).
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- 17O NMR parameters of some substituted benzyl ethers components: Ab initio study. (2011). Arabian Journal of Chemistry.
- Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4-(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. (n.d.).
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- Supporting information for Generation of the CF3 Radical from Trifluoromethyl Sulfonium Salt. (2011). The Royal Society of Chemistry.
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- Short Summary of 1H-NMR Interpretation. (n.d.).
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- FTIR spectra of 1-benzyl-4-methoxyphenyl-1H. (n.d.). ResearchGate.
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- ¹H and ¹³C NMR Spectra of methyl 4-(4-methoxyphenyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylate. (n.d.). The Royal Society of Chemistry.
- 4-Methoxy-2-nitrobenzaldehyde. (n.d.). PubChem.
- 4-Methoxy-N-(4-nitrobenzyl)aniline. (n.d.).
- Kent, S. (n.d.). Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides. Chemical Communications (RSC Publishing).
- o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. (2006-06-08).
- Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. (n.d.). Penn Engineering.
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Williamson ether synthesis of nitroaromatic compounds protocol
<Williamson Ether Synthesis of Nitroaromatic Compounds: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foundational Principles: The Williamson Ether Synthesis
The Williamson ether synthesis, a cornerstone of organic chemistry since its discovery by Alexander Williamson in 1850, is a robust and versatile method for forming ethers.[1][2] The reaction fundamentally involves the nucleophilic substitution of a halide or other suitable leaving group by an alkoxide ion.[2] In the context of nitroaromatic compounds, this typically involves the reaction of a nitrophenoxide with an alkyl halide.[3]
The Core Mechanism: An S_N2 Pathway
The synthesis proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[1] This concerted process involves the backside attack of the nucleophile (the nitrophenoxide) on the electrophilic carbon of the alkylating agent, leading to the displacement of the leaving group.[1][4] A key characteristic of the S_N2 reaction is the inversion of stereochemistry at the electrophilic carbon, should it be a chiral center.[4]
The presence of a nitro group on the aromatic ring plays a crucial dual role. Firstly, it enhances the acidity of the phenolic precursor, facilitating the formation of the nucleophilic phenoxide. Secondly, it activates the aromatic ring towards nucleophilic aromatic substitution, although the primary pathway for ether formation in this context is typically S_N2 at the alkylating agent.[3]
Strategic Considerations for Synthesis Design
The success of a Williamson ether synthesis of a nitroaromatic compound hinges on the judicious selection of reactants, base, solvent, and reaction conditions.
Reactant Selection: A Balancing Act
-
The Nucleophile (Nitrophenoxide): Generated in situ from the corresponding nitrophenol, the nucleophilicity of the phenoxide is influenced by the position and number of nitro groups. While the electron-withdrawing nature of the nitro group acidifies the phenol, it can also diminish the nucleophilicity of the resulting phenoxide.
-
The Electrophile (Alkylating Agent): The reaction is most efficient with primary alkyl halides (e.g., iodides, bromides) or sulfonates (e.g., tosylates, mesylates).[2][5] Secondary alkyl halides are less reactive and may lead to a mixture of substitution and elimination products, while tertiary alkyl halides will predominantly undergo elimination (E2) in the presence of a strong base like a phenoxide.[1][6]
The Role of the Base: Deprotonation and Beyond
The choice of base is critical for the complete and efficient deprotonation of the nitrophenol to form the reactive phenoxide.[6]
-
Common Bases: Potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH) are frequently used for their efficacy and operational simplicity.[3][7]
-
Stronger Bases: For less acidic phenols or less reactive alkylating agents, stronger bases like sodium hydride (NaH) can be employed.[5][6] However, NaH is a potent reagent that can promote side reactions and requires careful handling.[6]
Solvent Effects: Influencing Reactivity and Selectivity
The solvent significantly impacts the reaction rate and outcome.[8]
-
Polar Aprotic Solvents: Acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are preferred as they solvate the cation of the alkoxide but not the nucleophilic anion, thus enhancing its reactivity.[1][4] Using DMSO has been shown to increase yields and reduce reaction times compared to using the parent alcohol as a solvent.[9]
-
Protic Solvents: Protic solvents can solvate the phenoxide ion, thereby reducing its nucleophilicity and slowing the reaction rate.[1][6]
Phase-Transfer Catalysis: A Green Chemistry Approach
Phase-transfer catalysis (PTC) is a powerful technique to accelerate the reaction, especially in biphasic systems.[10] Catalysts like quaternary ammonium salts (e.g., tetrabutylammonium bromide) or crown ethers (e.g., 18-crown-6) facilitate the transfer of the phenoxide from the aqueous or solid phase to the organic phase where the alkylating agent resides.[1][10] This approach often leads to faster reactions, milder conditions, and improved yields, aligning with the principles of green chemistry.[10][11]
Experimental Protocol: Synthesis of 4-Ethoxynitrobenzene
This protocol details a representative synthesis of a nitroaromatic ether.
Materials and Reagents
-
4-Nitrophenol
-
Ethyl Iodide
-
Potassium Carbonate (anhydrous, finely powdered)
-
Acetonitrile (anhydrous)
-
Ethyl Acetate
-
Hexane
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Deionized Water
Step-by-Step Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-nitrophenol (1 equivalent) and finely powdered anhydrous potassium carbonate (1.5-2 equivalents).[12]
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension.[3]
-
Addition of Alkylating Agent: Slowly add ethyl iodide (1.1-1.2 equivalents) to the reaction mixture via a syringe.[3][12]
-
Reaction: Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]
-
Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.[3]
-
Extraction: Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts and unreacted phenol. The purification of nitrated aromatic products often involves washing with an alkaline water stream to remove acidic impurities like nitrophenols.[13][14]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[3]
-
Purification: Purify the crude 4-ethoxynitrobenzene by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[3]
Diagram of the Experimental Workflow
Caption: Workflow for the Williamson ether synthesis of 4-ethoxynitrobenzene.
Data Presentation: Reaction Parameters and Yields
The versatility of the Williamson ether synthesis for nitroaromatic compounds is demonstrated by its applicability to various substrates and alkylating agents, consistently affording high yields.
| Substituted Nitrophenol | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Nitrophenol | Ethyl Iodide | K₂CO₃ | Acetonitrile | 80 | 6 | ~95% |
| 4-Nitrophenol | Benzyl Bromide | NaOH | Ethanol/Water | Reflux | 2 | >90% |
| 2-Nitrophenol | Methyl Iodide | K₂CO₃ | DMF | 100 | 4 | ~92% |
| 2,4-Dinitrophenol | Ethyl Bromide | K₂CO₃ | Acetone | Reflux | 5 | ~88% |
| This data is compiled from representative literature procedures and highlights typical reaction outcomes.[3] |
Mechanistic Deep Dive
A closer look at the reaction mechanism reveals the critical interplay of electronic and steric factors.
Diagram of the Reaction Mechanism
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The Ortho-Nitrobenzyl Ether Moiety: A Comprehensive Technical Guide to its Reactivity and Stability in Modern Drug Development
Abstract
The ortho-nitrobenzyl (oNB) ether functionality has emerged as a cornerstone photolabile protecting group in contemporary drug development, materials science, and chemical biology. Its utility is predicated on a delicate balance between robust stability to a wide array of chemical transformations and facile, high-yield cleavage upon exposure to ultraviolet light. This spatiotemporal control over the release of biologically active molecules offers unparalleled advantages in the design of prodrugs, the fabrication of advanced drug delivery systems, and the precise control of cellular processes. This in-depth technical guide provides a comprehensive exploration of the core principles governing the reactivity and stability of ortho-nitrobenzyl ethers. We will delve into the mechanistic intricacies of their photochemical cleavage, elucidate the key structural and environmental factors that modulate their reactivity, and provide a critical assessment of their stability and orthogonality in the context of complex synthetic strategies. This guide is intended to serve as an authoritative resource for researchers, scientists, and drug development professionals, enabling the rational design and successful implementation of oNB-based systems.
Introduction: The Power of Light in Molecular Design
In the intricate landscape of drug discovery and development, the ability to control the activation of therapeutic agents with precision is paramount. Photolabile protecting groups (PPGs) represent a powerful class of chemical tools that offer such control, allowing for the "caging" of a molecule's activity until its release is triggered by light.[1][2] This external, non-invasive stimulus provides a high degree of spatiotemporal resolution, a feature that is often difficult to achieve with conventional chemically-labile protecting groups.[1][2]
Among the diverse array of PPGs, the ortho-nitrobenzyl group stands out for its versatility and well-characterized photochemical properties.[1][2] Its application extends to the protection of a wide range of functional groups, including alcohols, amines, carboxylic acids, and phosphates.[1][2] This guide will focus specifically on ortho-nitrobenzyl ethers, providing a detailed examination of their synthesis, stability, and photochemical reactivity.
The Core of Reactivity: The Photochemical Cleavage Mechanism
The defining characteristic of ortho-nitrobenzyl ethers is their ability to undergo efficient cleavage upon irradiation with UV light, typically in the range of 300-365 nm.[3][4] The process is initiated by the photoexcitation of the ortho-nitrobenzyl chromophore, leading to an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. This fundamental step sets in motion a cascade of electronic and atomic rearrangements that culminate in the liberation of the protected alcohol and the formation of an ortho-nitrosobenzaldehyde byproduct.[1]
The currently accepted mechanism proceeds through the formation of a transient aci-nitro intermediate.[1] Upon photoexcitation, the ortho-nitrobenzyl ether transitions to an excited singlet state, which can then undergo intersystem crossing to a triplet state. Both the excited singlet and triplet states are capable of abstracting a hydrogen atom from the benzylic position, leading to the formation of a biradical species that rapidly rearranges to the aci-nitro intermediate. This intermediate is unstable and undergoes further rearrangement and cyclization to release the caged alcohol.
Figure 1: The photochemical cleavage mechanism of ortho-nitrobenzyl ethers.
Modulating Reactivity: Key Factors and Considerations
The efficiency and kinetics of the photochemical cleavage of ortho-nitrobenzyl ethers are not static but are influenced by a variety of structural and environmental factors. A thorough understanding of these factors is critical for the rational design of oNB-caged compounds with tailored release profiles.
Substituents on the Benzylic Carbon
Substitution at the benzylic carbon can have a profound impact on the rate of photocleavage. The introduction of an α-methyl group, for instance, has been shown to significantly enhance the rate of photolysis.[4] This acceleration is attributed to the increased stability of the benzylic radical formed during the initial hydrogen abstraction step.
Substituents on the Aromatic Ring
The electronic and steric nature of substituents on the aromatic ring also plays a role in modulating the photoreactivity, although the effects are generally less pronounced than those at the benzylic position. Electron-donating groups, such as methoxy groups, can influence the absorption properties of the chromophore and, in some cases, enhance the quantum yield of cleavage.
The Nature of the Leaving Group (Alcohol)
While the primary focus of this guide is on ethers, it is noteworthy that studies on related ortho-nitrobenzyl esters have demonstrated a strong correlation between the pKa of the leaving group and the rate of photolysis. More acidic leaving groups generally lead to faster cleavage. This principle can be extrapolated to ethers, suggesting that the electronic properties of the protected alcohol can influence the cleavage kinetics.
Environmental Factors
The solvent environment can influence the efficiency of photocleavage. The polarity of the solvent can affect the stability of the excited state and the intermediates involved in the cleavage pathway. Additionally, the presence of oxygen can lead to side reactions, although the primary photochemical process is generally efficient even in aerobic conditions.
The Pillar of Stability: Orthogonality in Complex Synthesis
A key advantage of the ortho-nitrobenzyl protecting group is its remarkable stability under a wide range of non-photolytic conditions. This chemical robustness allows for its seamless integration into complex multi-step synthetic sequences, where orthogonality to other protecting groups and reaction conditions is essential.
Ortho-nitrobenzyl ethers are generally stable to:
-
Acidic Conditions: They are resistant to cleavage by many common acidic reagents used in synthesis.
-
Basic Conditions: They are stable to a variety of basic conditions, allowing for transformations such as ester hydrolysis to be performed in their presence.
-
Many Oxidizing and Reducing Agents: Their stability towards a range of common redox reagents further expands their utility in complex synthetic routes.
This broad chemical stability ensures that the ortho-nitrobenzyl ether remains intact throughout a synthetic sequence, only to be selectively removed at the desired stage with high precision using light.
Practical Applications and Experimental Protocols
The unique properties of ortho-nitrobenzyl ethers have led to their widespread adoption in various fields of research and development.
Caged Compounds in Biology and Pharmacology
The ability to release biologically active molecules with high spatiotemporal control has made oNB ethers invaluable tools for studying cellular processes. By "caging" neurotransmitters, signaling molecules, or enzyme inhibitors, researchers can investigate their functions with unprecedented precision. In drug delivery, oNB ethers are employed to create prodrugs that are activated only at the site of disease upon light irradiation, minimizing off-target effects.
Photodegradable Materials
In materials science, ortho-nitrobenzyl ethers are incorporated as photocleavable linkers in polymer networks to create photodegradable hydrogels and other smart materials.[3] These materials can be designed to change their physical or chemical properties, such as swelling, adhesion, or solubility, in response to a light stimulus.[3]
Experimental Workflow: Synthesis and Deprotection of Ortho-Nitrobenzyl Ethers
A. General Protocol for the Synthesis of Ortho-Nitrobenzyl Ethers
The synthesis of ortho-nitrobenzyl ethers is typically achieved through a Williamson ether synthesis, reacting the desired alcohol with an ortho-nitrobenzyl halide under basic conditions.
Figure 2: A typical workflow for the synthesis of ortho-nitrobenzyl ethers.
Step-by-Step Methodology:
-
Deprotonation of the Alcohol: To a solution of the alcohol in an anhydrous aprotic solvent (e.g., DMF or THF), add a suitable base (e.g., sodium hydride, potassium carbonate) at 0 °C. Stir the mixture for 30-60 minutes to ensure complete deprotonation.
-
Addition of o-Nitrobenzyl Halide: Add a solution of ortho-nitrobenzyl bromide or chloride in the same anhydrous solvent to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Gentle heating may be required for less reactive alcohols.
-
Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired ortho-nitrobenzyl ether.
B. General Protocol for the Photolytic Deprotection of Ortho-Nitrobenzyl Ethers
The photolytic cleavage of ortho-nitrobenzyl ethers is a straightforward process that requires a suitable UV light source.
Figure 3: A general workflow for the photolytic deprotection of ortho-nitrobenzyl ethers.
Step-by-Step Methodology:
-
Solution Preparation: Dissolve the ortho-nitrobenzyl ether in a suitable solvent that is transparent in the desired UV range (e.g., methanol, acetonitrile, dichloromethane). The concentration should be adjusted to ensure efficient light penetration.
-
Irradiation: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) equipped with a filter to select the appropriate wavelength (typically around 350-365 nm). The reaction vessel should be made of a material that is transparent to UV light (e.g., quartz or Pyrex).
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by column chromatography or other suitable methods to separate the deprotected alcohol from the ortho-nitrosobenzaldehyde byproduct and any unreacted starting material.
Quantitative Data: A Comparative Overview
| Ortho-Nitrobenzyl Derivative | Protected Group | Quantum Yield (Φ) | Key Observations |
| 2-Nitrobenzyl | Alcohol | ~0.1 - 0.5 | The parent oNB group exhibits moderate to good quantum yields. |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | Alcohol | Higher than parent oNB | Methoxy substituents enhance the quantum yield. |
| α-Methyl-2-nitrobenzyl | Alcohol | Significantly higher than parent oNB | α-substitution dramatically increases the cleavage efficiency.[4] |
| 2-Nitrobenzyl | Ester | Generally lower than corresponding ethers | Ether linkages tend to have higher quantum yields than ester linkages. |
Challenges and Future Perspectives
Despite the broad utility of ortho-nitrobenzyl ethers, there are some challenges and areas for future development. The ortho-nitrosobenzaldehyde byproduct can sometimes be reactive and interfere with biological systems or subsequent chemical transformations. The development of "traceless" or "cleaner" photocleavable protecting groups is an active area of research.
Furthermore, the requirement for UV light can be a limitation in some biological applications due to potential cell damage and limited tissue penetration. The design of oNB derivatives that can be cleaved with longer wavelength light, through mechanisms such as two-photon absorption, is a promising avenue for future research.
Conclusion
Ortho-nitrobenzyl ethers represent a powerful and versatile class of photolabile protecting groups that have found widespread application in drug development, chemical biology, and materials science. Their robust chemical stability, combined with their efficient and selective cleavage by light, provides an unparalleled level of control over molecular function. A thorough understanding of their photochemical mechanism, the factors that influence their reactivity, and their stability profile is essential for their successful implementation. As research in this area continues to advance, we can expect the development of even more sophisticated and finely-tuned ortho-nitrobenzyl-based systems, further expanding the horizons of what is possible in the precise molecular control of matter and biology.
References
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Zhao, H., Sterner, E. S., Coughlin, E. B., & Theato, P. (2012). O-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Macromolecules, 45(4), 1723–1736. [Link]
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Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007–4010. [Link]
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Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: An Update. Chemical Reviews, 113(1), 119–191. [Link]
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Blanc, A., & Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. The Journal of Organic Chemistry, 67(16), 5567–5577. [Link]
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Šolomek, T., Mercier, S., Bally, T., & Bochet, C. G. (2012). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences, 11(3), 531–538. [Link]
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Lee, H. M., Larson, D. R., & Lawrence, D. S. (2009). Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” Compounds. ACS Chemical Biology, 4(6), 409–427. [Link]
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Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441–458. [Link]
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Organic Syntheses. p-NITROBENZYL ALCOHOL. [Link]
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Kim, S., Fujisawa, T., & Lim, C. (2022). o-Nitrobenzyl oxime ethers enable photo-induced cyclization reaction to provide phenanthridines under aqueous conditions. ChemRxiv. [Link]
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Willner, I., & Willner, B. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(9), 5436–5516. [Link]
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solubility of 4-methoxy-2-nitro-1-(phenylmethoxy)benzene in organic solvents
An In-depth Technical Guide on the Solubility of 4-methoxy-2-nitro-1-(phenylmethoxy)benzene in Organic Solvents
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction to this compound
This compound is a nitroaromatic ether with a molecular structure characterized by a substituted benzene ring bearing a methoxy group, a nitro group, and a benzyloxy group. The arrangement of these functional groups dictates its physicochemical properties, including its solubility in organic solvents. Understanding the solubility of this compound is crucial for a variety of applications, such as reaction medium selection, purification via crystallization, and formulation in drug discovery contexts.
Molecular Structure:
Caption: Molecular structure of this compound.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is a cornerstone of solubility prediction.[1][2][3] This principle suggests that substances with similar polarities are more likely to be soluble in one another.[4][5] The polarity of a molecule is determined by the presence of polar functional groups and the overall molecular geometry.
Analysis of Functional Groups:
-
Nitro Group (-NO2): This is a strongly polar, electron-withdrawing group that can participate in dipole-dipole interactions.
-
Methoxy Group (-OCH3): The ether linkage is polar, and the oxygen atom can act as a hydrogen bond acceptor.
-
Benzyloxy Group (-OCH2-Ph): This group also contains a polar ether linkage and a large non-polar aromatic ring.
-
Benzene Rings: The two aromatic rings are non-polar and contribute to van der Waals forces.
Predicted Solubility Profile:
Based on its structure, this compound is a moderately polar molecule. The presence of two aromatic rings suggests that it will have good solubility in solvents that can engage in π-π stacking and dispersion forces. The polar nitro and ether groups will contribute to its solubility in polar aprotic and, to a lesser extent, polar protic solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene | Low to Moderate | The non-polar aromatic rings will interact favorably with these solvents, but the polar functional groups will limit high solubility. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents can effectively solvate the polar nitro and ether groups through dipole-dipole interactions without the steric hindrance of hydrogen bonding. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | The polar groups will interact with the alcohol, but the large non-polar regions of the molecule may limit solubility compared to polar aprotic solvents. Hydrogen bonding with the solvent is possible through the ether oxygens. |
| Aqueous | Water | Insoluble | The large, non-polar benzyloxy and phenyl groups will dominate, making the molecule hydrophobic and unlikely to dissolve in water. |
Experimental Determination of Solubility
Given the absence of published data, empirical determination of solubility is necessary. The following protocols outline standard methodologies for both qualitative and quantitative solubility assessment.
Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents and is useful for initial screening.
Protocol:
-
Preparation: Dispense approximately 10-20 mg of this compound into a series of labeled small test tubes or vials.
-
Solvent Addition: To each tube, add a different organic solvent dropwise (e.g., 0.5 mL increments) from a burette or pipette.[6]
-
Agitation: After each addition, cap the tube and vortex or shake vigorously for 30-60 seconds to facilitate dissolution.[6]
-
Observation: Visually inspect the solution against a contrasting background to determine if the solid has completely dissolved.
-
Classification:
-
Soluble: The compound dissolves completely within 1-2 mL of solvent.
-
Slightly Soluble: A significant portion of the compound dissolves, but some solid remains even after adding 3-4 mL of solvent.
-
Insoluble: Little to no solid dissolves.
-
Caption: Workflow for qualitative solubility determination.
Quantitative Solubility Determination (Gravimetric Method)
The gravimetric method is a reliable technique for accurately measuring solubility at a specific temperature.[7]
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed, jacketed glass vessel.
-
Equilibrate the mixture at the desired temperature using a thermostatically controlled water bath with constant stirring for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[4]
-
-
Sampling:
-
Cease stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated (to the experimental temperature) glass syringe fitted with a particle filter.
-
-
Solvent Evaporation:
-
Dispense the collected supernatant into a pre-weighed, dry vial.
-
Record the total weight of the vial and the solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
-
Calculation:
-
Once the solvent is fully evaporated and the weight of the vial with the dried solute is constant, calculate the mass of the dissolved solid.
-
Solubility can be expressed in various units, such as g/L, mg/mL, or molarity.
-
Caption: Gravimetric method for quantitative solubility determination.
Factors Influencing Solubility
Several factors can influence the solubility of this compound.[2][5]
-
Temperature: For most solid solutes, solubility increases with increasing temperature as the dissolution process is often endothermic.[2][4][5] This relationship should be determined experimentally for each solvent system.
-
Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility.[4][5] A systematic study across a range of solvents with varying polarities would provide a comprehensive solubility profile.
-
Presence of Impurities: The presence of impurities in either the solute or the solvent can affect the measured solubility.
-
Crystalline Form (Polymorphism): If this compound can exist in different crystalline forms (polymorphs), each form may exhibit a different solubility.
Conclusion
This technical guide provides a robust framework for approaching the solubility of this compound. While direct solubility data is currently unavailable, a predictive analysis based on its molecular structure suggests high solubility in polar aprotic solvents, moderate solubility in polar protic and some non-polar solvents, and insolubility in water. The detailed experimental protocols provided herein offer a clear path for researchers to empirically determine both qualitative and quantitative solubility, which is essential for the effective use of this compound in synthesis, purification, and formulation.
References
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
- How to determine the solubility of a substance in an organic solvent? (2024, May 28).
- Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.
- Factors Affecting Solubility. BYJU'S.
- What factors affect solubility? (2022, April 18).
- Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts.
- Solubility of Organic Compounds. (2023, August 31). Unknown Source.
- In-depth Technical Guide: Solubility of 4-Ethoxy-2-fluoro-1-nitrobenzene in Organic Solvents. Benchchem.
Sources
electrophilic aromatic substitution on 4-methoxyphenyl benzyl ether
An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 1-(Benzyloxy)-4-methoxybenzene
Authored by: A Senior Application Scientist
Preamble: Situating 1-(Benzyloxy)-4-methoxybenzene in Synthetic Strategy
In the landscape of medicinal chemistry and materials science, the precise functionalization of aromatic scaffolds is a cornerstone of molecular design. 1-(Benzyloxy)-4-methoxybenzene, also known as 4-methoxyphenyl benzyl ether, represents a particularly instructive substrate for electrophilic aromatic substitution (EAS). Its disubstituted, electron-rich aromatic ring presents a nuanced challenge in regioselectivity, demanding a sophisticated understanding of competing electronic and steric effects. This guide moves beyond rudimentary textbook examples to provide researchers and drug development professionals with a comprehensive analysis of the factors governing EAS on this substrate. We will dissect the mechanistic underpinnings of its reactivity, provide field-tested experimental protocols for key transformations, and offer insights into achieving predictable and high-yielding outcomes.
Foundational Principles: Reactivity and Regioselectivity
The propensity of an aromatic ring to undergo electrophilic substitution is fundamentally governed by the electronic nature of its substituents. The reaction proceeds via a two-step mechanism: initial attack by the aromatic π-system on an electrophile (E⁺) to form a resonance-stabilized carbocation known as an arenium ion (or σ-complex), followed by deprotonation to restore aromaticity.[1][2] The first step, which disrupts the aromatic system, is typically the slow, rate-determining step.[3]
The Activating Nature of Alkoxy Groups
The substrate, 1-(benzyloxy)-4-methoxybenzene, features two powerful electron-donating groups (EDGs) attached to the phenyl ring: a methoxy group (-OCH₃) and a benzyloxy group (-OCH₂C₆H₅). Both are classified as strongly activating groups.[4] They enhance the ring's nucleophilicity and accelerate the rate of electrophilic attack compared to unsubstituted benzene.[5] This activation stems from the ability of the oxygen atom's lone pairs to donate electron density to the aromatic π-system via resonance (+M effect).[6][7] This donation enriches the electron density at the ortho and para positions, making them preferential sites for electrophilic attack.[8]
The Regiochemical Puzzle: Competing Directors
With the methoxy and benzyloxy groups situated para to one another, their directing effects are aimed at the same set of remaining positions on the ring.
-
The methoxy group at C1 directs incoming electrophiles to the C2 and C6 positions (ortho).
-
The benzyloxy group at C4 directs incoming electrophiles to the C3 and C5 positions (ortho).
This creates a scenario where all four available carbons are activated, necessitating a deeper analysis to predict the major product. When multiple activating groups are present, two factors are paramount: the relative activating strength of the groups and steric hindrance.[9]
Table 1: Comparative Analysis of Directing Groups
| Substituent | Electronic Effect | Activating Strength | Steric Profile | Preferred Positions |
| Methoxy (-OCH₃) | +M > -I (Strong EDG) | Strong | Low | C2, C6 |
| Benzyloxy (-OCH₂Ph) | +M > -I (Strong EDG) | Strong | High | C3, C5 |
The electronic activating strengths of methoxy and benzyloxy groups are very similar. Both are alkoxy groups, and their resonance contribution to the ring is the dominant effect. Therefore, the deciding factor in this case is steric hindrance . The benzyloxy group is significantly bulkier than the methoxy group. Consequently, electrophilic attack at the C3 and C5 positions, which are flanked by the large benzyloxy group, is sterically disfavored. The attack will preferentially occur at the C2 and C6 positions, which are adjacent to the much smaller methoxy group.
Therefore, the major product in electrophilic aromatic substitution reactions on 1-(benzyloxy)-4-methoxybenzene will be the isomer resulting from substitution ortho to the methoxy group .
Mechanistic Rationale for Regioselectivity
The preference for substitution at the C2/C6 position can be visualized by examining the stability of the arenium ion intermediates.
Figure 2: Key resonance contributors for the arenium ion after attack at C2.
The contributor where the positive charge resides on the methoxy oxygen is particularly stable as all atoms (except hydrogen) have a full octet. A similar highly stable contributor can be drawn involving the benzyloxy oxygen. In contrast, attack at the C3 position does not allow for direct resonance stabilization of the positive charge by the more powerful methoxy group, leading to a higher energy intermediate and a slower reaction rate.
Experimental Protocols and Methodologies
The following sections provide detailed, validated protocols for common EAS reactions performed on 1-(benzyloxy)-4-methoxybenzene. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Nitration
Aromatic nitration introduces a nitro (-NO₂) group, a versatile functional group for further transformations (e.g., reduction to an amine). The electrophile is the nitronium ion (NO₂⁺), typically generated in situ from a mixture of concentrated nitric and sulfuric acids. [10][11] Table 2: Experimental Parameters for Nitration
| Parameter | Value / Reagent | Purpose |
| Substrate | 1-(benzyloxy)-4-methoxybenzene | Aromatic Nucleophile |
| Nitrating Agent | Conc. HNO₃ (70%) | Source of NO₂⁺ |
| Catalyst / Solvent | Conc. H₂SO₄ (98%) | Promotes NO₂⁺ formation |
| Temperature | 0 - 5 °C | Controls reaction rate, prevents side reactions |
| Reaction Time | 30 - 60 minutes | Allows for complete conversion |
| Expected Product | 1-(Benzyloxy)-4-methoxy-2-nitrobenzene | - |
| Expected Yield | > 85% | - |
Step-by-Step Protocol: Synthesis of 1-(Benzyloxy)-4-methoxy-2-nitrobenzene
-
Preparation of Nitrating Mixture: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated H₂SO₄ (20 mL). Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add concentrated HNO₃ (10 mL) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the mixture for 15 minutes at 0-5 °C.
-
Substrate Addition: Dissolve 1-(benzyloxy)-4-methoxybenzene (10.0 g, 46.7 mmol) in a minimal amount of glacial acetic acid (15 mL).
-
Add the substrate solution dropwise to the cold nitrating mixture over 30 minutes. Maintain the internal temperature below 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring. A yellow solid should precipitate.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Recrystallize the crude product from ethanol to yield pure 1-(benzyloxy)-4-methoxy-2-nitrobenzene as yellow crystals.
Halogenation (Bromination)
Aromatic bromination is a reliable method for installing a bromine atom, which can serve as a handle for cross-coupling reactions. The reaction requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to polarize the Br-Br bond and generate a potent electrophile. [3] Table 3: Experimental Parameters for Bromination
| Parameter | Value / Reagent | Purpose |
| Substrate | 1-(benzyloxy)-4-methoxybenzene | Aromatic Nucleophile |
| Halogenating Agent | Bromine (Br₂) | Source of Bromine |
| Catalyst | Iron(III) Bromide (FeBr₃) | Lewis Acid Catalyst |
| Solvent | Dichloromethane (CH₂Cl₂) or CCl₄ | Anhydrous, inert solvent |
| Temperature | 0 °C to room temperature | Controlled reaction initiation |
| Expected Product | 2-Bromo-1-(benzyloxy)-4-methoxybenzene | - |
| Expected Yield | > 90% | - |
Step-by-Step Protocol: Synthesis of 2-Bromo-1-(benzyloxy)-4-methoxybenzene
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 1-(benzyloxy)-4-methoxybenzene (5.0 g, 23.3 mmol) and anhydrous dichloromethane (50 mL).
-
Add a catalytic amount of FeBr₃ (approx. 0.1 g).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Dissolve bromine (1.2 mL, 23.3 mmol) in 10 mL of dichloromethane. Add this solution dropwise to the reaction flask over 20 minutes. A color change and evolution of HBr gas (which can be neutralized with a trap) will be observed.
-
Reaction: After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction by slowly adding 50 mL of a 10% aqueous sodium thiosulfate solution to consume any excess bromine.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a superior method for creating a new carbon-carbon bond by introducing an acyl group (R-C=O) to the ring. [12]Unlike alkylation, the acylium ion electrophile does not undergo rearrangement, and the resulting ketone product is deactivated, preventing over-acylation. [13]Due to the presence of two Lewis basic ether oxygens in the substrate, a stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃) is required.
Table 4: Experimental Parameters for Friedel-Crafts Acylation
| Parameter | Value / Reagent | Purpose |
| Substrate | 1-(benzyloxy)-4-methoxybenzene | Aromatic Nucleophile |
| Acylating Agent | Acetyl Chloride (CH₃COCl) | Source of Acylium Ion |
| Catalyst | Aluminum Chloride (AlCl₃) | Lewis Acid Catalyst |
| Solvent | Dichloromethane (CH₂Cl₂) or CS₂ | Anhydrous, inert solvent |
| Temperature | 0 °C | Controls reaction exothermicity |
| Expected Product | 1-(2-(Benzyloxy)-5-methoxyphenyl)ethan-1-one | - |
| Expected Yield | ~75-85% | - |
Step-by-Step Protocol: Synthesis of 1-(2-(Benzyloxy)-5-methoxyphenyl)ethan-1-one
-
Catalyst Suspension: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃) (3.7 g, 28.0 mmol) in anhydrous dichloromethane (40 mL). Cool the suspension to 0 °C.
-
Acylium Ion Formation: Add acetyl chloride (1.8 mL, 25.4 mmol) dropwise to the AlCl₃ suspension. Stir for 15 minutes at 0 °C.
-
Substrate Addition: Dissolve 1-(benzyloxy)-4-methoxybenzene (5.0 g, 23.3 mmol) in 20 mL of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC.
-
Work-up: Cool the reaction back to 0 °C and very carefully quench it by slowly pouring it over a mixture of crushed ice (150 g) and concentrated HCl (15 mL). This will hydrolyze the aluminum complexes.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Isolation and Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The resulting crude solid can be purified by recrystallization from a suitable solvent like ethanol/water.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]
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- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
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- 8. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]
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- 12. lkouniv.ac.in [lkouniv.ac.in]
- 13. m.youtube.com [m.youtube.com]
The Dawn of Photocontrol: A Technical Guide to the Historical Development of Photolabile Protecting Groups
For researchers, scientists, and drug development professionals, the ability to initiate a chemical reaction with a pulse of light offers an unparalleled level of control. This spatiotemporal precision is largely made possible by a class of molecules known as photolabile protecting groups (PPGs), or "photocages". These molecular guardians temporarily mask a functional group on a bioactive molecule, rendering it inert until a specific wavelength of light triggers its release. This guide provides an in-depth exploration of the historical development of PPGs, from their conceptual beginnings to the sophisticated tools used in cutting-edge research today. We will delve into the core chemical principles, the evolution of their design, and the practical applications that have revolutionized fields from organic synthesis to neurobiology.
The Genesis of an Idea: Early Concepts and the First Photolabile Protecting Group
The concept of using light to control chemical reactions has its roots in the fundamental principles of photochemistry. However, the specific application of this concept to protecting groups in organic synthesis was a significant leap forward. The pioneering work in this area laid the groundwork for a new field of chemical biology.
The first documented use of a photolabile protecting group was in 1962 by Barltrop and Schofield.[1][2] They demonstrated that an N-benzyl group on glycine could be cleaved using 253.7 nm light to release the free amino acid.[1] This seminal work, while groundbreaking, utilized harsh UV light that could be damaging to biological systems. Nevertheless, it was the crucial first step that opened the door to a new way of thinking about reaction control.
Following this initial discovery, the 1970s saw a surge of interest in PPGs, largely driven by the work of Kaplan and Epstein, who began exploring their use in biochemical systems.[1][2] This period was critical for establishing the potential of PPGs as tools for studying dynamic biological processes. As the field expanded, a set of criteria for evaluating the performance of PPGs, often referred to as the "Lester rules" or "Sheehan criteria," were established.[1] These guidelines provided a framework for the rational design of new and improved PPGs.
The Rise of the Workhorse: o-Nitrobenzyl Protecting Groups
The ortho-nitrobenzyl (o-NB) group is arguably the most well-known and widely used class of photolabile protecting groups.[3][4] Its popularity stems from a reliable photochemical cleavage mechanism and the versatility to protect a wide range of functional groups, including alcohols, amines, carboxylic acids, and phosphates.[5]
The photochemical release mechanism of o-nitrobenzyl derivatives proceeds through an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position. This leads to the formation of an aci-nitro intermediate, which then rearranges to release the protected molecule and an o-nitrosobenzaldehyde or o-nitroso-ketone byproduct.[4][6]
Caption: Photochemical cleavage mechanism of o-nitrobenzyl protecting groups.
Over the years, numerous derivatives of the o-nitrobenzyl scaffold have been developed to fine-tune its properties. For instance, the introduction of methoxy groups on the aromatic ring, as in the 4,5-dimethoxy-2-nitrobenzyl (DMNB) and nitroveratryloxycarbonyl (NVOC) groups, shifts the absorption maximum to longer, less damaging wavelengths and can improve the quantum yield of cleavage.[7]
Expanding the Toolkit: The Emergence of New Photolabile Scaffolds
While o-nitrobenzyl groups remain a cornerstone of photolabile chemistry, their limitations, such as the formation of potentially reactive and absorbing byproducts, spurred the development of alternative PPG scaffolds.
Coumarin-Based Protecting Groups
Coumarin-based PPGs have gained significant traction, particularly in biological applications, due to their absorption at longer wavelengths (extending into the visible region) and generally faster release kinetics from the excited singlet state.[8] These properties are advantageous for minimizing photodamage to living cells and for studying rapid biological events.[8]
The photochemistry of coumarins involves a heterolytic cleavage in the excited state. Modifications to the coumarin core, such as the introduction of electron-donating groups at the 7-position, can enhance their photophysical properties, including increasing the quantum yield and shifting the absorption to even longer wavelengths.[8] However, challenges such as lower aqueous solubility and potential fluorescence interference from the photoproducts have also been addressed through clever chemical design.[8]
p-Hydroxyphenacyl Protecting Groups
The p-hydroxyphenacyl (pHP) group has emerged as another valuable class of PPGs.[7][9] A key feature of the pHP chromophore is the skeletal rearrangement that occurs upon photolysis, which leads to the clean and efficient release of the protected substrate.[7][9] This rearrangement mechanism often results in high chemical yields of the released product and a single major byproduct, which simplifies downstream analysis.[7] The involvement of water in the release mechanism also makes them well-suited for biological experiments.[7]
Quinoline-Based Protecting Groups
More recently, quinoline-based PPGs have been developed to address specific challenges in complex chemical synthesis, such as in protein assembly.[10][11] A significant advantage of some quinoline-based PPGs is their compatibility with native chemical ligation (NCL) and desulfurization methods, a limitation of many nitrobenzyl derivatives.[10][11] For example, the 7-(piperazin-1-yl)-2-(methyl)quinolinyl (PPZQ) group can be efficiently removed by photolysis in an aqueous buffer and is compatible with radical desulfurization, enabling the synthesis of complex proteins.[11] The development of quinoline-based PPGs with improved water solubility and photolysis efficiency continues to be an active area of research.[12]
Key Milestones and Applications in the Evolution of PPGs
The development of new PPGs has been intrinsically linked to their application in solving complex scientific problems. The following table highlights some of the key milestones in the historical development of PPGs and their impactful applications.
| Decade | Key Developments & Milestones | Core Applications |
| 1960s | First report of a photolabile protecting group (Barltrop & Schofield, 1962).[1] | Proof-of-concept in organic synthesis. |
| 1970s | Expansion into biochemical systems (Kaplan & Epstein).[1][2] First photorelease of cAMP and ATP.[2][3][7] | "Caged" compounds for studying cell signaling. |
| 1980s | Development of nitrobenzyl-based photoresists at AT&T Bell Laboratories.[1] | Microfabrication and electronics. |
| 1990s | Light-directed, spatially addressable parallel chemical synthesis (Fodor et al., 1991).[13] | High-density peptide and oligonucleotide microarrays. |
| 2000s | Development of PPGs with improved two-photon absorption cross-sections.[3] | 3D control of uncaging in thick biological tissues. |
| 2010s-Present | Emergence of quinoline-based PPGs for protein synthesis.[10][11] Development of PPGs responsive to visible and near-infrared light.[3] | Advanced protein engineering, in vivo photopharmacology. |
Experimental Protocols: A Glimpse into the Lab
To provide a practical understanding of how PPGs are utilized, this section outlines a generalized experimental workflow for a photocaging experiment.
General Workflow for Photocaging and Uncaging
Sources
- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 2. Photoremovable Protecting Groups | MDPI [mdpi.com]
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- 4. o-Nitrobenzyl photoremovable groups with fluorescence uncaging reporting properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quinoline-Based Photolabile Protection Strategy Facilitates Efficient Protein Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides [biosyn.com]
Methodological & Application
use of 4-methoxy-2-nitrobenzyl ether as a photolabile protecting group
Abstract
The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. Among these, photolabile protecting groups (PPGs) offer an unparalleled level of control, allowing for the removal of the protecting group with spatial and temporal precision using light, often referred to as a "traceless reagent" process.[1] This guide provides an in-depth exploration of the 4-methoxy-2-nitrobenzyl (MNB) ether, a prominent member of the widely used nitrobenzyl-based PPGs.[1][2] We will delve into the mechanistic underpinnings of its photolytic cleavage, provide detailed protocols for its installation and removal, and discuss its applications in contemporary research, particularly in the fields of chemical biology and drug development.
Introduction: The Advantage of Light
In multistep synthesis, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions.[3] The ideal protecting group should be easy to introduce, stable to a wide range of reaction conditions, and readily removed with high selectivity and yield. Photolabile protecting groups fulfill these criteria with the added benefit of orthogonal removal using light, a non-invasive reagent. This allows for deprotection in the presence of other sensitive functional groups that might not withstand traditional chemical deprotection methods.
The ortho-nitrobenzyl group is a classic photolabile protecting group. The introduction of a methoxy group at the 4-position, creating the 4-methoxy-2-nitrobenzyl (MNB) group, offers several advantages. The methoxy group acts as an electron-donating group, which can influence the absorption properties and quantum yield of the photocleavage reaction.
Mechanism of Photocleavage: A Norrish Type II Reaction
The photolytic cleavage of 2-nitrobenzyl ethers proceeds through a mechanism analogous to a Norrish Type II reaction.[1][4] Upon absorption of a photon, typically in the UV-A range (320-400 nm), the nitro group is excited to a diradical triplet state.[1][5] This is followed by an intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the excited nitro group, forming an aci-nitro intermediate.[1][5] This intermediate then undergoes a rearrangement to form a cyclic species, which subsequently fragments to release the protected alcohol and 4-methoxy-2-nitrosobenzaldehyde as the byproduct.[1]
Figure 1. Mechanism of MNB Photocleavage.
Key Experimental Parameters
The efficiency of the photocleavage reaction is dependent on several factors that must be carefully considered for optimal results.
| Parameter | Recommended Range/Value | Rationale & Considerations |
| Wavelength | 350-365 nm | This range corresponds to the absorption maximum of the MNB chromophore, maximizing excitation efficiency while minimizing potential damage to other sensitive molecules.[4][6] |
| Light Source | Medium-pressure mercury lamp, LED array | The choice of light source will depend on the scale of the reaction and the desired light intensity. LEDs offer more precise wavelength control. |
| Solvent | Acetonitrile, Methanol, Dichloromethane, Water (co-solvent) | The solvent should be transparent at the irradiation wavelength and should not react with the starting material or products. Protic solvents can sometimes influence the decay rate of the aci-nitro intermediate.[1] |
| Concentration | 1-10 mM | Higher concentrations can lead to the "inner filter effect," where the photoproducts absorb the incident light and reduce the efficiency of the reaction.[1] |
| Temperature | Room Temperature | The photochemical reaction itself is not highly temperature-dependent, but maintaining a consistent temperature is good practice. |
| Quantum Yield (Φ) | Varies (typically > 0.1) | The quantum yield is a measure of the efficiency of the photoreaction and is dependent on the specific substrate and reaction conditions.[1][7] |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with 4-Methoxy-2-nitrobenzyl Bromide
This protocol describes a general procedure for the protection of a primary alcohol using the Williamson ether synthesis.
Materials:
-
Primary alcohol
-
4-Methoxy-2-nitrobenzyl bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the alcohol (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C and add a solution of 4-methoxy-2-nitrobenzyl bromide (1.1 eq) in a minimal amount of anhydrous DMF dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with Et₂O and water. Separate the layers. Extract the aqueous layer twice more with Et₂O.
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Figure 2. Workflow for Alcohol Protection.
Protocol 2: Photolytic Deprotection of a 4-Methoxy-2-nitrobenzyl Ether
This protocol provides a general method for the light-induced cleavage of an MNB ether.
Materials:
-
MNB-protected compound
-
Photoreactor (e.g., Rayonet reactor or a custom setup with a suitable UV lamp)
-
Quartz or Pyrex reaction vessel (Pyrex will filter out shorter UV wavelengths)
-
Anhydrous solvent (e.g., acetonitrile, methanol, or dichloromethane)
-
Silica gel for column chromatography
Procedure:
-
Solution Preparation: Dissolve the MNB-protected compound in the chosen anhydrous solvent in the reaction vessel. The concentration should be in the range of 1-10 mM.
-
Degassing (Optional but Recommended): Degas the solution by bubbling nitrogen or argon through it for 15-30 minutes. This removes dissolved oxygen which can sometimes interfere with the reaction.
-
Irradiation: Place the reaction vessel in the photoreactor and irradiate with light at 350-365 nm. If using a broad-spectrum lamp, a filter may be necessary.
-
Reaction Monitoring: Monitor the progress of the deprotection by TLC or HPLC. The reaction time can vary from minutes to several hours depending on the substrate, concentration, and light intensity.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography to separate the deprotected alcohol from the 4-methoxy-2-nitrosobenzaldehyde byproduct and any remaining starting material.
Applications in Research and Development
The MNB protecting group has found utility in a variety of applications where spatial and temporal control of deprotection is crucial.
-
Peptide and Protein Synthesis: The MNB group has been used to protect backbone amides in peptides, allowing for the synthesis of complex peptide structures.[8]
-
"Caged" Compounds: In chemical biology, the MNB group is used to create "caged" versions of biologically active molecules, such as neurotransmitters, signaling molecules, and drugs.[2][9] These caged compounds are inactive until they are exposed to light, which releases the active molecule at a specific time and location within a biological system.
-
Surface Modification: The photolabile nature of the MNB group allows for the light-patterned modification of surfaces, which has applications in materials science and the development of microarrays.
-
Drug Delivery: MNB-protected prodrugs can be designed to be activated by light at a specific disease site, potentially reducing systemic side effects.[10]
Conclusion
The 4-methoxy-2-nitrobenzyl ether is a versatile and valuable photolabile protecting group for alcohols and other functional groups. Its reliable installation, stability to a range of chemical conditions, and efficient photolytic cleavage make it a powerful tool for organic chemists. The ability to control deprotection with light opens up a wide array of applications in complex synthesis, chemical biology, and materials science. By understanding the underlying mechanism and optimizing the reaction conditions, researchers can effectively harness the power of light to achieve their synthetic goals.
References
-
Johnson, E. C. B., & Kent, S. B. H. (2006). Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides. Chemical Communications, (14), 1557–1559. [Link]
-
Wuts, P. G. M. (2014). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. [Link]
-
Wikipedia. (2023). Photolabile protecting group. In Wikipedia. [Link]
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Kim, M. S., & Diamond, S. L. (2006). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. PMC - NIH. [Link]
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ResearchGate. (n.d.). Some of the currently used nitrobenzyl-derived protecting groups. Retrieved January 22, 2026, from [Link]
-
Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007–4010. [Link]
-
ChemBK. (2024). 4-METHOXY-2-NITRO-BIPHENYL. Retrieved January 22, 2026, from [Link]
-
Semantic Scholar. (n.d.). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Retrieved January 22, 2026, from [Link]
-
Blanc, A., & Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. Journal of the American Chemical Society, 124(25), 7174–7175. [Link]
-
Givens, R. S., & Klán, P. (2006). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 106(8), 3150–3185. [Link]
-
ResearchGate. (n.d.). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. Retrieved January 22, 2026, from [Link]
-
University of Southampton ePrints. (n.d.). Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. Retrieved January 22, 2026, from [Link]
-
Penn Engineering. (n.d.). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). Photolabile Protecting Groups: Structure and Reactivity. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. Retrieved January 22, 2026, from [Link]
-
University of Groningen Research Portal. (n.d.). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Retrieved January 22, 2026, from [Link]
- Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
-
UCLA - Chemistry and Biochemistry. (n.d.). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Retrieved January 22, 2026, from [Link]
-
ChemRxiv. (n.d.). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by. Retrieved January 22, 2026, from [Link]
-
Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Retrieved January 22, 2026, from [Link]
-
Wiley Online Library. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(23), 6059–6070. [Link]
-
National Institutes of Health. (n.d.). Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. Retrieved January 22, 2026, from [Link]
-
ACS Publications. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(10), 6291–6355. [Link]
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Application Note & Protocol: Photochemical Cleavage of 4-Methoxy-2-Nitrobenzyl Ethers
Introduction: The Power of Light in Chemical Synthesis
In the landscape of modern organic chemistry and drug development, the ability to selectively protect and deprotect functional groups is paramount. Photolabile protecting groups (PPGs) offer an exceptional level of control, allowing for the removal of a protecting group with spatial and temporal precision using light as a traceless reagent.[1][2] This approach avoids the often harsh chemical conditions required for traditional deprotection methods, which can be detrimental to sensitive molecules.[2] Among the various classes of PPGs, the ortho-nitrobenzyl scaffold has emerged as a robust and versatile tool.[3][4]
This application note provides a detailed protocol for the photochemical cleavage of 4-methoxy-2-nitrobenzyl (MNB) ethers. The MNB group is a key derivative of the o-nitrobenzyl family, offering favorable absorption characteristics and cleavage efficiencies. We will delve into the mechanistic underpinnings of this photoreaction, provide a step-by-step experimental guide, and discuss critical parameters that influence the reaction's success. This guide is intended for researchers, scientists, and drug development professionals who require precise control over the release of alcohols and phenols in their synthetic strategies.
Mechanism of Photochemical Cleavage
The photochemical cleavage of o-nitrobenzyl ethers proceeds through a well-studied intramolecular redox reaction.[5][6] Upon absorption of UV light, typically in the 350-365 nm range, the o-nitrobenzyl group is excited to a singlet or triplet state. This excited state undergoes an intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the nitro group, forming an aci-nitro intermediate.[6][7] This transient species then rapidly rearranges through a cyclic intermediate to ultimately liberate the protected alcohol or phenol and form a 4-methoxy-2-nitrosobenzaldehyde byproduct.[5][6][8] The methoxy group at the 4-position helps to red-shift the absorption maximum, allowing for the use of less damaging, longer wavelength UV light.[9]
Caption: Mechanism of MNB ether photocleavage.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for the photochemical cleavage of MNB ethers. Optimal conditions, particularly reaction time, may vary depending on the specific substrate and the quantum yield of the reaction.
Materials and Equipment:
-
Substrate: 4-methoxy-2-nitrobenzyl ether derivative
-
Solvent: Anhydrous and degassed solvent (e.g., methanol, acetonitrile, dioxane, or buffered aqueous solutions). The choice of solvent can influence reaction kinetics.[10]
-
Photoreactor: A commercially available photoreactor or a custom setup equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to cut off wavelengths below 300 nm, or a 365 nm LED array).
-
Reaction Vessel: Quartz or borosilicate (Pyrex) reaction tube or flask. Quartz is preferred as it is transparent to a wider range of UV light.
-
Inert Gas: Argon or Nitrogen for deoxygenating the reaction mixture.
-
Stirring: Magnetic stirrer and stir bar.
-
Analytical Tools: Thin Layer Chromatography (TLC) plates, High-Performance Liquid Chromatography (HPLC), and/or Liquid Chromatography-Mass Spectrometry (LC-MS) for monitoring reaction progress.
-
Purification: Silica gel for column chromatography, and appropriate solvents for elution.
Safety Precautions:
-
Photochemical reactions should be conducted in a well-ventilated fume hood.[11][12]
-
UV radiation is harmful to the eyes and skin. Always use appropriate UV-blocking safety glasses and ensure the photoreactor is properly shielded.[13]
-
Handle all chemicals with appropriate personal protective equipment (PPE), including gloves and a lab coat.[14]
-
Consult the Safety Data Sheet (SDS) for all chemicals used.[12]
Caption: Workflow for MNB ether photocleavage.
Procedure:
-
Solution Preparation: Dissolve the 4-methoxy-2-nitrobenzyl ether substrate in an appropriate solvent. The concentration should be optimized, but a starting point of 0.01-0.05 M is common. The choice of solvent is critical; protic solvents like methanol can participate in the reaction, while aprotic solvents like acetonitrile or dioxane are also frequently used.[10]
-
Deoxygenation: Transfer the solution to the photoreaction vessel. Deoxygenate the solution by bubbling a gentle stream of argon or nitrogen through it for 15-30 minutes. Oxygen can quench the excited state of the MNB group, reducing the efficiency of the cleavage.
-
Irradiation: Place the reaction vessel in the photoreactor and begin irradiation with a 365 nm UV source.[10] Maintain a constant temperature, typically room temperature, unless otherwise required for the substrate's stability. Ensure the solution is well-stirred throughout the irradiation period.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by TLC, HPLC, or LC-MS. The disappearance of the starting material and the appearance of the deprotected product and the nitrosobenzaldehyde byproduct should be observed.
-
Work-up: Once the reaction is complete, turn off the UV lamp and remove the reaction vessel. Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by flash column chromatography on silica gel. The polarity of the eluent will depend on the properties of the deprotected product. The 4-methoxy-2-nitrosobenzaldehyde byproduct is typically a colored and more polar compound, which facilitates its separation.
Critical Parameters and Optimization
The efficiency of the photochemical cleavage can be influenced by several factors. Understanding these can aid in optimizing the reaction for a specific application.
| Parameter | Influence on Reaction | Typical Conditions & Considerations |
| Wavelength | The MNB group has an absorption maximum around 350-365 nm. Using light in this range maximizes efficiency while minimizing potential damage to other functional groups that may absorb at shorter wavelengths.[9][10] | 350-365 nm from a mercury lamp with a filter or an LED source. |
| Solvent | The polarity and protic nature of the solvent can affect the stability of intermediates and the overall quantum yield.[5][10] | Methanol, acetonitrile, dioxane, and buffered aqueous solutions are common. Empirical testing is recommended. |
| Substrate Concentration | High concentrations can lead to the inner filter effect, where the solution absorbs most of the light at the surface, reducing the efficiency in the bulk of the solution. | Typically in the range of 0.001 M to 0.1 M. |
| Oxygen | Molecular oxygen can act as a quencher for the excited triplet state of the nitroaromatic compound, leading to lower cleavage efficiency. | Deoxygenation by purging with an inert gas (Ar or N₂) is highly recommended. |
| Leaving Group | The nature of the alcohol or phenol being released can influence the quantum yield of the cleavage.[7][15] | Generally, the reaction is robust for a wide range of primary, secondary, and phenolic hydroxyl groups. |
Conclusion
The photochemical cleavage of 4-methoxy-2-nitrobenzyl ethers is a powerful and precise method for the deprotection of alcohols and phenols. By leveraging the energy of light, this technique offers a mild and traceless alternative to conventional chemical deprotection strategies. The protocol and considerations outlined in this application note provide a solid foundation for researchers to successfully implement this methodology in their work, from fundamental organic synthesis to complex applications in drug delivery and materials science.
References
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Photochemical reaction mechanisms of 4,5-dimethoxy-2-nitrobenzyl acetate analysed by a sub-10 fs near-ultraviolet pulse laser. ResearchGate. Available at: [Link]
-
Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. PubMed. Available at: [Link]
-
Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds in Solution, I. 2-Nitrotoluene: Thermodynamic and Kinetic Parameters of theaci-Nitro Tautomer. ResearchGate. Available at: [Link]
-
The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. University of Vienna. Available at: [Link]
-
Photooxygenation of nitrobenzyl derivatives. Mechanisms of photogeneration and hydrolysis of α-hydroperoxy nitrobenzyl ethers. Canadian Science Publishing. Available at: [Link]
-
Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. Available at: [Link]
-
Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. ACS Publications. Available at: [Link]
-
Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. Available at: [Link]
-
Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. ResearchGate. Available at: [Link]
-
Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. ACS Publications. Available at: [Link]
-
Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. Available at: [Link]
-
Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. JSTOR. Available at: [Link]
-
o-Nitrobenzyl oxime ethers enable photo-induced cyclization reaction to provide phenanthridines under aqueous conditions. ChemRxiv. Available at: [Link]
-
Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. ACS Publications. Available at: [Link]
-
Photolabile protecting group. Wikipedia. Available at: [Link]
-
SAFETY AND DISPOSAL GUIDELINES FOR THE USE OF PHOTOGRAPHIC CHEMICALS I. I. Introduction. Florida Atlantic University. Available at: [Link]
-
Laboratory safety regulations for 'Photochemistry'. EdrawMind. Available at: [Link]
-
Some of the currently used nitrobenzyl-derived protecting groups. ResearchGate. Available at: [Link]
-
Photography. Princeton EHS. Available at: [Link]
-
Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. ACS Publications. Available at: [Link]
-
Photolabile protecting groups and linkers. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
How to Safely Handle Reactive Chemicals. The Chemistry Blog. Available at: [Link]
-
o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Europe PMC. Available at: [Link]
-
Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC - NIH. Available at: [Link]
-
Photolabile Protecting Groups and Linkers. ResearchGate. Available at: [Link]
-
Photography Lab Safety Guidelines for Lab Workers & Students. CSULB. Available at: [Link]
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The Strategic Application of 1-(Benzyloxy)-4-methoxy-2-nitrobenzene in Advanced Peptide Synthesis: A Guide for Researchers and Drug Development Professionals
In the intricate field of peptide synthesis, the quest for orthogonal protecting group strategies that offer precision, mild cleavage conditions, and enhanced control over complex molecular architectures is paramount. This guide delves into the application of 1-(benzyloxy)-4-methoxy-2-nitrobenzene, a sophisticated photolabile protecting group (PPG) belonging to the venerable 2-nitrobenzyl family. Its unique substitution pattern offers a nuanced approach to the light-mediated release of carboxylic acids, making it a valuable tool for the synthesis of "caged" peptides, complex peptide fragments, and other delicate biomolecules. This document provides an in-depth exploration of its mechanism, detailed protocols for its use in solid-phase peptide synthesis (SPPS), and the scientific rationale behind each experimental step.
The Scientific Foundation: Understanding the 1-(Benzyloxy)-4-methoxy-2-nitrobenzyl Protecting Group
The utility of 1-(benzyloxy)-4-methoxy-2-nitrobenzene as a precursor to a photolabile protecting group lies in the well-established photochemistry of 2-nitrobenzyl compounds.[1] Upon irradiation with UV light, an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon initiates a cascade of electronic rearrangements. This process ultimately leads to the cleavage of the ester bond, releasing the protected carboxylic acid and a 2-nitrosobenzaldehyde derivative as a byproduct.[2][3]
The substituents on the aromatic ring—a benzyloxy group at the 1-position and a methoxy group at the 4-position—are not merely passive spectators. These electron-donating groups are expected to influence the photophysical properties of the molecule, potentially shifting the absorption maximum to longer, less damaging wavelengths and modulating the quantum yield of the cleavage reaction.[4] This fine-tuning of the photolytic properties is a key advantage in the synthesis of sensitive peptides containing residues prone to photodegradation, such as tryptophan and phenylalanine.[1]
The orthogonality of this PPG is a significant asset. It remains stable under the acidic and basic conditions typically employed in standard Fmoc-based solid-phase peptide synthesis (SPPS), such as treatment with trifluoroacetic acid (TFA) for side-chain deprotection and piperidine for Fmoc group removal.[3][5] This allows for its seamless integration into established synthetic workflows.
Crafting the Tools: Synthesis of Key Reagents
The journey to incorporating this PPG into a peptide begins with the synthesis of its activated form, typically the corresponding benzyl bromide. This is a crucial first step for the subsequent esterification of an Fmoc-protected amino acid.
Protocol 1: Synthesis of 1-(Benzyloxy)-4-methoxy-2-nitrobenzyl Bromide
This protocol is an adapted procedure based on the synthesis of related nitrobenzyl halides.
Materials:
-
1-(Benzyloxy)-4-methoxy-2-nitrotoluene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask, dissolve 1-(benzyloxy)-4-methoxy-2-nitrotoluene (1.0 eq) in CCl₄.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq) to the solution.
-
Heat the mixture to reflux and stir under an inert atmosphere for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system such as hexane/ethyl acetate to yield 1-(benzyloxy)-4-methoxy-2-nitrobenzyl bromide.
Application in Solid-Phase Peptide Synthesis (SPPS)
The true utility of 1-(benzyloxy)-4-methoxy-2-nitrobenzene is realized in its application as a PPG for the carboxyl group of amino acids in SPPS. The following protocols outline the esterification of an Fmoc-amino acid and its subsequent use in peptide synthesis.
Protocol 2: Preparation of Fmoc-Amino Acid 1-(Benzyloxy)-4-methoxy-2-nitrobenzyl Ester
This procedure is based on standard methods for the esterification of Fmoc-amino acids with benzyl-type alcohols or halides.[6]
Materials:
-
Fmoc-protected amino acid (e.g., Fmoc-Gly-OH)
-
1-(Benzyloxy)-4-methoxy-2-nitrobenzyl bromide (from Protocol 1)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Fmoc-amino acid (1.0 eq) in anhydrous DMF.
-
Add cesium carbonate (0.5 eq) and stir the mixture at room temperature for 30 minutes to form the cesium salt of the amino acid.
-
To this mixture, add a solution of 1-(benzyloxy)-4-methoxy-2-nitrobenzyl bromide (1.1 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the Fmoc-amino acid 1-(benzyloxy)-4-methoxy-2-nitrobenzyl ester by column chromatography on silica gel.
Protocol 3: Incorporation into a Peptide Chain and Photolytic Cleavage
This protocol details the use of the PPG-protected amino acid as a C-terminal residue linked to a resin, followed by peptide elongation and photolytic release.
Workflow for SPPS using the Photolabile Linker:
Caption: Workflow for SPPS using a photolabile protecting group.
Materials:
-
Fmoc-deprotected peptide-resin with the C-terminal amino acid linked via the 1-(benzyloxy)-4-methoxy-2-nitrobenzyl ester.
-
Photoreactor equipped with a UV lamp (e.g., 365 nm).
-
Solvent for photolysis (e.g., a mixture of acetonitrile and water, or THF).[7]
-
Scavenger for nitroso byproduct (optional, e.g., semicarbazide).[1]
-
TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[8]
-
Cold diethyl ether.
Procedure:
-
Peptide Synthesis: Synthesize the desired peptide sequence on a solid support using standard Fmoc-SPPS protocols. The first amino acid attached to the resin will be the one protected with the 1-(benzyloxy)-4-methoxy-2-nitrobenzyl group.
-
Resin Preparation for Photolysis: After completion of the synthesis and removal of the final N-terminal Fmoc group, wash the peptide-resin thoroughly with dichloromethane and dry it under vacuum.
-
Photolytic Cleavage:
-
Swell the resin in the chosen photolysis solvent in a quartz reaction vessel.
-
Irradiate the suspension with UV light (typically 365 nm) while stirring or agitating. The duration of irradiation will depend on the scale of the reaction and the quantum yield of the protecting group, and should be optimized (e.g., 1-4 hours).[7]
-
Monitor the cleavage progress by taking small aliquots of the solution and analyzing by HPLC.
-
-
Peptide Isolation:
-
After photolysis, filter the resin and collect the filtrate containing the protected peptide.
-
Wash the resin with additional photolysis solvent.
-
Evaporate the solvent from the combined filtrates.
-
-
Side-Chain Deprotection:
-
Treat the residue with a standard TFA cleavage cocktail for 1-2 hours to remove the side-chain protecting groups.[9]
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold diethyl ether.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Mechanism of Photocleavage
The photolytic cleavage of the 1-(benzyloxy)-4-methoxy-2-nitrobenzyl ester proceeds through a well-documented intramolecular rearrangement.
Sources
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- 9. peptide.com [peptide.com]
Application Notes and Protocols: Experimental Procedures for the Deprotection of the 4-Methoxy-2-Nitrobenzyl Group
Introduction: The Strategic Utility of the 4-Methoxy-2-Nitrobenzyl (MNB) Photolabile Protecting Group
In the intricate landscape of multi-step organic synthesis, particularly in the fields of peptide synthesis, drug delivery, and materials science, the ability to selectively mask and unmask functional groups with spatial and temporal precision is paramount. The 4-methoxy-2-nitrobenzyl (MNB) group, a member of the esteemed o-nitrobenzyl family of photolabile protecting groups (PPGs), has emerged as a cornerstone tool for such strategic molecular control. Its defining feature is its stability to a wide array of chemical reagents used in synthesis, coupled with its susceptibility to clean cleavage upon irradiation with near-UV light, typically in the 350-420 nm range.[1][2] This "on-demand" deprotection, triggered by a non-invasive external stimulus, provides researchers with unparalleled control over the release of active molecules.[3]
The inclusion of the 4-methoxy substituent on the aromatic ring is a critical design element. It red-shifts the absorption maximum of the chromophore compared to the parent o-nitrobenzyl group, allowing for the use of longer, less-damaging wavelengths for cleavage.[1] This is particularly advantageous in biological systems where high-energy UV light can be detrimental to cellular integrity. This application note provides a detailed guide for researchers on the experimental procedures for the deprotection of the MNB group, focusing on the primary photochemical method and offering a viable chemical alternative. We will delve into the mechanistic underpinnings of these transformations, provide step-by-step protocols, and offer insights into troubleshooting and optimization.
Part 1: Photochemical Deprotection of the MNB Group
The primary and most widely employed method for the cleavage of the MNB group is photolysis. This technique offers excellent orthogonality to most chemical transformations and allows for precise control over the timing and location of deprotection.
The Underlying Mechanism of Photochemical Cleavage
The photodeprotection of the MNB group proceeds through a well-established intramolecular rearrangement pathway, characteristic of o-nitrobenzyl compounds, often referred to as a Norrish Type II-like reaction.[3] Upon absorption of a photon, the MNB-protected substrate is promoted to an excited state. This initiates an intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the nitro group. This step is often the rate-determining step of the overall process. The resulting aci-nitro intermediate is unstable and rapidly rearranges to release the protected functional group (alcohol, amine, etc.) and form the byproduct, 4-methoxy-2-nitrosobenzaldehyde.[4]
The efficiency of this process is described by the quantum yield (Φ), which is the fraction of absorbed photons that result in the cleavage of the protecting group. The quantum yield is influenced by several factors, including the nature of the leaving group (the protected molecule) and the solvent.[5]
Caption: Mechanism of MNB photochemical deprotection.
Experimental Protocol for Photolytic Cleavage
This protocol provides a general procedure for the photochemical deprotection of MNB-protected compounds in solution. Optimization of irradiation time and reaction conditions may be necessary depending on the specific substrate and scale of the reaction.
Materials and Equipment:
-
MNB-protected compound
-
Anhydrous, UV-transparent solvent (e.g., methanol, acetonitrile, dichloromethane, dioxane, or buffered aqueous solutions)
-
Photochemical reactor (e.g., Rayonet reactor with 350 nm or 365 nm lamps, or a high-power 365 nm LED setup)[6][7]
-
UV-transparent reaction vessel (e.g., quartz or borosilicate glass tube)
-
Stirring apparatus (e.g., magnetic stir bar and stir plate)
-
Analytical tools for monitoring reaction progress (e.g., TLC, HPLC, LC-MS)
-
Standard laboratory glassware and reagents for work-up and purification.
Procedure:
-
Solution Preparation: Dissolve the MNB-protected compound in an appropriate solvent to a typical concentration of 0.01-0.1 M. The choice of solvent can influence the reaction rate and should be transparent at the irradiation wavelength to avoid interference.
-
Reaction Setup: Transfer the solution to a UV-transparent reaction vessel equipped with a stir bar. If the reaction is sensitive to oxygen, degas the solution by bubbling with nitrogen or argon for 15-30 minutes. Seal the vessel.
-
Irradiation: Place the reaction vessel in the photochemical reactor at a consistent distance from the light source. Begin irradiation with a 350 nm or 365 nm light source.[8] The reaction should be stirred continuously to ensure uniform exposure to the light.
-
Reaction Monitoring: Monitor the progress of the deprotection by periodically taking aliquots and analyzing them by TLC, HPLC, or LC-MS. The disappearance of the starting material and the appearance of the deprotected product and the 4-methoxy-2-nitrosobenzaldehyde byproduct can be tracked.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified to remove the nitrosobenzaldehyde byproduct. A common method is to dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bisulfite, which can react with the aldehyde. Subsequent standard aqueous washes and drying of the organic layer are recommended.
-
Purification: Purify the deprotected compound using an appropriate technique, such as column chromatography, recrystallization, or preparative HPLC.
Caption: Experimental workflow for MNB photodeprotection.
Part 2: Chemical Deprotection of the MNB Group - An Alternative Pathway
While photolysis is the hallmark method for MNB cleavage, recent studies have demonstrated a mild and efficient chemical deprotection protocol for o- and p-nitrobenzyl groups using aqueous sodium hydroxide in methanol.[9] This method offers a valuable alternative when photochemical equipment is unavailable or when the substrate is sensitive to light but stable to basic conditions. The proposed mechanism involves oxidation at the benzylic position, facilitated by dissolved oxygen.[9]
Experimental Protocol for NaOH-Mediated Cleavage
This protocol is adapted from the procedure for o- and p-nitrobenzyl groups and is expected to be effective for MNB-protected substrates.[9]
Materials and Equipment:
-
MNB-protected compound
-
Methanol
-
20% aqueous sodium hydroxide (NaOH) solution
-
Reaction vessel (e.g., scintillation vial or round-bottom flask) with a magnetic stir bar
-
Heating apparatus (e.g., oil bath)
-
Standard laboratory glassware and reagents for work-up and purification.
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve the MNB-protected compound in methanol (e.g., 0.1 mmol of substrate in 1.0 mL of methanol).
-
Reagent Addition: Add an equal volume of 20% aqueous NaOH solution (1.0 mL).
-
Heating: Stir the reaction mixture at 75 °C.[9]
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. Reaction times are typically in the range of 1.5 to 3 hours.[9]
-
Work-up: Cool the reaction mixture to room temperature. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 2 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography.
Part 3: Data Presentation and Optimization
The efficiency of MNB deprotection can vary based on the protected functional group and the specific reaction conditions. The following table summarizes typical quantitative data for the related and widely used o-nitroveratryl (3,4-dimethoxy-2-nitrobenzyl) protecting group, which serves as a good proxy for the MNB group.
| Protected Group | Leaving Group Type | Typical Wavelength (nm) | Quantum Yield (Φ) | Reference |
| Alcohol | Ether | 360 | 0.22 ± 0.04 | [10] |
| Amine | Amine | 360 | 0.14 ± 0.01 | [10] |
| Carboxylic Acid | Ester | 360 | 0.0081 ± 0.0005 | [10] |
| Amine | Carbamate | 360 | 0.080 ± 0.003 | [10] |
| Alcohol | Carbamate | 360 | 0.019 ± 0.005 | [10] |
| Alcohol | Carbonate | 360 | 0.0091 ± 0.0013 | [10] |
Note: Irradiation times are highly dependent on the light source intensity, concentration, and experimental setup. The quantum yield for esters is notably lower than for ethers and amines, indicating that longer irradiation times may be required for deprotecting carboxylic acids.
Part 4: Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Photochemical Deprotection | - Insufficient irradiation time or light intensity.- Light absorption by the solvent or byproduct (inner filter effect).- Low quantum yield for the specific substrate. | - Increase irradiation time or use a more powerful light source.- Use a UV-transparent solvent and work at a lower concentration.- Consider adding a scavenger for the aldehyde byproduct if it absorbs at the irradiation wavelength. |
| Side Product Formation | - The nitrosobenzaldehyde byproduct can react with the deprotected amine or thiol.[4]- Photodegradation of the substrate or product. | - Add an aldehyde scavenger (e.g., semicarbazide) to the reaction mixture.- Use a longer wavelength of light if possible.- Minimize irradiation time by closely monitoring the reaction. |
| Incomplete Chemical Deprotection | - Insufficient reaction time or temperature.- Deactivation of the reagent by acidic functionalities on the substrate. | - Increase the reaction time or temperature moderately.- Ensure the substrate is stable under the basic conditions. If not, this method is unsuitable. |
| Low Yield after Work-up | - Product loss during extraction.- Difficulty in separating the product from the byproduct. | - Optimize the extraction solvent and procedure.- For the photochemical method, use a bisulfite wash to remove the aldehyde byproduct. For both methods, optimize the chromatography conditions. |
Conclusion
The 4-methoxy-2-nitrobenzyl protecting group is a powerful tool for synthetic chemists, offering a robust and versatile method for the controlled release of functional molecules. The primary method of deprotection via photolysis is highly efficient and orthogonal to most chemical transformations. The presented photochemical protocol, utilizing near-UV light, provides a reliable starting point for a variety of applications. Furthermore, the alternative chemical deprotection using aqueous NaOH offers a valuable and accessible option for laboratories not equipped for photochemistry. By understanding the underlying mechanisms and optimizing the experimental conditions as outlined in these notes, researchers can effectively harness the capabilities of the MNB group to advance their synthetic goals in drug development and materials science.
References
- Patchornik, A., Amit, B., & Woodward, R. B. (1970). Photosensitive protecting groups. Journal of the American Chemical Society, 92(21), 6333–6335.
-
Kim, J., & Movassaghi, M. (2015). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Organic letters, 17(15), 3856–3858. [Link]
- Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441-458.
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Bochet, C. G. (2002). Wavelength-controlled orthogonal photolysis of protecting groups. Organic Letters, 4(12), 2071-2073. [Link]
- Sheehan, J. C., & Umezawa, K. (1973). Phenacyl photosensitive blocking groups. The Journal of Organic Chemistry, 38(21), 3771-3774.
- Hasan, A., Stengele, K. P., Giegrich, H., Cornwell, P., Isham, K. R., Sachleben, R. A., Pfleiderer, W., & Foote, R. S. (1997).
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Klán, P., & Wirz, J. (2009). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 109(5), 2205–2255. [Link]
- Blanc, A., & Bochet, C. G. (2002). Wavelength-controlled orthogonal photolysis of protecting groups. Journal of the American Chemical Society, 124(30), 8854-8855.
- Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.
- Griesbeck, A. G., & Bochet, C. G. (2003). Wavelength-controlled orthogonal photolysis of protecting groups.
- Azagarsamy, M. A., & Anseth, K. S. (2013). Bioorthogonal click chemistry: a powerful tool for modulating materials properties in situ.
- Deiters, A. (2010). Principles and applications of the photochemical control of cellular processes. ChemBioChem, 11(1), 47-53.
-
Horita, K., Yoshioka, T., Tanaka, T., Oikawa, Y., & Yonemitsu, O. (1986). On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Tetrahedron, 42(11), 3021-3028. [Link]
- BenchChem. (2025). Troubleshooting Z-Protecting Group Removal. Technical Support Center.
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]
- Lee, H. J., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & medicinal chemistry letters, 16(15), 4007-4010.
- BenchChem. (2025). Photolysis conditions for oNv group deprotection (wavelength and time).
-
Glen Research. (n.d.). Oligonucleotide Deprotection Guide. [Link]
- Kamal, A., et al. (2004). Deprotection of Benzyl and p-Methoxybenzyl Ethers by Chlorosulfonyl Isocyanate—Sodium Hydroxide. Tetrahedron Letters, 45(35), 6525-6527.
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Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. [Link]
-
Glen Research. (n.d.). Oligonucleotide Deprotection Guide. [Link]
- Glen Research. (n.d.). Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers.
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Givens, R. S., & Rubina, M. (2014). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. The Journal of organic chemistry, 79(18), 8563–8571. [Link]
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Shvydkiv, O., et al. (2010). Photosensitized addition of isopropanol to furanones in a 365 nm UV-LED microchip. Photochemical & Photobiological Sciences, 9(12), 1601-1603. [Link]
- Horita, K., et al. (1986). ChemInform Abstract: Selectivity of Deprotection of Benzyl, MPM (4-Methoxybenzyl) and DMPM (3,4-Di-methoxybenzyl) Protecting Groups for Hydroxy Functions.
-
Shvydkiv, O., Yavorskyy, A., Nolan, K., Youssef, A., Riguet, E., Hoffmann, N., & Oelgemöller, M. (2010). Photosensitized addition of isopropanol to furanones in a 365 nm UV-LED microchip. Photochemical & photobiological sciences : Official journal of the European Photochemistry Association and the European Society for Photobiology, 9(12), 1601–1603. [Link]
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Application Notes and Protocols for 4-Methoxy-2-nitro-1-(phenylmethoxy)benzene: A Key Intermediate in Pharmaceutical Synthesis
Introduction: Strategic Importance of the 2-Methoxy-5-substituted Aniline Scaffold
In the landscape of modern medicinal chemistry, particularly in the development of targeted cancer therapies, certain molecular scaffolds emerge as privileged structures due to their optimal binding characteristics with key biological targets. One such scaffold is the 2-methoxy-5-substituted aniline core. This structural motif is a cornerstone in the synthesis of a class of potent tyrosine kinase inhibitors (TKIs), which are pivotal in oncology.
4-Methoxy-2-nitro-1-(phenylmethoxy)benzene (also known as 2-(Benzyloxy)-1-methoxy-4-nitrobenzene) is a strategically designed intermediate that serves as a precursor to the valuable 5-(benzyloxy)-2-methoxyaniline. The nitro and benzyl ether functionalities act as masked forms of the reactive amine and phenol groups, respectively. This masking allows for selective chemical manipulations on other parts of a molecule before the crucial aniline pharmacophore is revealed.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, handling, and strategic application of this important intermediate. The protocols described herein are designed to be robust and reproducible, with an emphasis on explaining the rationale behind the chosen methodologies.
Physicochemical Properties and Safety Data
A thorough understanding of the chemical's properties and hazards is paramount for safe handling and successful experimentation.
| Property | Value | Source |
| Chemical Name | 2-(Benzyloxy)-1-methoxy-4-nitrobenzene | CymitQuimica[1] |
| CAS Number | 75167-86-1 | CymitQuimica[1] |
| Molecular Formula | C₁₄H₁₃NO₄ | CymitQuimica[1] |
| Molecular Weight | 259.26 g/mol | CymitQuimica[1] |
| Appearance | Solid | CymitQuimica[1] |
Hazard Summary: Based on data for structurally related nitroaromatic compounds, 2-(Benzyloxy)-1-methoxy-4-nitrobenzene should be handled with care in a chemical fume hood.[2][3][4][5] Appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.
-
H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Synthesis Protocol: O-Benzylation of 4-Methoxy-2-nitrophenol
The most direct and efficient method for preparing the title compound is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide in an SN2 reaction.[6] In this case, 4-methoxy-2-nitrophenol is benzylated using benzyl bromide. The use of a moderate base like potassium carbonate is sufficient, as the acidity of the phenolic proton is increased by the electron-withdrawing nitro group.
Caption: Williamson Ether Synthesis Workflow
Materials and Reagents:
-
4-Methoxy-2-nitrophenol
-
Benzyl bromide (or chloride)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Instrumentation:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Protocol:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxy-2-nitrophenol (1.0 eq).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5-2.0 eq) and a suitable volume of anhydrous acetone or DMF to create a stirrable suspension.
-
Addition of Alkylating Agent: While stirring, add benzyl bromide (1.1-1.2 eq) dropwise to the mixture at room temperature.
-
Reaction: Heat the mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 80-100°C may be used) and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the resulting residue in dichloromethane.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any unreacted phenol) and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.
Application in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors
The primary utility of this compound lies in its role as a precursor to 5-(benzyloxy)-2-methoxyaniline. This aniline is a highly valuable building block for the synthesis of kinase inhibitors, particularly those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][7][8]
VEGFR-2 is a key mediator of angiogenesis—the formation of new blood vessels. In cancer, tumors hijack this process to ensure their own blood supply, enabling rapid growth and metastasis.[9] Inhibiting VEGFR-2 is therefore a clinically validated strategy for cancer treatment. Several approved drugs, such as Nintedanib (Vargatef®), function as multi-kinase inhibitors that potently target VEGFR-2.[10][11]
The 2-methoxy-5-substituted aniline scaffold is a recurring pharmacophore in this class of drugs, highlighting the importance of intermediates like 5-(benzyloxy)-2-methoxyaniline.[12][13] The subsequent synthetic steps typically involve the coupling of this aniline with a heterocyclic core, a common strategy in the development of kinase inhibitors.[14]
Caption: Synthetic pathway to VEGFR-2 inhibitor scaffolds.
Protocol: Selective Reduction to 5-(Benzyloxy)-2-methoxyaniline
A critical step in the synthetic utility of the title compound is the selective reduction of the nitro group to an amine without cleaving the benzyl ether protecting group. While standard catalytic hydrogenation (H₂/Pd-C) can cleave benzyl ethers, catalytic transfer hydrogenation (CTH) offers a milder and often more chemoselective alternative.[15]
Catalytic Transfer Hydrogenation (CTH) using Ammonium Formate
This method avoids the need for pressurized hydrogen gas and is highly effective for reducing nitroarenes while preserving many other functional groups.[16]
Materials and Reagents:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol or Ethanol
-
Celite®
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Hydrogen Donor Addition: Add ammonium formate (3-5 eq) in portions to the stirred suspension. The reaction can be mildly exothermic.
-
Reaction: Heat the mixture to reflux for 1-4 hours, monitoring the reaction by TLC.
-
Filtration and Work-up:
-
Cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove residual ammonium salts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 5-(benzyloxy)-2-methoxyaniline.
-
Purification: The product can be purified by column chromatography on silica gel if necessary.
Alternative Reduction Method: Sodium Borohydride and Ferrous Chloride
For substrates where catalytic methods are not ideal, reduction with sodium borohydride in the presence of a transition metal salt offers a mild and effective alternative that is compatible with many functional groups, including esters and ethers.[17]
| Parameter | Catalytic Transfer Hydrogenation (CTH) | NaBH₄ / FeCl₂ |
| Hydrogen Source | Ammonium Formate | Sodium Borohydride |
| Catalyst/Promoter | Pd/C | Ferrous Chloride (FeCl₂) |
| Solvent | Methanol / Ethanol | THF / Ethanol |
| Temperature | Reflux | Room Temperature |
| Key Advantages | Avoids H₂ gas, high chemoselectivity | Mild conditions, inexpensive reagents |
| Work-up | Filtration of catalyst | Aqueous quench and extraction |
Further Transformations: Deprotection Strategies
While the 5-(benzyloxy)-2-methoxyaniline is often used directly in subsequent coupling reactions, there are scenarios where cleavage of the benzyl ether to reveal the phenol is desired.
-
Catalytic Hydrogenolysis: The most common method for benzyl ether cleavage is hydrogenation over a palladium catalyst (H₂/Pd-C).[15] It is important to note that this method will also reduce the nitro group if it is still present. This can be a desirable one-pot reduction/deprotection step if the final target is the aminophenol.
-
Oxidative Cleavage: If the nitro group must be retained while the benzyl ether is cleaved, oxidative methods can be employed. Reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) are effective for this transformation, though the reaction conditions must be carefully optimized for the specific substrate.
Conclusion
This compound is a valuable and strategically designed intermediate. Its synthesis via the robust Williamson ether synthesis is straightforward. The true value of this compound is realized upon its selective reduction to 5-(benzyloxy)-2-methoxyaniline, a key building block that provides access to the 2-methoxy-5-substituted aniline pharmacophore. This scaffold is integral to the structure of numerous clinically important VEGFR-2 inhibitors used in cancer therapy. The protocols and data presented in these notes offer a practical guide for researchers to synthesize, handle, and effectively utilize this intermediate in the pursuit of novel therapeutic agents.
References
-
PubMed. Design, synthesis, antitumor, and VEGFR-2 inhibition activities of novel 4-anilino-2-vinyl-quinazolines: Molecular modeling studies. [Link]
-
Arctom. CAS NO. 75167-86-1 | 2-(Benzyloxy)-1-methoxy-4-nitrobenzene. [Link]
-
ResearchGate. Synthesis of 4-Anilinoquinazoline-Derivative Dual Kinase Inhibitors Targeting EGFR and VEGFR-2. [Link]
-
Chemsrc. 4-Methoxy-2-nitro-1-phenoxybenzene | CAS#:84594-95-6. [Link]
-
Thieme Connect. Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. [Link]
-
ResearchGate. An Efficient and Greener Two‐Step Synthesis of Nintedanib: A Scalable Process Development. [Link]
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Semantic Scholar. de novo design and synthesis of N-benzylanilines as new candidates for VEGFR tyrosine kinase inhibitors. [Link]
-
Loyal Education. Alcohols phenols and ethers Chapter - 11. [Link]
-
National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. [Link]
-
ResearchGate. Synthesis of nintedanib. Reagents and conditions: a) HFIP, PhMe, 100 °C. [Link]
-
National Center for Biotechnology Information. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. [Link]
-
SpeEdLab. Alcohols phenols and ethers Chapter - 11. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
ResearchGate. Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. [Link]
-
Beilstein Journals. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. [Link]
- Google Patents. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.
-
National Center for Biotechnology Information. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. [Link]
-
ResearchGate. Ultrasound assisted intensified synthesis of 1-benzyloxy-4-nitrobenzene in the presence of phase transfer catalyst. [Link]
-
Beilstein Journals. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. [Link]
-
European Medicines Agency. Vargatef. [Link]
-
PubMed. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. [Link]
-
ResearchGate. Kinetic study of competitive catalytic transfer hydrogenation on a multi-functional molecule: 4-benzyloxy-4′-chlorochalcone. [Link]
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Application Notes: The 4-Methoxy-2-nitrobenzyl (MNB) Group for Photocleavable Alcohol Protection
Introduction: Spatiotemporal Control in Chemical Synthesis with Light
In the intricate landscape of multi-step organic synthesis, particularly in the fields of pharmaceutical development and materials science, the ability to selectively mask and unmask reactive functional groups is paramount. Protecting groups are the cornerstone of this strategy, enabling chemists to orchestrate complex molecular transformations with high fidelity. Among the diverse arsenal of protecting groups, photolabile protecting groups (PPGs), or "caging" groups, offer a unique and powerful advantage: spatiotemporal control.[1][2][3] Unlike traditional protecting groups that require chemical reagents for removal—which can introduce issues of cross-reactivity and purification challenges—PPGs are cleaved by an external, non-invasive trigger: light.[4] This allows for the precise release of a functional group at a desired time and location within a reaction mixture or even a biological system, a process often referred to as "uncaging."
The ortho-nitrobenzyl (ONB) scaffold has emerged as one of the most robust and widely utilized classes of PPGs.[4] This application note focuses on a key derivative, the 4-methoxy-2-nitrobenzyl (MNB) group, as a versatile and efficient photolabile protecting group for alcohols. The inclusion of the electron-donating methoxy group at the 4-position confers advantageous photophysical properties, primarily red-shifting the absorption maximum to longer, less-damaging wavelengths (typically >350 nm) compared to the parent ONB group.[5] This makes the MNB group particularly suitable for applications involving sensitive substrates, including those in biological contexts.
This guide provides a comprehensive overview of the MNB group, including the underlying photochemical mechanism, detailed protocols for the protection and deprotection of alcohols, and key data to inform experimental design for researchers, scientists, and drug development professionals.
Core Principles and Mechanistic Insight
The efficacy of the MNB group lies in a well-defined intramolecular photochemical reaction. The process is initiated by the absorption of a photon, which triggers a cascade of electronic and structural rearrangements, ultimately leading to the cleavage of the benzylic C-O bond and the release of the free alcohol.
The Photochemical Cleavage Cascade
The deprotection mechanism of MNB-protected alcohols proceeds through the following key steps upon irradiation with UV light:[6][7]
-
Photoexcitation: The MNB chromophore absorbs a photon (typically in the 350-365 nm range), promoting it to an excited singlet state.
-
Intramolecular Hydrogen Abstraction: In the excited state, the geometry and electron distribution of the molecule are altered, facilitating the abstraction of a hydrogen atom from the benzylic carbon by one of the oxygen atoms of the adjacent ortho-nitro group. This is a Norrish Type II-like reaction.[4]
-
Formation of the aci-Nitro Intermediate: This hydrogen transfer results in the formation of a transient, high-energy intermediate known as an aci-nitro species.[6][7]
-
Cyclization and Rearrangement: The aci-nitro intermediate rapidly undergoes cyclization to form a five-membered ring intermediate. This intermediate is unstable and rearranges, leading to the cleavage of the C-O bond.
-
Product Release: The final step releases the free alcohol (ROH) and the byproduct, 4-methoxy-2-nitrosobenzaldehyde.[1]
The overall transformation is clean and efficient, with the gaseous byproducts of light and the soluble nitroso-aldehyde being the only other species generated, simplifying downstream purification.
Caption: Key steps in the photochemical cleavage of an MNB-protected alcohol.
Photophysical and Chemical Properties
To effectively utilize the MNB protecting group, it is crucial to understand its key quantitative parameters. While precise values can be substrate-dependent, the data for the closely related and extensively studied 4,5-dimethoxy-2-nitrobenzyl (DMNB) group provide an excellent benchmark.
| Parameter | Typical Value / Condition | Rationale and Significance |
| Protection Reagent | 4-Methoxy-2-nitrobenzyl bromide | A reactive electrophile suitable for SN2 displacement of an alkoxide. |
| Deprotection Trigger | UV Light | Non-invasive, traceless reagent that allows for high spatiotemporal control. |
| λmax (Absorption) | ~350 - 365 nm | The methoxy group shifts absorption to longer wavelengths, minimizing potential damage to sensitive substrates compared to unsubstituted nitrobenzyl groups.[5] |
| Quantum Yield (Φ) | 0.01 - 0.1 | Represents the efficiency of the photochemical process. Values are typical for o-nitrobenzyl systems and indicate that while not every absorbed photon leads to cleavage, the reaction is synthetically useful.[4][7] |
| Solvents for Photolysis | Acetonitrile, Methanol, Dichloromethane | Should be transparent at the irradiation wavelength. Protic solvents can sometimes assist in the final proton transfer steps. |
| Byproduct | 4-Methoxy-2-nitrosobenzaldehyde | A colored, non-interfering byproduct that is typically easily separated by standard chromatography.[1] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the protection of a model primary alcohol (ethanol) and its subsequent photolytic deprotection. These procedures can be adapted for more complex substrates with minor modifications.
Protocol 1: Protection of an Alcohol with 4-Methoxy-2-nitrobenzyl Bromide
This protocol describes the formation of a 4-methoxy-2-nitrobenzyl ether via a Williamson ether synthesis. The key is the formation of a nucleophilic alkoxide from the alcohol, which then displaces the bromide from the MNB reagent.
Workflow:
Sources
- 1. 4-Methoxy-2-nitrobenzaldehyde | C8H7NO4 | CID 357691 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Solid-Phase Synthesis Utilizing the 4-Methoxy-2-Nitrobenzyl Linker: A Detailed Guide for Researchers
In the landscape of solid-phase synthesis, the choice of linker is a critical determinant of the overall success of synthesizing complex molecules such as peptides, oligosaccharides, and other organic compounds. Among the diverse array of available linkers, photolabile linkers have garnered significant attention due to their mild cleavage conditions, which preserve the integrity of sensitive molecules. This guide provides an in-depth exploration of the 4-methoxy-2-nitrobenzyl linker, a prominent member of the o-nitrobenzyl family of photolabile linkers, offering detailed protocols and expert insights for its effective application in solid-phase synthesis.
Introduction to the 4-Methoxy-2-Nitrobenzyl Linker: Advantages and Applications
The 4-methoxy-2-nitrobenzyl linker is a versatile tool in solid-phase synthesis, prized for its stability to a wide range of chemical reagents used during synthesis and its subsequent traceless cleavage under UV irradiation.[1] The methoxy group on the aromatic ring enhances the linker's photosensitivity, allowing for more efficient cleavage at longer wavelengths (typically around 365 nm), which minimizes potential photodamage to the synthesized molecule.[2][3]
Key Advantages:
-
Orthogonality: The photolytic cleavage is orthogonal to most standard protecting group strategies used in peptide and oligosaccharide synthesis, which typically rely on acidic or basic conditions for deprotection.[2]
-
Mild Cleavage: Cleavage with light avoids the use of harsh chemical reagents that can degrade sensitive target molecules.[4]
-
Traceless Cleavage: In many applications, particularly in oligosaccharide synthesis, this linker can be engineered to leave a native hydroxyl group at the cleavage site.[1]
This linker has found broad utility in the synthesis of a variety of complex biomolecules:
-
Peptide Synthesis: Enables the synthesis of peptides with sensitive amino acid residues that are susceptible to degradation under harsh cleavage conditions.[5]
-
Oligosaccharide Synthesis: Facilitates the automated and manual synthesis of complex glycans, where acid- or base-labile glycosidic bonds are common.[1][4][6]
-
Small Molecule Synthesis: Provides a robust platform for the solid-phase synthesis of diverse small molecule libraries.[2]
The Mechanism of Photolytic Cleavage
The cleavage of the 4-methoxy-2-nitrobenzyl linker is initiated by the absorption of UV light, which triggers an intramolecular redox reaction. The nitro group is reduced to a nitroso group, while the benzylic carbon is oxidized. This leads to the formation of a 2-nitrosobenzaldehyde or a related ketone derivative that remains attached to the solid support, releasing the synthesized molecule.
Caption: Mechanism of photolytic cleavage of the 4-methoxy-2-nitrobenzyl linker.
Experimental Protocols
The following protocols provide a comprehensive guide for the use of the 4-methoxy-2-nitrobenzyl linker in solid-phase synthesis.
Immobilization of the Linker onto the Solid Support
This protocol describes the attachment of the 4-methoxy-2-nitrobenzyl linker to a hydroxyl-functionalized solid support, such as Merrifield resin.
Materials:
-
Merrifield resin (or other suitable hydroxyl-functionalized resin)
-
4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butyric acid (or a similar derivative of the linker)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the Merrifield resin in DMF for 1 hour.
-
Wash the resin with DMF (3 x 10 mL/g resin).
-
Dissolve the 4-methoxy-2-nitrobenzyl linker derivative (3 equivalents relative to resin loading) and DMAP (0.1 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and mix well.
-
Add the activated linker solution to the swollen resin and shake at room temperature for 12-24 hours.
-
Monitor the reaction using the Kaiser test or other appropriate methods to confirm the consumption of free hydroxyl groups on the resin.
-
Once the reaction is complete, wash the resin with DMF (3 x 10 mL/g resin) and DCM (3 x 10 mL/g resin).
-
Dry the resin under vacuum.
Solid-Phase Synthesis Workflow
The following is a generalized workflow for solid-phase peptide synthesis (SPPS) using the 4-methoxy-2-nitrobenzyl linker. This can be adapted for the synthesis of other molecules.
Caption: General workflow for solid-phase synthesis using a photolabile linker.
Protocol for Photolytic Cleavage
The final step in the synthesis is the release of the target molecule from the solid support via photolysis.
Materials:
-
Resin-bound product
-
An appropriate solvent (e.g., a mixture of trifluoroethanol (TFE) and DCM, or aqueous buffers)
-
UV lamp (e.g., a mercury lamp with a 365 nm filter)
-
Reaction vessel (e.g., a quartz tube or a vessel with a quartz window)
Procedure:
-
Swell the resin-bound product in the chosen solvent system in the reaction vessel.
-
Degas the solvent by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to prevent oxidation of sensitive residues.
-
Irradiate the suspension with a UV lamp at 365 nm with constant stirring or agitation.
-
Monitor the progress of the cleavage by taking small aliquots of the solution and analyzing by HPLC or LC-MS.
-
Once the cleavage is complete (typically 2-24 hours, depending on the scale and the specific molecule), filter the resin and collect the filtrate.
-
Wash the resin with the cleavage solvent to recover any remaining product.
-
Combine the filtrate and washes and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by HPLC or other appropriate chromatographic techniques.
Quantitative Data and Performance
The performance of the 4-methoxy-2-nitrobenzyl linker can be quantified by its loading capacity and cleavage efficiency. These parameters can vary depending on the solid support, the synthesized molecule, and the specific reaction conditions.
| Parameter | Typical Value | Notes |
| Resin Loading | 0.2 - 0.8 mmol/g | Dependent on the type of resin and the efficiency of the linker immobilization. |
| Cleavage Wavelength | 350 - 365 nm | The methoxy group facilitates cleavage at longer, less damaging wavelengths.[2] |
| Cleavage Time | 2 - 24 hours | Varies with the scale of the synthesis, the concentration of the substrate, and the intensity of the UV source. |
| Cleavage Efficiency | > 80% | Can be optimized by careful selection of solvent and irradiation conditions. |
Troubleshooting and Expert Recommendations
-
Incomplete Cleavage: If cleavage is incomplete, consider increasing the irradiation time, using a more powerful UV source, or optimizing the solvent system. The addition of a radical scavenger is generally not necessary but can be considered if side reactions are observed.
-
Photodegradation of the Product: For highly sensitive molecules, it is crucial to minimize the irradiation time and use a filter to block shorter, more energetic wavelengths. Performing the cleavage at a lower temperature may also be beneficial.
-
Byproduct Interference: The nitrosobenzaldehyde byproduct can sometimes react with the cleaved product. While this is less of an issue with the 4-methoxy-2-nitrobenzyl linker compared to the parent o-nitrobenzyl linker, purification of the final product is essential.
Conclusion
The 4-methoxy-2-nitrobenzyl linker is a powerful and versatile tool for the solid-phase synthesis of a wide range of complex molecules. Its stability, orthogonality, and mild cleavage conditions make it an excellent choice for the synthesis of sensitive compounds. By following the detailed protocols and recommendations provided in this guide, researchers can effectively harness the capabilities of this photolabile linker to advance their research and development efforts.
References
- Kent, S. B. H. (2009). Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides.
- Jain, R. K., Sarkar, A. K., & Matta, K. L. (1991). Synthesis of alpha-D-galactopyranosyl-linked oligosaccharides having an anomeric 4-nitrophenyl group by the use of a 2,6-di-O-(4-methoxybenzyl) derivative of D-galactose as a donor.
- Holmes, C. P., & Jones, D. G. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370-2380.
- Pore, S. K., & Seeberger, P. H. (2019). Traceless Photolabile Linker Expedites the Chemical Synthesis of Complex Oligosaccharides by Automated Glycan Assembly. Journal of the American Chemical Society, 141(21), 8445-8449.
- Delbianco, M., & Seeberger, P. H. (2025). Photolabile Linkers for Solid-Phase Synthesis of Oligosaccharides. In Methods in Molecular Biology (Vol. 2931, pp. 313-325). Springer.
- Lee, H. J., & Lee, Y. S. (2011). A photochemical approach for controlled drug release in targeted drug delivery. Theranostics, 1, 233–244.
- Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry.
- Anseth, K. S., & Bowman, C. N. (2012). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. Polymer Chemistry, 3(9), 2357-2367.
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Application Notes & Protocols: The Norrish Type II Photoreaction of o-Nitrobenzyl Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing Light for Molecular Control
In the landscape of modern chemistry and biology, the ability to control molecular function with spatiotemporal precision is paramount. Photoremovable protecting groups (PPGs), or "photocages," are powerful tools that enable this control by using light as an external trigger to release a bioactive molecule or initiate a chemical transformation.[1] Among the most versatile and widely studied PPGs are o-nitrobenzyl (oNB) compounds.[2] Their utility spans a vast range of applications, from the controlled release of drugs and neurotransmitters to the light-directed synthesis of polymers and patterning of surfaces.[3][4][5]
The efficacy of the oNB group lies in a robust photochemical mechanism analogous to the Norrish Type II reaction.[6] Classically, a Norrish Type II reaction involves the intramolecular abstraction of a γ-hydrogen by an excited carbonyl group.[7][8] In o-nitrobenzyl systems, the nitro group plays the role of the carbonyl, initiating a cascade that culminates in the cleavage of the benzylic C-O, C-N, or other C-X bond, liberating the protected substrate. This guide provides an in-depth exploration of this mechanism, factors influencing its efficiency, and detailed protocols for its practical application.
Part 1: The Photochemical Mechanism
The photodeprotection of o-nitrobenzyl compounds is a multi-step process initiated by the absorption of a photon, typically in the UV-A range (300-400 nm).[9] While often referred to as a Norrish Type II reaction, the process is more accurately described as a photo-induced intramolecular hydrogen transfer leading to a key reactive intermediate.
The core mechanism proceeds through the following stages:
-
Photoexcitation: The ground-state oNB compound absorbs a photon, promoting it to an excited singlet state (S₁). It then typically undergoes efficient intersystem crossing (ISC) to a more stable triplet state (T₁).
-
Intramolecular γ-Hydrogen Abstraction: This is the key step analogous to the Norrish Type II reaction. The excited nitro group abstracts a hydrogen atom from the benzylic carbon (the γ-position relative to the oxygen atoms of the nitro group), forming a biradical intermediate.[6]
-
Formation of the aci-Nitro Intermediate: The biradical rapidly rearranges to form a cyclic, transient species known as an aci-nitro intermediate.[3][10] This intermediate is central to the release mechanism.
-
Rearrangement and Substrate Release: The aci-nitro intermediate is unstable and undergoes further rearrangement. This involves an oxygen atom from the former nitro group attacking the benzylic carbon, leading to the cleavage of the bond to the leaving group (the "caged" molecule).
-
Product Formation: This final step yields three products: the released, active substrate, a proton (H⁺), and the byproduct o-nitrosobenzaldehyde (or an o-nitroso ketone), which can be reactive and is a key consideration in biological applications.[11]
The overall transformation can be summarized as the light-induced conversion of a stable, inactive oNB-protected molecule into an active molecule and a byproduct.
Caption: Figure 1: Simplified schematic of the key steps in the photochemical release mechanism for o-nitrobenzyl compounds.
Part 2: Key Parameters and Experimental Considerations
The successful application of oNB chemistry requires an understanding of the factors that govern the photoreaction's efficiency and selectivity.
Wavelength of Irradiation
Unsubstituted oNB groups absorb maximally in the UV range. However, UV light can be damaging to biological systems.[12] A significant area of research has focused on modifying the oNB chromophore to red-shift its absorption into the near-UV or even the visible spectrum. This is typically achieved by adding electron-donating groups to the aromatic ring.[13]
-
Dimethoxy Substituents: The 4,5-dimethoxy-2-nitrobenzyl group, often called the nitroveratryl (NV) group, is a common modification that shifts the absorption and often increases the reaction rate.[14]
-
Two-Photon Excitation (2PE): An advanced strategy involves using two lower-energy (e.g., near-infrared) photons to achieve the electronic excitation. This minimizes photodamage and allows for precise three-dimensional control of substrate release, as 2PE is confined to the focal point of a laser beam.[3][13]
Quantum Yield (Φ)
The quantum yield of uncaging is the ratio of released molecules to the number of photons absorbed. It is a critical measure of the reaction's efficiency. For many oNB compounds, the quantum yield is relatively low, often in the range of 0.01 to 0.5, meaning many photons must be absorbed for each molecule that is released.[13] This is due to competing non-productive decay pathways from the excited state.
| o-Nitrobenzyl Derivative | Typical λmax (nm) | Typical Quantum Yield (Φ) | Notes |
| o-Nitrobenzyl (oNB) | ~260-340 | 0.01 - 0.1 | The parent system.[11] |
| 4,5-Dimethoxy-o-nitrobenzyl (NV) | ~350-360 | 0.01 - 0.05 | Red-shifted, often faster kinetics.[14] |
| 1-(2-Nitrophenyl)ethyl (NPE) | ~260-340 | 0.1 - 0.7 | α-methylation can significantly increase Φ.[15] |
Table 1: Comparative photophysical properties of common o-nitrobenzyl-based photoremovable protecting groups. Values can vary depending on the protected substrate and solvent.
Substituent and Leaving Group Effects
-
Ring Substituents: As noted, electron-donating groups on the aromatic ring can increase the rate of photolysis and red-shift the absorption maximum.[16]
-
Benzylic Substituents: Adding a methyl group to the benzylic carbon (e.g., the 1-(2-nitrophenyl)ethyl, or NPE, group) can dramatically increase the quantum yield by favoring the productive reaction pathway.[15]
-
Leaving Group (Substrate): The acidity (pKa) of the leaving group can influence the kinetics of the final release step from the aci-nitro intermediate. More acidic leaving groups often lead to faster decomposition rates.[14][16]
Part 3: Experimental Protocols
The following protocols provide a generalized framework for the synthesis and photodeprotection of oNB-caged compounds. Safety Note: Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including UV-blocking safety glasses during photoreactions.
Protocol 1: Synthesis of an o-Nitrobenzyl Ether (General Procedure)
This protocol describes the protection of an alcohol using o-nitrobenzyl bromide.
-
Reagent Preparation: Dissolve the alcohol substrate (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or THF).
-
Deprotonation: Add a non-nucleophilic base (e.g., sodium hydride (NaH), 1.1 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar). Stir for 30 minutes to generate the alkoxide. Rationale: The alkoxide is a much stronger nucleophile than the neutral alcohol, facilitating the subsequent substitution reaction.
-
Alkylation: Slowly add a solution of o-nitrobenzyl bromide (1.1 eq) in the same anhydrous solvent to the reaction mixture at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours, monitoring by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated NH₄Cl solution.
-
Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Photochemical Deprotection (Uncaging)
This protocol outlines a general method for the light-induced cleavage of an oNB protecting group.
Caption: Figure 2: A generalized workflow for performing a laboratory-scale photochemical deprotection experiment.
-
Apparatus Setup:
-
Light Source: A medium-pressure mercury lamp in a photochemical reactor (e.g., Rayonet) equipped with filters for a specific wavelength (typically 350 or 365 nm) is standard. High-power LEDs are increasingly used for their monochromaticity and stability.
-
Reaction Vessel: Use a vessel made of material transparent to the chosen wavelength. Quartz is transparent down to ~200 nm. Pyrex is a cost-effective alternative but blocks deep UV light (<300 nm).
-
Cooling: Photochemical lamps generate significant heat. Use a cooling fan or a water jacket to maintain a constant temperature, as reaction kinetics can be temperature-dependent.
-
-
Sample Preparation:
-
Dissolve the oNB-protected compound in a high-purity, degassed solvent (e.g., methanol, acetonitrile, or buffered aqueous solution). The concentration should be low enough to ensure light penetrates the entire solution (typically 10⁻³ to 10⁻⁵ M).
-
Degas the solution by bubbling a stream of inert gas (N₂ or Ar) through it for 15-30 minutes. Rationale: Dissolved oxygen can quench the excited triplet state of the oNB compound, reducing the quantum yield and potentially leading to unwanted side reactions.
-
-
Irradiation and Monitoring:
-
Place the sample in the photoreactor and turn on the lamp.
-
Monitor the reaction progress by taking aliquots at regular time intervals and analyzing them by a suitable method (e.g., HPLC, LC-MS, or TLC) to track the disappearance of the starting material and the appearance of the product.[16]
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by standard methods such as flash chromatography, preparative HPLC, or extraction to separate the desired deprotected compound from the o-nitrosobenzaldehyde byproduct and any remaining starting material.
-
Part 4: Applications in Drug Development and Research
The spatiotemporal control offered by oNB photocages is a transformative advantage in several research fields.
-
Targeted Drug Delivery: Prodrugs can be designed with oNB groups, keeping them inactive until they reach a target tissue (e.g., a tumor), where focused light can be applied to release the active therapeutic agent.[4] This minimizes systemic toxicity and improves the therapeutic index.[1][2]
-
Probing Biological Pathways: Biologically relevant molecules like ATP, glutamate, calcium ions, and signaling lipids can be "caged."[3] Their rapid, light-induced release allows researchers to study complex cellular processes with high temporal resolution.
-
Advanced Synthesis: The oNB group serves as a robust protecting group for sensitive functionalities like amines, phosphates, and carboxylic acids in complex multi-step syntheses, including the synthesis of peptides and oligonucleotides.[10][17][18] Its removal under neutral, light-mediated conditions avoids the use of harsh acids or bases that could damage the molecule.
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Pelliccioli, A. P. & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441-458. [Link]
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Leriche, G., Chisholm, L., & Wagner, A. (2012). o-Nitrobenzyl alcohol reacts with different tertiary propargylic alcohols in the presence of catalytic amounts of CuBr2. ResearchGate. [Link]
-
Li, J., et al. (2023). Chemical Synthesis of Proteins Using an o-Nitrobenzyl Group as a Robust Temporary Protective Group for N-Terminal Cysteine Protection. Organic Letters, 25(19), 3435–3439. [Link]
-
Zheng, Y., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(10), 6336–6415. [Link]
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Klбn, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. [Link]
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Jain, A. (2019). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Applications. Journal of High School Science, 3(2). [Link]
-
Mori, T., et al. (2023). o-Nitrobenzyl oxime ethers enable photo-induced cyclization reaction to provide phenanthridines under aqueous conditions. ChemRxiv. [Link]
-
Aujard, I., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(26), 6865-6879. [Link]
-
Dcona, M. M., & Iqbal, E. (2018). Applications of ortho-Nitrobenzyl photocage in cancer-biology. Journal of Postdoctoral Research, 6(11). [Link]
-
Zhang, H., et al. (2024). Orthogonal Deprotection of Photolabile Protecting Groups and Its Application in Oligosaccharide Synthesis. Organic Letters. [Link]
-
Lee, H. M., Larson, D. R., & Lawrence, D. S. (2009). A photochemical approach for controlled drug release in targeted drug delivery. Journal of the American Chemical Society, 131(48), 17577-17579. [Link]
-
Kim, S., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010. [Link]
-
Groß, A. G., et al. (2024). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]
-
Yilmaz, I., et al. (2017). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. ResearchGate. [Link]
-
Shen, W., et al. (2020). Approaches for the Synthesis of o-Nitrobenzyl and Coumarin Linkers for use in Photocleavable Biomaterials and Bioconjugates and Their Biomedical Applications. ResearchGate. [Link]
-
Wikipedia. (2023). Norrish reaction. [Link]
-
Dong, H., et al. (2019). Photo- and pH-responsive drug delivery nanocomposite based on o- nitrobenzyl functionalized upconversion nanoparticles. Journal of Materials Chemistry B, 7(1), 114-122. [Link]
-
Kim, S., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. University of Pennsylvania ScholarlyCommons. [Link]
-
Holmes, C. P. (1998). Model studies for the development of a new o-nitrobenzyl photolabile linker for solid-phase synthesis. The Journal of Organic Chemistry, 63(23), 8345-8355. [Link]
-
Kim, S., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010. [Link]
-
Chemwis. (2024). Norrish type-2 reaction: Basic concept, Mechanism and Examples. YouTube. [Link]
-
Chem-Station. (2017). Norrish Reaction. [Link]
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Application Notes and Protocols: Synthesis and Use of Caged Compounds for Biological Interrogation
Abstract
Caged compounds are powerful molecular tools that provide unprecedented spatiotemporal control over biological processes.[1][2] These photoactivatable probes consist of a biologically active molecule rendered inert by a covalently attached, light-sensitive "caging" group.[3] Upon illumination with a specific wavelength of light, the caging group is cleaved, rapidly releasing the active molecule at a precise time and location.[4] This ability to initiate a biological event with a pulse of light has revolutionized the study of dynamic cellular processes, from synaptic transmission to gene expression.[1][3] This guide provides an in-depth overview of the design principles, synthesis strategies, and practical application of caged compounds for researchers, scientists, and drug development professionals. We will detail field-proven protocols and explain the causality behind experimental choices to ensure robust and reproducible results.
The Rationale: Why Use Caged Compounds?
Biological systems are defined by their intricate spatial and temporal organization.[5][6] Traditional methods of applying agonists or inhibitors, such as bath application, lack the precision to probe these dynamics. They flood the entire system, making it impossible to dissect localized or rapid events. Caged compounds overcome this limitation by using light as a traceless reagent.[7]
Key Advantages:
-
Spatial Precision: Light can be focused onto subcellular structures, such as a single dendritic spine, allowing for highly localized activation.[8][9] Two-photon excitation further refines this to a femtoliter volume, enabling 3D control.[8]
-
Temporal Resolution: The photorelease of the active molecule can occur on a microsecond to millisecond timescale, enabling the study of rapid physiological processes like neurotransmission and muscle contraction.[1][3]
-
Concentration Control: The amount of released molecule can be finely tuned by modulating the intensity and duration of the light pulse.[1]
-
Versatility: A vast array of molecules has been successfully caged, including neurotransmitters, second messengers, ions, peptides, proteins, and even nucleic acids like siRNA.[1][10][11]
Design and Selection of a Caged Compound
The efficacy of a caging experiment hinges on the properties of the photoremovable protecting group (PPG) and the resulting caged conjugate. An ideal caged compound should meet several critical criteria:
| Property | Requirement & Rationale |
| Biological Inertness | The caged compound must not exhibit any agonist or antagonist activity at its target before photolysis.[12] This is the most crucial property to ensure that the observed effect is solely due to the photoreleased molecule. |
| Photochemical Efficiency | A high quantum yield (Φ) is desired, meaning that a large fraction of absorbed photons leads to uncaging.[6][13] This minimizes the required light intensity, reducing potential phototoxicity. |
| Wavelength Specificity | The absorption maximum (λmax) should be in a biologically compatible range (ideally >350 nm) to avoid cellular damage caused by deep UV light.[13] For deep tissue applications, PPGs sensitive to two-photon excitation in the near-infrared (NIR) range (700-1000 nm) are essential.[8][9] |
| Rapid Release Kinetics | The rate of photolysis must be significantly faster than the biological process under investigation to accurately capture its kinetics.[1] |
| Solubility & Stability | The compound must be soluble and stable in aqueous physiological buffers without the need for organic co-solvents that could be toxic to cells.[1][14] |
| Inert Photoproducts | The caging group itself, after being cleaved, should be non-toxic and biologically inert, so as not to interfere with the system.[2] |
Common Photoremovable Protecting Groups (PPGs)
A variety of PPGs have been developed, each with distinct properties. The choice of PPG depends on the molecule to be caged and the specific experimental requirements.
| Caging Group | Common Abbreviation | Typical λmax (nm) | Key Features & Applications |
| o-Nitrobenzyl | NB | ~260-350 | The original PPG class; widely used for caging phosphates, carboxylates, and amines.[15][16] |
| 4,5-Dimethoxy-2-nitrobenzyl | DMNB | ~355 | Improved quantum yield and longer wavelength absorption compared to NB.[17] |
| α-Carboxy-2-nitrobenzyl | CNB | ~340 | Highly successful for caging neurotransmitters like glutamate and GABA.[18] |
| 7-Nitroindolinyl | NI | ~300-400 | Offers excellent hydrolytic stability and rapid, efficient photorelease.[14][19] |
| (7-diethylamino-coumarin-4-yl)methyl | DEACM | ~400 | Caged group with inherent fluorescence; allows for tracking. Absorbs at longer wavelengths.[20] |
| Ruthenium Bipyridyl Complex | RuBi | ~450-500 | Sensitive to visible light, enabling two-color uncaging experiments with UV-sensitive cages.[17] |
Synthesis of Caged Compounds: Strategies and Protocols
The synthesis strategy involves covalently attaching a PPG to a critical functional group of the bioactive molecule, thereby masking its activity.[5]
General Synthesis Workflow
The process typically involves activating the caging group, coupling it to the molecule of interest, and purifying the final product.
Caption: General workflow for the synthesis of caged compounds.
Protocol 1: General Synthesis of a Caged Compound via Ester/Amide Linkage
This protocol describes a common method for caging molecules containing hydroxyl or amine groups using a carboxylic acid-functionalized PPG, such as 6-Nitroindoline-2-carboxylic acid.[14]
A. Materials
-
6-Nitroindoline-2-carboxylic acid (1 equivalent)
-
Bioactive molecule with a free amine or hydroxyl group (1 equivalent)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)
-
N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equivalents)
-
Reaction vessel protected from light (e.g., wrapped in aluminum foil)
B. Procedure
-
Activation of the Caging Group:
-
In a light-protected flask, dissolve 6-Nitroindoline-2-carboxylic acid (1 eq.) in anhydrous DMF.
-
Add EDC (1.2 eq.) and NHS (1.2 eq.).
-
Stir the mixture at room temperature for 1-2 hours to form the active NHS ester. Monitor reaction progress by TLC.
-
-
Coupling Reaction:
-
In a separate light-protected flask, dissolve the bioactive molecule (1 eq.) in anhydrous DMF.
-
Add a base such as DIPEA (2-3 eq.) to scavenge acid formed during the reaction.
-
Slowly add the activated caging group solution from step 1 to the bioactive molecule solution.
-
Stir the reaction at room temperature overnight. Protect from light.
-
-
Workup and Purification:
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Redissolve the crude product in a suitable solvent. Perform an aqueous wash if appropriate to remove water-soluble byproducts.
-
Purify the final caged compound using silica gel column chromatography or, for higher purity, reverse-phase high-performance liquid chromatography (RP-HPLC).[21] It is critical to achieve >99% purity, as even trace amounts of the uncaged, active compound can lead to confounding biological activity.[1]
-
-
Characterization:
-
Confirm the identity and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution Mass Spectrometry (MS).[14]
-
Protocol 2: Synthesis of Caged Peptides via Solid-Phase Peptide Synthesis (SPPS)
This method incorporates a caged amino acid directly into a peptide sequence during automated or manual synthesis.[3][22]
A. Materials
-
Fmoc-protected amino acids
-
Fmoc-protected caged amino acid (e.g., Fmoc-L-Asp(O-DMNB)-OtBu)
-
Solid-phase resin (e.g., Rink Amide resin)
-
Standard SPPS reagents: Piperidine in DMF (deprotection), HBTU/HOBt/DIPEA (coupling), Trifluoroacetic acid (TFA) (cleavage cocktail)
B. Procedure
-
Resin Preparation: Swell the resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc group from the resin or the last coupled amino acid using 20% piperidine in DMF.
-
Amino Acid Coupling: In the desired sequence position, couple the Fmoc-protected caged amino acid using standard coupling reagents (e.g., HBTU/HOBt/DIPEA in DMF) for 1-2 hours.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Once synthesis is complete, wash the resin thoroughly and cleave the peptide from the resin while simultaneously removing side-chain protecting groups using a TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the caged peptide by RP-HPLC.
-
Characterization: Confirm the mass and purity using MALDI-TOF or ESI-MS.
Application in Biological Systems: Protocols and Best Practices
Using caged compounds effectively requires careful planning of the delivery method, photolysis parameters, and data acquisition.
General Application Workflow
Caption: General workflow for applying caged compounds in a biological experiment.
Protocol 3: Photorelease of a Caged Second Messenger in Cell Culture
This protocol outlines the general procedure for uncaging a molecule like IP₃ inside living cells to study intracellular signaling.[23][24]
A. Materials
-
Adherent cells grown on glass-bottom dishes
-
Membrane-permeable caged compound (e.g., caged IP₃/AM ester)
-
Imaging buffer (e.g., HBSS)
-
Fluorescent indicator dye for the downstream effect (e.g., a calcium indicator like Fluo-4 AM)
-
Fluorescence microscope equipped with an appropriate light source for uncaging (e.g., 365 nm LED or laser) and a camera for imaging.
B. Procedure
-
Cell Preparation: Load cells with the fluorescent indicator dye according to the manufacturer's protocol. Wash thoroughly.
-
Loading Caged Compound: Incubate the cells with the membrane-permeable caged compound in imaging buffer. The optimal concentration and loading time (typically 30-60 min) must be determined empirically. Perform all loading steps in the dark.
-
Wash and Equilibrate: Wash the cells thoroughly with fresh imaging buffer to remove extracellular caged compound. Allow cells to rest for ~20 minutes to ensure complete de-esterification of the AM esters.
-
Imaging and Photolysis:
-
Mount the dish on the microscope stage.
-
Acquire a baseline fluorescence signal from the indicator dye.
-
Using the microscope's light source, deliver a brief pulse of UV light (e.g., 365 nm) to a specific region of interest (ROI), such as a single cell. The duration and intensity of the pulse must be optimized to release a sufficient amount of the active molecule without causing photodamage.
-
Immediately following the flash, acquire a time-lapse series of fluorescence images to capture the resulting biological response (e.g., a rapid increase in intracellular calcium).
-
-
Controls:
-
Perform a "mock" uncaging experiment (no UV flash) to ensure the caged compound is inert.
-
Expose cells without the caged compound to the UV flash to control for any light-induced artifacts.
-
Protocol 4: Two-Photon Glutamate Uncaging at a Single Dendritic Spine
This advanced technique is used to mimic synaptic transmission with high precision.[8][9][25]
A. Materials
-
Acute brain slices
-
Artificial cerebrospinal fluid (ACSF), oxygenated with 95% O₂/5% CO₂
-
Caged glutamate (e.g., MNI-glutamate, 2-5 mM) added to the recirculating ACSF
-
Two-photon laser scanning microscope with a Ti:Sapphire laser (tuned to ~720 nm for MNI-glutamate)
-
Whole-cell patch-clamp electrophysiology setup
-
Patch pipettes containing an internal solution and a fluorescent dye (e.g., Alexa Fluor 594) to visualize cell morphology
B. Procedure
-
Slice Preparation: Prepare acute brain slices and allow them to recover. Transfer a slice to the recording chamber on the microscope stage and perfuse with ACSF containing the caged glutamate. Protect the reservoir from ambient light.
-
Cell Targeting: Obtain a whole-cell patch-clamp recording from a neuron of interest (e.g., a pyramidal neuron). The included fluorescent dye will fill the cell, allowing visualization of the dendritic tree.
-
Spine Identification: Using two-photon imaging, navigate to a dendrite and identify a single dendritic spine to be the target for uncaging.
-
Two-Photon Uncaging:
-
Position the laser spot over the tip of the selected spine.
-
Deliver a short laser pulse (e.g., 0.5-1 ms duration) to photorelease glutamate.
-
Simultaneously record the postsynaptic current or potential (uEPSC or uEPSP) using the patch-clamp amplifier.
-
-
Data Analysis: Measure the amplitude, rise time, and decay kinetics of the uncaging-evoked response. By stimulating different spines, one can map the distribution of functional receptors across the dendritic tree.[9]
Conclusion and Future Outlook
Caged compounds are an indispensable part of the modern biologist's toolkit, providing a level of experimental control that is difficult to achieve by other means.[1][5] The continued development of new caging groups sensitive to longer wavelengths of light, with higher two-photon cross-sections and novel activation mechanisms, will push the boundaries of this technology further.[17][20] These advancements will enable deeper tissue penetration for in vivo studies, orthogonal control over multiple biological pathways, and sophisticated applications in photopharmacology and targeted drug delivery.[26][27] By carefully selecting the appropriate caged compound and meticulously optimizing synthesis and application protocols, researchers can continue to illuminate the intricate chemistry of life.
References
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Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. [Link]
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Lawrence, D. S. (2005). Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. ACS Chemical Biology, 1(1), 19-33. [Link]
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Ellis-Davies, G. C. R. (2008). Caged compounds: Photorelease technology for control of cellular chemistry and physiology. ResearchGate. [Link]
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Klan, P., Solomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. [Link]
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Wikipedia. (2023). Photoactivatable probes. Wikipedia. [Link]
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Vincent, G. M., & Yuste, R. (2002). Two-photon uncaging microscopy. CSH Protocols, 2002(3). [Link]
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Klan, P., Solomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PMC. [Link]
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Luo, Q., & Zhang, Z. (2012). Photoactivatable fluorophores and techniques for biological imaging applications. Photochemical & Photobiological Sciences, 11(3), 475-485. [Link]
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Tazerart, S., Goolsby, K., & Araya, R. (2019). Two-Photon Uncaging of Caged Neurotransmitters. Frontiers in Neural Circuits, 13. [Link]
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Shigeri, Y., Tatsu, Y., & Yumoto, N. (2001). Synthesis and application of caged peptides and proteins. Pharmacology & Therapeutics, 91(2), 85-92. [Link]
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Noguchi, J., Nagaoka, A., Watanabe, S., Ellis-Davies, G. C., Kitamura, K., Kano, M., Matsuzaki, M., & Kasai, H. (2011). In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice. The Journal of Physiology, 589(Pt 10), 2447–2457. [Link]
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Gurney, A. M. (1998). Flash Photolysis of Caged Compounds: Casting Light on Physiological Processes. Physiology, 13(1), 27-31. [Link]
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Carter, A. G. (2014). Two-Photon Neurotransmitter Uncaging for the Study of Dendritic Integration. Cold Spring Harbor Protocols, 2014(1). [Link]
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Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. PubMed. [Link]
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Olson, J. P., Banghart, M. R., Sabatini, B. L., & Ellis-Davies, G. C. R. (2013). Two-color, two-photon uncaging of glutamate and GABA. Frontiers in Neural Circuits, 7. [Link]
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Lawrence, D. S. (2005). Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. ACS Publications. [Link]
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Tapia, L., & Ballester, P. (2021). Molecular cages for biological applications. Organic & Biomolecular Chemistry, 19(43), 9345-9357. [Link]
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Wikipedia. (2023). Photolabile protecting group. Wikipedia. [Link]
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Kantevari, S., & Deiters, A. (2014). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Archiv der Pharmazie, 347(8), 531-542. [Link]
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ResearchGate. (2012). Photoactivatable fluorophores and techniques for biological imaging applications. ResearchGate. [Link]
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Casey, J. P., Blidner, R. A., & Monroe, W. T. (2009). Caged siRNAs for spatiotemporal control of gene silencing. Molecular Pharmaceutics, 6(3), 669-685. [Link]
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Lawrence, D. S. (2005). The preparation and in vivo applications of caged peptides and proteins. Current Opinion in Chemical Biology, 9(6), 570-575. [Link]
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Brogan, A. (2021). Cancer drugs could be delivered in molecular cages unlocked by light. Imperial College London News. [Link]
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Yang, X., Gao, S., Wang, K., & Yang, Z. (2013). Caged circular siRNAs for photomodulation of gene expression in cells and mice. Nucleic Acids Research, 41(16), e157. [Link]
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Behzadi, S., et al. (2017). Nanocaged Platforms: Modification, Drug Delivery and Nanotoxicity Opening Synthetic Cages to Release the Tiger. Nanoscale, 9(35), 13289-13322. [Link]
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Al-Sirawy, A., & Ballester, P. (2022). Water-Soluble Molecular Cages for Biological Applications. Chemistry – A European Journal, 28(36). [Link]
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Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. [Link]
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Yang, X., Gao, S., Wang, K., & Yang, Z. (2013). Caged circular siRNAs for photomodulation of gene expression in cells and mice. Chemical Science, 4(9), 3553-3558. [Link]
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Suzuki, A. Z., Shiraishi, Y., Aoki, H., Sasaki, H., Watahiki, R., & Furuta, T. (2020). Design, Synthesis, and Photochemical Properties of Clickable Caged Compounds. JoVE (Journal of Visualized Experiments), (158). [Link]
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ResearchGate. (2009). Caged siRNAs for Spatiotemporal Control of Gene Silencing. ResearchGate. [Link]
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Ellis-Davies, G. C. R. (2020). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Frontiers in Chemistry, 8. [Link]
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Reiner, A., & Hevey, R. (2021). Triggering biological processes: Methods and applications of photocaged peptides and proteins. RSC Chemical Biology, 2(4), 1079-1095. [Link]
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Fino, E., Araya, R., Peterka, D. S., Yuste, R., & Ellis-Davies, G. C. R. (2011). Caged compounds for multichromic optical interrogation of neural systems. Frontiers in Neural Circuits, 5. [Link]
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Araya, R., & Ellis-Davies, G. C. R. (2013). A chemist and biologist talk to each other about caged neurotransmitters. Frontiers in Neuroscience, 7. [Link]
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Savage, N. (2016). Targeted Drug Delivery System Using Light and DNA Cages Could Help with Basic Research and Treatment for Cancer and Brain Disease. The Brink, Boston University. [Link]
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ResearchGate. (2020). Representative caged compounds used in the biological sciences. ResearchGate. [Link]
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Ellis-Davies, G. C. R. (2018). Useful caged compounds for cell physiology. Frontiers in Physiology, 9. [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Williamson Ether Synthesis of Nitroaromatics
Welcome to the technical support center for the Williamson ether synthesis of nitroaromatics. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this crucial reaction. As Senior Application Scientists, we have compiled this resource to address common issues, explain the underlying chemical principles, and provide field-proven solutions to optimize your synthesis.
The presence of a nitro group on an aromatic ring significantly influences the reaction in several ways. It enhances the acidity of phenolic protons and activates the ring towards Nucleophilic Aromatic Substitution (SNAr), which can be both an advantage and a source of complications compared to the standard SN2 pathway of the Williamson ether synthesis.[1] This guide will help you navigate these complexities.
Troubleshooting Guide & FAQs
Q1: My reaction shows low conversion of the starting nitrophenol. What are the most common causes?
A1: Low conversion is a frequent issue that typically points to fundamental reaction parameters. The Williamson synthesis is sensitive to several factors that must be carefully controlled.[2]
-
Incomplete Deprotonation: The first step of the synthesis is the quantitative deprotonation of the nitrophenol to form the nucleophilic phenoxide. Nitrophenols are more acidic than simple phenols, so milder bases are often sufficient. However, the base must be strong enough and used in the correct stoichiometry. For instance, while a strong base like Sodium Hydride (NaH) is effective for standard alcohols[3][4], a weaker base like Potassium Carbonate (K₂CO₃) is often preferred for nitrophenols as it is less likely to promote side reactions.[1][5]
-
Presence of Water: The reaction is highly sensitive to moisture. Water can consume the base and hydrolyze the alkyl halide, halting the reaction.[2] Ensure all glassware is oven-dried and use anhydrous solvents.
-
Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) are ideal.[6][7] They effectively solvate the cation of the base, leaving a "naked" and highly reactive phenoxide anion, which accelerates the SN2 reaction.[7] Protic solvents (like ethanol) can solvate the nucleophile, reducing its reactivity.[8][9]
-
Insufficient Reaction Time or Temperature: Williamson ether syntheses can require several hours to reach completion, often at elevated temperatures (50-100 °C).[6][8] Monitor your reaction by Thin Layer Chromatography (TLC) to ensure it has run to completion. Be aware that excessively high temperatures can favor side reactions.[2][10]
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low reaction yields.[10]
Q2: I'm observing a significant amount of an alkene byproduct. How can I prevent this?
A2: Alkene formation is a classic sign that the E2 elimination pathway is competing with the desired SN2 substitution.[6][7] This is particularly problematic under certain conditions.
-
Nature of the Alkyl Halide: The structure of your alkylating agent is the most critical factor. The SN2 reaction works best with primary alkyl halides.[4][11] Secondary alkyl halides will often produce a mixture of ether and alkene, while tertiary alkyl halides will almost exclusively yield the elimination product.[4][6]
-
Solution: If your synthesis allows for two different disconnection strategies, always choose the route where the alkyl halide is primary. For example, to synthesize 4-nitro-tert-butoxybenzene, you should react sodium 4-nitrophenoxide with tert-butyl bromide's isomer, 2-bromo-2-methylpropane, is not ideal. A better approach would be to find an alternative synthesis route.
-
-
Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are therefore favored at higher temperatures.[6]
-
Solution: Try running the reaction at a lower temperature for a longer period.
-
-
Base Strength & Steric Hindrance: A strong, sterically hindered base will favor E2 elimination.[12] While you are forming the phenoxide first, using an excessively strong or bulky base to deprotonate the phenol could leave residual base that promotes elimination of the alkyl halide.
-
Solution: Use the least hindered, weakest base necessary for complete deprotonation of the nitrophenol.
-
Table 1: Effect of Alkyl Halide Structure on Reaction Outcome
| Alkyl Halide Type | SN2 Product (Ether) | E2 Product (Alkene) | Recommendation |
| Primary (R-CH₂-X) | High Yield | Minor Product | Highly Recommended [4] |
| Secondary (R₂-CH-X) | Moderate to Low Yield | Major Side Product | Use with caution, optimize temperature[6] |
| Tertiary (R₃-C-X) | Negligible Yield | Major Product | Avoid [4] |
Q3: I am seeing byproducts from reactions on the aromatic ring. What is happening?
A3: This is a key challenge when working with phenoxides, which are ambident nucleophiles. They can react at the oxygen atom (O-alkylation, desired) or at the aromatic ring (C-alkylation, undesired).[3][8] The nitro group, being electron-withdrawing, further influences this selectivity.
-
Solvent Effects: The solvent plays a major role in directing the regioselectivity.
-
Polar Aprotic Solvents (DMF, DMSO): These are the preferred choice. They solvate the cation (e.g., K⁺) but leave the phenoxide anion relatively free. This "naked" anion is highly reactive, and the negative charge remains localized on the highly electronegative oxygen atom, favoring O-alkylation.[6]
-
Protic Solvents (Water, Ethanol): These solvents can form hydrogen bonds with the oxygen atom of the phenoxide. This solvation shields the oxygen, making the ortho and para positions of the ring (which also bear partial negative charge due to resonance) more accessible for C-alkylation.
-
-
Counter-ion: The nature of the cation can also influence the outcome, though to a lesser extent than the solvent.
Mechanism: O- vs. C-Alkylation
Caption: Competing O- and C-alkylation pathways for phenoxides.[6]
Q4: Would a Phase-Transfer Catalyst (PTC) improve my low yield?
A4: Yes, a phase-transfer catalyst can be highly effective, especially in reactions where the nitrophenoxide salt has low solubility in the organic solvent.[13][14]
-
How it Works: A PTC, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, Bu₄N⁺Br⁻), facilitates the transfer of the phenoxide anion from a solid or aqueous phase into the organic phase where the alkyl halide is dissolved.[15] The large, lipophilic cation of the PTC pairs with the phenoxide anion, creating an ion pair that is soluble in the organic solvent. This increases the effective concentration of the nucleophile in the correct phase, often leading to faster reaction rates and higher yields under milder conditions.[16]
-
When to Use It: Consider a PTC if your reaction is sluggish, requires very high temperatures, or if you are using a biphasic system (e.g., solid K₂CO₃ in acetonitrile).[13] PTC is a cornerstone of green chemistry as it can reduce the need for harsh solvents and conditions.[15][16]
Experimental Protocol: Synthesis of 4-Ethoxynitrobenzene
This protocol is a representative example for the etherification of a nitrophenol.
Materials:
-
4-Nitrophenol (1.0 eq)
-
Ethyl Iodide (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen), add 4-nitrophenol and anhydrous potassium carbonate.[1]
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a suspension. Stir at room temperature for 15 minutes.[1]
-
Alkylating Agent: Add ethyl iodide to the mixture via syringe.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction's progress by TLC until the 4-nitrophenol spot disappears.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid salts (K₂CO₃ and KI) and wash the solid with a small amount of ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
-
Purification: The crude product is often a solid. It can be purified by recrystallization from a suitable solvent system like ethanol/water to yield the pure 4-ethoxynitrobenzene.[1]
Table 2: Typical Reaction Parameters for Nitroaromatic Ether Synthesis[1]
| Nitrophenol | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 4-Nitrophenol | Ethyl Iodide | K₂CO₃ | Acetonitrile | 80 | 6 | ~95% |
| 4-Nitrophenol | Benzyl Bromide | NaOH | Ethanol/Water | Reflux | 2 | >90% |
| 2-Nitrophenol | Methyl Iodide | K₂CO₃ | DMF | 100 | 4 | ~92% |
| 2,4-Dinitrophenol | Ethyl Bromide | K₂CO₃ | Acetone | Reflux | 5 | ~88% |
References
-
Williamson ether synthesis - Wikipedia. Available at: [Link]
-
Microwave-assisted Synthesis of Diaryl Ethers from Reactions of Phenols with Nitroaryl Fluorides under Solvent-free Conditions | Request PDF - ResearchGate. Available at: [Link]
-
Visible-Light-Promoted Synthesis of Diaryl Ethers from Nitroarenes and Phenols. Available at: [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]
-
My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry - Reddit. Available at: [Link]
-
Contribution of phase transfer catalyst to green chemistry: A review - Jetir.Org. Available at: [Link]
-
Williamson ether synthesis (video) - Khan Academy. Available at: [Link]
-
Williamson Ether synthesis : r/OrganicChemistry - Reddit. Available at: [Link]
-
Green Synthesis of Nitroaryl Thioureas: Towards an Improved Preparation of Guanidinium DNA Binders | Request PDF - ResearchGate. Available at: [Link]
-
Williamson Ether Synthesis - Organic Chemistry Tutor. Available at: [Link]
-
PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS - Journal For Basic Sciences. Available at: [Link]
-
Williamson Ether Synthesis - ChemTalk. Available at: [Link]
-
Two Novel Approaches to Make Ethers - YouTube. Available at: [Link]
-
Phase-transfer catalyst - Wikipedia. Available at: [Link]
-
Williamson Ether Synthesis Mechanism - graduation.escoffier.edu. Available at: [Link]
-
Williamson Ether Synthesis - Chemistry Steps. Available at: [Link]
-
An improved Williamson ether synthesis using phase transfer catalysis - Semantic Scholar. Available at: [Link]
-
PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS - eGyanKosh. Available at: [Link]
-
Intramolecular Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]
-
Synthesis and reduction of 2-nitroalkyl polysaccharide ethers | Request PDF - ResearchGate. Available at: [Link]
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Technical Support Center: Optimizing Photolysis for 4-Methoxy-2-Nitrobenzyl (MNB) Deprotection
Welcome to the technical support guide for the 4-methoxy-2-nitrobenzyl (MNB) photolabile protecting group. The MNB group is a valuable tool in chemical synthesis and drug development, enabling spatiotemporal control over the release of active molecules. However, achieving efficient and clean deprotection requires careful optimization of reaction conditions. This guide provides in-depth, field-proven insights to help you troubleshoot common issues and maximize the success of your photolysis experiments.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the MNB protecting group and its photolytic cleavage.
Q1: What is the mechanism of 4-methoxy-2-nitrobenzyl (MNB) photodeprotection?
A1: The photodeprotection of MNB-caged compounds is initiated by the absorption of a photon, typically in the UV-A range. This excites the ortho-nitrobenzyl chromophore, leading to an intramolecular hydrogen atom transfer from the benzylic carbon to one of the oxygen atoms of the nitro group. This process forms a transient aci-nitro intermediate.[1] This intermediate is unstable and undergoes a series of non-photochemical ("dark") rearrangements, ultimately leading to the cleavage of the benzylic C-O bond. This releases the deprotected substrate (your molecule of interest) and the byproduct, 4-methoxy-2-nitrosobenzaldehyde.[1][2]
Q2: Why is the 4-methoxy substituent important?
A2: The electron-donating 4-methoxy group plays a crucial role in tuning the photophysical properties of the ortho-nitrobenzyl protecting group. It red-shifts the absorption maximum of the chromophore, allowing for photolysis at longer, less energetic, and often less damaging wavelengths (e.g., 365-420 nm).[3] This is particularly advantageous in biological systems where shorter wavelength UV light can cause cellular damage.
Q3: What are the expected byproducts of the reaction?
A3: The primary byproduct of MNB deprotection is 4-methoxy-2-nitrosobenzaldehyde.[2] This species can sometimes react further or absorb light, potentially leading to secondary photochemistry or interfering with analytical monitoring. It is important to consider the potential reactivity and spectroscopic properties of this byproduct when planning purification and analysis.[4]
Q4: What is the typical quantum yield for MNB deprotection, and what does it signify?
A4: The quantum yield (Φ) represents the efficiency of the photochemical process, specifically the number of molecules undergoing a specific event (in this case, deprotection) divided by the number of photons absorbed. For ortho-nitrobenzyl derivatives, quantum yields can vary significantly depending on the leaving group, solvent, and substitution pattern, but they are often in the range of 0.01 to 0.6.[5][6][7] A lower quantum yield means that more photons (i.e., more light exposure) are required to achieve the same level of deprotection. The nature of the leaving group has a strong influence, with studies showing that better radical stabilizing groups can lead to higher quantum efficiencies.[6]
Troubleshooting Guide
This section provides solutions to common problems encountered during MNB photolysis experiments.
Issue 1: Low or Incomplete Deprotection Yield
A common challenge is observing a low yield of the deprotected product, even after prolonged irradiation.
-
Incorrect Wavelength: The MNB group has an optimal absorption range. Using a light source outside this range will result in inefficient photon absorption and poor cleavage.
-
Insufficient Light Intensity or Duration: The total number of photons delivered to the sample may be inadequate.
-
Solution: Increase the irradiation time or use a more powerful light source. It is crucial to monitor the reaction progress by a suitable analytical method (e.g., HPLC, LC-MS) to determine the optimal irradiation time and avoid potential photodegradation of the product.
-
-
"Inner Filter" Effect: At high concentrations, the MNB-caged compound at the surface of the solution can absorb most of the incident light, preventing photons from reaching molecules deeper in the solution. The byproduct, 4-methoxy-2-nitrosobenzaldehyde, can also absorb light in a similar region, contributing to this effect.[4]
-
Solvent Incompatibility: The solvent can influence the reaction efficiency.
-
Solution: While MNB cleavage proceeds in a variety of solvents, protic solvents like methanol or buffered aqueous solutions are often effective. If using organic solvents, ensure they are transparent at the irradiation wavelength. Degassing the solvent can sometimes improve yields by removing oxygen, which can quench the excited state.
-
-
Prepare a solution of your MNB-protected compound at a known concentration (e.g., 500 µM) in your chosen solvent.[2]
-
Transfer the solution to a quartz or Pyrex cuvette/reaction vessel.
-
Irradiate the sample with a 365 nm light source, ensuring consistent geometry and stirring.
-
At set time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Analyze the aliquots by HPLC or LC-MS to quantify the disappearance of the starting material and the appearance of the deprotected product.
-
Plot the concentration of the product versus time to determine the reaction endpoint and identify if the reaction is stalling.
Issue 2: Formation of Unidentified Side Products
The appearance of unexpected peaks in your analytical trace can indicate side reactions.
-
Photodegradation of the Product: The released product itself might be photolabile at the irradiation wavelength, leading to its degradation over time.
-
Solution: Once the optimal irradiation time is determined (see protocol above), avoid excessive exposure. If the product is known to be sensitive, use a longer wavelength (e.g., >380 nm if possible) where the product's absorbance is minimal.
-
-
Reactivity of the Nitroso Byproduct: The 4-methoxy-2-nitrosobenzaldehyde byproduct can sometimes react with the deprotected product or other species in the reaction mixture.[4]
-
Solution: Consider adding a "scavenger" for the nitroso byproduct, such as a mild reducing agent, although this must be compatible with your substrate and product. In many cases, immediate purification after the reaction is the most effective strategy.
-
-
Solvent Participation: Some solvents can participate in photochemical reactions.
-
Solution: Ensure the use of high-purity, spectroscopy-grade solvents. If side products are suspected to arise from the solvent, switch to an alternative solvent known to be photochemically inert (e.g., acetonitrile, water).
-
Data & Parameters at a Glance
The following table summarizes key parameters for MNB and related photolabile protecting groups.
| Protecting Group | Typical λmax (nm) | Recommended Irradiation λ (nm) | Relative Merits & Notes |
| o-Nitrobenzyl (ONB) | ~280-320 | 300-350 | Parent compound; requires higher energy UV. |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~340-360 | 350-380 | Commonly used, higher quantum yield than ONB.[2] |
| 4-Methoxy-2-nitrobenzyl (MNB) | ~330-350 | 350-400 | Good balance of red-shifted absorption and synthetic accessibility.[10][11] |
| Nitroveratryl (NVOC) | ~350 | 350-365 | A common synonym for DMNB group. |
Note: λmax can shift depending on the attached substrate and solvent.
Visualizing the Process
MNB Deprotection Mechanism
The following diagram illustrates the key steps in the photolytic cleavage of an MNB-protected alcohol (MNB-OR).
Caption: Key stages of MNB photodeprotection.
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving common photolysis issues.
Caption: A logical guide for troubleshooting MNB deprotection.
References
-
The Impact of Electronic Effects on Photolysis: A Model Study on the 4,5‐Dimethoxy‐2‐nitrobenzyl Caged N‐Phenylpyrimidine‐2‐amine Scaffold. ResearchGate. [Link]
-
Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. PubMed Central. [Link]
-
Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides. Royal Society of Chemistry. [Link]
-
Photochemical reaction mechanisms of 4,5-dimethoxy-2-nitrobenzyl acetate analysed by a sub-10 fs near-ultraviolet pulse laser. ResearchGate. [Link]
-
o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Wiley Online Library. [Link]
-
Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. ACS Publications. [Link]
-
Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. ACS Publications. [Link]
-
Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]
-
Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides. PubMed. [Link]
-
Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives. Royal Society of Chemistry. [Link]
-
Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. J. Org. Chem. [Link]
-
Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. ResearchGate. [Link]
-
Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. [Link]
-
Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. ACS Publications. [Link]
-
Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. PubMed. [Link]
-
Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. University of Groningen Research Portal. [Link]
-
Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. ACS Publications. [Link]
-
On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Sci-Hub. [Link]
-
Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PubMed Central. [Link]
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- 5. nathan.instras.com [nathan.instras.com]
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- 8. seas.upenn.edu [seas.upenn.edu]
- 9. arep.med.harvard.edu [arep.med.harvard.edu]
- 10. Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 4-Methoxy-2-nitro-1-(phenylmethoxy)benzene
This technical support guide provides in-depth troubleshooting advice and frequently asked questions for the purification of crude 4-methoxy-2-nitro-1-(phenylmethoxy)benzene via recrystallization. Designed for researchers, chemists, and drug development professionals, this document explains the causality behind experimental choices to ensure a robust and reproducible purification process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the recrystallization of this compound, providing the essential knowledge needed before proceeding to the experimental protocol.
Q1: What are the key principles for selecting a recrystallization solvent for this compound?
A1: The ideal solvent for this compound must satisfy several criteria based on its molecular structure. The presence of a nitro group and two ether linkages makes the molecule polar. According to the "like dissolves like" principle, polar solvents are generally good candidates for dissolving it.[1] The primary goal is to find a solvent that exhibits a steep solubility curve:
-
High Solubility at High Temperature: The compound should be highly soluble in the boiling solvent to ensure complete dissolution.
-
Low Solubility at Low Temperature: The compound should be sparingly soluble at low temperatures (e.g., 0-4 °C) to maximize crystal recovery upon cooling.[1]
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).
-
Inertness: The solvent must be chemically inert and not react with the compound.[1]
Alcoholic solvents such as ethanol or methanol are often excellent starting points for nitroaromatic compounds.[1]
Q2: How do I perform a small-scale solvent screening test?
A2: Before committing to a bulk recrystallization, an experimental solvent screening is crucial.
-
Place approximately 20-30 mg of your crude material into several small test tubes.
-
To each tube, add a different candidate solvent (see table below) dropwise at room temperature. Agitate the tube after each addition.
-
If the compound dissolves readily at room temperature, the solvent is unsuitable as a single-solvent system but may be useful as the "good" solvent in a mixed-solvent pair.
-
If the compound is insoluble at room temperature, heat the test tube gently (e.g., in a warm water bath). Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice-water bath.
-
The ideal solvent is one in which the compound dissolves when hot but forms a high yield of crystals upon cooling.
Table 1: Candidate Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Rationale & Notes |
|---|---|---|---|
| Ethanol (95%) | 78 | Polar | A common and effective solvent for moderately polar compounds like nitroaromatics.[1][2] |
| Methanol | 65 | Polar | Higher polarity than ethanol; may be too effective, leading to lower yields.[1] |
| Isopropanol | 82 | Polar | Less polar than ethanol; may offer a better solubility profile. |
| Ethyl Acetate | 77 | Moderately Polar | Good solvent for a range of polarities. |
| Toluene | 111 | Non-polar | Unlikely to be a good single solvent due to the compound's polarity, but could be used as an anti-solvent. High boiling point can be a disadvantage.[2] |
| Ethanol/Water | Variable | Highly Polar | A mixed-solvent system. The compound is dissolved in a minimum of hot ethanol, and water (anti-solvent) is added dropwise until cloudiness persists, then redissolved with a few drops of ethanol.[1] |
Q3: What are the likely impurities in my crude this compound?
A3: Impurities typically stem from the synthetic route used to prepare the compound. Common syntheses for similar structures involve nitration of a precursor and etherification.[3] Potential impurities could include:
-
Unreacted Starting Materials: e.g., 4-methoxy-1-(phenylmethoxy)benzene or the corresponding phenol if the etherification was incomplete.
-
Regioisomers: Nitration of the aromatic ring could potentially yield other isomers (e.g., 3-nitro or dinitro products).
-
Byproducts of Side Reactions: Depending on the reaction conditions, various byproducts could form. Impurity profiling often requires techniques like GC-MS or LC-MS for definitive identification.[4][5]
Section 2: Standard Single-Solvent Recrystallization Protocol
This protocol provides a step-by-step methodology for purification. Ethanol is used as an example solvent.
-
Dissolution: Place the crude this compound into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a magnetic stir bar.
-
Add Solvent: Add a small portion of ethanol to the flask at room temperature.
-
Heat to Boiling: Gently heat the mixture to the boiling point of the solvent while stirring. Add more hot solvent in small increments until the solid just dissolves completely. Crucially, use the minimum amount of hot solvent necessary to achieve dissolution to ensure a good yield .[6][7]
-
Decolorization (Optional): If the solution is highly colored from impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration. Pre-heat a stemless funnel and a clean receiving flask with hot solvent vapor to prevent premature crystallization in the funnel.[8] Pour the hot solution through a fluted filter paper.
-
Slow Cooling: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[7]
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[9]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing soluble impurities.[6][8]
-
Drying: Allow the crystals to dry completely, either on the filter funnel by drawing air through them or by transferring them to a watch glass. For a final drying, a vacuum oven at a temperature well below the compound's melting point can be used. Ensure the sample has reached a constant weight.[6]
Section 3: Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization process in a problem-solution format.
| Observation | Probable Cause(s) | Recommended Solution(s) |
| Problem 1: No crystals form upon cooling, even in an ice bath. | 1. Too much solvent was used. This is the most common reason for crystallization failure, as the solution is not supersaturated.[10][11] 2. The solution is supersaturated but requires a nucleation site. Crystal growth needs a starting point.[10] | 1. Reduce Solvent Volume: Re-heat the solution and boil off a portion of the solvent to concentrate it. Allow it to cool again.[11] 2. Induce Nucleation: a) Scratch the inner surface of the flask with a glass rod just below the solvent line. The microscopic scratches provide a surface for crystals to form.[7][10][11] b) Add a seed crystal (a tiny speck of the crude or pure compound) to the cooled solution.[10][11] |
| Problem 2: The compound "oils out," forming a liquid layer instead of solid crystals. | 1. The solution is cooling too rapidly. 2. The compound is significantly impure. High impurity levels can depress the melting point of the mixture below the temperature of crystallization. 3. The boiling point of the solvent is higher than the melting point of the solute. | 1. Re-heat and Cool Slowly: Re-heat the solution to re-dissolve the oil. Add a small amount of extra solvent and allow the solution to cool much more slowly. Insulating the flask (e.g., placing it on a wooden block or paper towels) can help.[10][11] 2. Change Solvent System: If slow cooling fails, the impurity level may be too high for recrystallization. Consider pre-purification with another technique or select a different solvent system. |
| Problem 3: The final yield of purified crystals is very low. | 1. Too much solvent was used during dissolution. A significant amount of the product remains dissolved in the mother liquor even after cooling.[6][11] 2. Premature crystallization during hot filtration. The product crystallized in the filter paper and was lost.[8] 3. Excessive washing with cold solvent. Even cold solvent will dissolve some product. | 1. Minimize Solvent: Always use the absolute minimum of boiling solvent needed for dissolution.[6] If the mother liquor is not discarded, you can try to recover a second crop of crystals by evaporating some of the solvent. 2. Optimize Hot Filtration: Ensure the funnel and receiving flask are adequately pre-heated.[8] 3. Minimize Washing: Use a minimal amount of ice-cold solvent for washing the collected crystals.[6] |
| Problem 4: The final crystals are colored. | 1. Colored impurities are co-crystallizing with the product. | 1. Use Activated Charcoal: Before the hot filtration step, add a small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.[9] Be aware that charcoal can also adsorb some of your product, potentially reducing the yield. |
| Problem 5: The melting point is broad or lower than the literature value. | 1. The product is still impure. Co-crystallized impurities are present. 2. The product is not completely dry. Residual solvent can depress and broaden the melting point range.[6] | 1. Repeat Recrystallization: A second recrystallization may be necessary to achieve high purity. 2. Ensure Thorough Drying: Dry the crystals under vacuum until a constant weight is achieved to ensure all solvent has been removed.[6] |
Section 4: Visualization of the Recrystallization Workflow
The following diagram illustrates the key decision points and steps in a standard recrystallization procedure.
Caption: General workflow for purification by recrystallization.
Section 5: References
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Recrystallization1. (n.d.). Retrieved from [Link]
-
Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
-
Tam, R., Heather, E., Shimmon, R., Lam, B., & McDonagh, A. M. (2017). Synthesis and Organic Impurity Profiling of 4-methoxymethamphetamine Hydrochloride and Its Precursors. Forensic Science International, 272, 184-189. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. Retrieved from [Link]
-
Zhang, X. Q., Chen, Q., & Fan, L. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry, 27(10), 3823-3825. Retrieved from [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. Synthesis and organic impurity profiling of 4-methoxymethamphetamine hydrochloride and its precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. reddit.com [reddit.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
how to avoid side reactions in the nitration of 4-methoxyphenyl benzyl ether
Welcome to the technical support center for the nitration of 4-methoxyphenyl benzyl ether. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and achieve optimal outcomes. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Overcoming Common Side Reactions
The nitration of 4-methoxyphenyl benzyl ether is a nuanced electrophilic aromatic substitution. The methoxy and benzyloxy groups are both activating and ortho-, para-directing, which can lead to a variety of side products if not carefully controlled.[1][2][3] This section addresses specific issues you may encounter and provides actionable solutions.
Problem 1: Low Yield of the Desired Mononitrated Product & Formation of Polynitrated Byproducts
Symptoms:
-
Complex mixture of products observed by TLC or LC-MS analysis.
-
Low isolated yield of the target 2-nitro-4-methoxyphenyl benzyl ether or 3-nitro-4-methoxyphenyl benzyl ether.
-
Presence of di- or even tri-nitrated species.
Root Cause Analysis:
The high activation of the aromatic ring by two oxygen-containing substituents makes it highly susceptible to multiple nitrations.[4] Standard nitrating conditions, such as a mixture of concentrated nitric and sulfuric acids, are often too harsh and lead to over-nitration.[5][6] The reaction's exothermicity can also contribute to a loss of selectivity.
Mitigation Strategies:
-
Choice of Nitrating Agent: Employ milder nitrating agents. The selection can be guided by the desired level of reactivity and selectivity.
-
For high selectivity to mononitration: Consider using reagents that generate the nitronium ion (NO₂⁺) in a more controlled manner.[5][7][8] Examples include acetyl nitrate (formed in situ from nitric acid and acetic anhydride) or metal nitrates with a solid acid catalyst.[9][10]
-
Heterogeneous Systems: Using a combination of sodium nitrate and an inorganic acidic salt like magnesium bisulfate (Mg(HSO₄)₂) on wet silica can provide a milder, more controlled reaction.[11]
-
-
Stoichiometry Control: Carefully control the stoichiometry of the nitrating agent. Use of a slight excess (1.05-1.2 equivalents) is often sufficient for complete conversion without promoting significant polynitration.[12]
-
Temperature Management: Maintain strict temperature control. Performing the reaction at low temperatures, typically between -10°C and 0°C, is crucial to temper the reactivity and improve selectivity.[6][13]
dot
Caption: Troubleshooting workflow for low mononitration yield.
Problem 2: Cleavage of the Ether Linkage
Symptoms:
-
Presence of 4-methoxyphenol or nitrated 4-methoxyphenol derivatives in the product mixture.
-
Formation of benzyl alcohol or benzyl nitrate.
Root Cause Analysis:
Strongly acidic conditions required for many nitration reactions can lead to the cleavage of the ether bond.[14][15] The ether oxygen can be protonated, forming a good leaving group, which can then be displaced by a nucleophile or eliminated.[16][17]
Mitigation Strategies:
-
Avoid Protic Superacids: Steer clear of strong protic acids like concentrated sulfuric acid when possible. If a strong acid is necessary, consider using it in smaller quantities or exploring alternatives.
-
Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions can minimize side reactions that are promoted by water.
-
Lewis Acid Catalysis: The use of a Lewis acid, such as boron trifluoride etherate, with an alkyl nitrate can be an alternative to strong protic acids.[12]
-
Milder, Near-Neutral pH Methods: Explore nitration methods that operate under milder, close to neutral conditions. For instance, the use of bismuth subnitrate and thionyl chloride has been reported for the selective nitration of phenols and their ethers.[10]
dot
Caption: Decision tree for preventing ether cleavage.
Problem 3: Oxidation of the Benzyl Group
Symptoms:
-
Formation of 4-methoxy-2-nitrobenzoic acid or other oxidized byproducts.
-
Tarry, dark-colored reaction mixture.
Root Cause Analysis:
Nitric acid is a strong oxidizing agent, and under harsh conditions (high temperature, high concentration), it can oxidize the benzylic position of the benzyl ether.[18][19] This is especially a risk with nitrating mixtures that have a high concentration of nitric acid.
Mitigation Strategies:
-
Controlled Addition of Nitrating Agent: Add the nitrating agent slowly and portion-wise to the cooled reaction mixture to prevent localized overheating.
-
Use of Non-Oxidizing Nitrating Systems: Consider nitrating agents that are less prone to causing oxidation. Dinitrogen pentoxide (N₂O₅) in the presence of a catalyst can be a powerful yet non-oxidizing nitrating agent.[9]
-
Protecting Group Strategy: While more synthetically demanding, if benzylic oxidation is a persistent issue, one could consider a protecting group for the benzylic position that is stable to nitration conditions and can be removed later. However, for this specific substrate, optimizing the nitration conditions is a more practical first approach.
| Side Reaction | Primary Cause | Recommended Solution | Key Parameters to Control |
| Polynitration | High ring activation, harsh nitrating agent | Use milder nitrating agents (e.g., acetyl nitrate, NaNO₃/solid acid) | Temperature, Stoichiometry |
| Ether Cleavage | Strong protic acids | Avoid H₂SO₄, use Lewis acids or near-neutral methods | Acidity, Water content |
| Benzylic Oxidation | Strong oxidizing nature of HNO₃ | Slow addition, use non-oxidizing agents (e.g., N₂O₅) | Temperature, Reagent choice |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity (ortho- vs. para- to the methoxy group)?
The methoxy group is a stronger activating group than the benzyloxy group. Therefore, nitration will be directed by the methoxy group to the positions ortho- and para- to it. Since the para- position is already substituted with the benzyloxy group, the primary products will be substitution at the two ortho- positions. Steric hindrance from the bulky benzyloxy group might slightly favor nitration at the position further away from it, but a mixture of isomers is expected.[20]
Q2: What is a reliable, step-by-step protocol for a selective mononitration?
While every reaction should be optimized, the following protocol using a heterogeneous system is a good starting point for achieving selective mononitration.[11]
Experimental Protocol: Heterogeneous Nitration
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxyphenyl benzyl ether (1 equivalent) in dichloromethane. Cool the flask to 0°C in an ice bath.
-
Reagent Preparation: In a separate flask, prepare a suspension of sodium nitrate (NaNO₃, 1.1 equivalents), magnesium bisulfate (Mg(HSO₄)₂, 1.1 equivalents), and wet silica gel (50% w/w, an amount equal in weight to the substrate) in dichloromethane.
-
Reaction: Add the reagent suspension to the solution of the starting material dropwise over 30 minutes, maintaining the temperature at 0°C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, filter the reaction mixture to remove the solid reagents. Wash the filtrate with a saturated sodium bicarbonate solution, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by column chromatography on silica gel to isolate the desired mononitrated product.
Q3: How can I effectively separate the ortho- and para-isomers if they form?
In this specific case, the para- position to the methoxy group is blocked. The primary products would be the two possible ortho-isomers. Separation of these isomers can often be achieved by column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is a good starting point for elution. The polarity of the isomers may be sufficiently different to allow for separation.
Q4: Are there any safety considerations I should be aware of?
Yes, nitration reactions are potentially hazardous.
-
Exothermic Nature: These reactions can be highly exothermic. Always use an ice bath for cooling and add reagents slowly.
-
Nitrating Agents: Nitric acid is highly corrosive and a strong oxidizer. Handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.
-
Nitro Compounds: Many nitroaromatic compounds are toxic and potentially explosive. Handle the products with care.
References
-
Shafiee, A., & Ebrahimi, S. (2006). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Molecules, 11(10), 806-813. [Link]
- Linn, C. B., & Vesely, J. A. (1968). Method for the nitration of phenolic compounds. U.S.
-
Shafiee, A., Ghasemzadeh, M., & Ebrahimi, S. (2007). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. DergiPark, 12(2), 123-126. [Link]
-
Wang, X., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(9), 2096-2106. [Link]
-
Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
- Linn, C. B., & Vesely, J. A. (1968). Preparation of nitrated aromatic ethers. U.S.
-
Wang, X., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. ACS Publications. [Link]
-
Nair, J. (2022). Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry. Khan Academy. [Link]
-
ron. (2015). Which is the major product formed on nitration of benzyl methyl ether?. Chemistry Stack Exchange. [Link]
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NCERT. (n.d.). Amines. NCERT. [Link]
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Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
- Kim, D. W., et al. (1998). Selective nitration of phenol derivatives. U.S.
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Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]
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Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
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Theodorakis, E. A., et al. (2013). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Molecules, 18(12), 14696-14735. [Link]
-
Smith, K., et al. (2002). Regioselective nitration of phenols using Sr(NO3)2 or benzyltriphenylphosphonium nitrate in the presence of H2SO4-silica under solvent free conditions. Journal of Chemical Research, 2002(1), 1-3. [Link]
-
Anonymous. (2017). Why does nitration of phenol give a trisubstituted product while aniline gives a monosubstituted one, even though aniline is more activating than phenol?. Quora. [Link]
-
Smith, K., et al. (2001). A Fast and Mild Method for the Nitration of Aromatic Rings. Tetrahedron Letters, 42(8), 1347-1349. [Link]
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Katiyar, A. (2014). Why is the para product major in the nitrosation of phenol?. Chemistry Stack Exchange. [Link]
-
Wang, C., et al. (2020). Selective oxidation of benzyl ethers to esters catalyzed by Cu2O/C3N4 with TBHP & oxygen as co-oxidants. RSC Advances, 10(35), 20853-20858. [Link]
-
Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Chemistry Steps. [Link]
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Pearson+. (n.d.). The nitration of phenol is faster and produces ortho and para pro... | Study Prep. Pearson+. [Link]
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LibreTexts Chemistry. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. LibreTexts. [Link]
-
LibreTexts Chemistry. (2015). 22.2: Benzylic Oxidations and Reductions. LibreTexts. [Link]
-
Shafiee, A., et al. (2006). Nitration of substituted phenols by different efficient heterogeneous systems. Journal of the Iranian Chemical Society, 3(4), 358-363. [Link]
-
Shepler, B. (2019). Acidic cleavage of ethers. YouTube. [Link]
-
Chemistry Steps. (n.d.). Ortho, Para, Meta. Chemistry Steps. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Benzyloxyanisole. PubChem. [Link]
-
Shafiee, A., et al. (2003). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. Molecules, 8(1), 86-91. [Link]
-
Anonymous. (2021). Why are phenols ortho-para directing?. Quora. [Link]
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Technical Support Center: Optimizing Photocleavage Rates of o-Nitrobenzyl Ethers
Welcome to the technical support center for o-nitrobenzyl (oNB) ether photochemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize oNB photolabile protecting groups and seek to optimize their cleavage efficiency. As Senior Application Scientists, we have compiled this resource based on peer-reviewed literature and extensive field experience to help you troubleshoot common issues and enhance your experimental outcomes.
Understanding the Reaction: The "Why" Behind Photocleavage
The o-nitrobenzyl group is a cornerstone of photoremovable protecting group chemistry, prized for its ability to mask a functional group until its release is triggered by UV light. The process, while robust, is subject to various factors that can influence its rate and efficiency. Understanding the underlying mechanism is the first step toward troubleshooting and optimization.
Upon irradiation with UV light (typically 300-365 nm), the o-nitrobenzyl group undergoes an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group.[1][2][3] This forms an aci-nitro intermediate, which then undergoes a series of rearrangements to ultimately release the protected molecule and form an o-nitrosobenzaldehyde byproduct.[1][2] The rate of this entire process is what we aim to improve.
Caption: Mechanism of o-Nitrobenzyl Ether Photocleavage.
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My photocleavage reaction is frustratingly slow or appears incomplete. What are the primary causes and how can I accelerate it?
A1: Slow or incomplete cleavage is the most common issue encountered. The root cause can be traced back to several factors, ranging from the molecular structure of your compound to the experimental setup.
Immediate Troubleshooting Steps:
-
Increase Light Intensity: The rate of photocleavage is directly proportional to the light intensity (photon flux). Ensure your light source is functioning correctly and is positioned optimally relative to your sample. Increasing the power of the lamp can significantly speed up the reaction.[4][5] For instance, increasing the power from 1.3 mW/cm² to 20 mW/cm² has been shown to reduce cleavage time from hours to minutes.[5]
-
Check Wavelength: o-Nitrobenzyl groups typically have an absorption maximum between 260-350 nm.[6] While 365 nm light is commonly used to minimize potential damage to biological samples, the reaction may be more efficient at a shorter wavelength if your substrate and released molecule are stable.[3][4]
-
Optimize Solvent: The choice of solvent can have a notable impact. Protic solvents can sometimes slow down the reaction compared to aprotic environments.[7] Experiment with different solvents like dioxane, methanol, or aqueous buffers to find the optimal medium for your specific substrate.[7]
-
Remove Oxygen: While not always a primary rate-limiting factor for the main cleavage pathway, deoxygenating your solution (e.g., by purging with argon or nitrogen) can prevent side reactions that might consume your starting material or intermediates, giving the appearance of an incomplete reaction.
Workflow for Diagnosing Slow Photocleavage:
Caption: Troubleshooting Workflow for Slow Photocleavage.
Q2: I'm observing significant formation of unwanted side products. What are they and how can I minimize them?
A2: The primary byproduct of o-nitrobenzyl cleavage is the corresponding o-nitrosobenzaldehyde.[1] This species is itself photoreactive and can undergo further reactions, such as dimerization to form azobenzene compounds, which can complicate purification and lower the yield of your desired product.[1]
Strategies to Minimize Side Products:
-
Limit Irradiation Time: Over-irradiation is a key culprit. Once the cleavage of your substrate is complete, continued exposure to UV light can promote the degradation of the o-nitrosobenzaldehyde byproduct and potentially your released molecule. Monitor the reaction closely (e.g., by TLC or HPLC) and stop it as soon as the starting material is consumed.
-
Use a Scavenger: The o-nitroso group is a reactive dienophile. In some cases, adding a diene to the reaction mixture can trap the o-nitrosobenzaldehyde via a hetero-Diels-Alder reaction, preventing it from forming colored oligomers and simplifying purification.[8]
-
Control the Concentration: High concentrations of the starting material can lead to a higher local concentration of the o-nitrosobenzaldehyde byproduct upon cleavage, potentially favoring dimerization. Running the reaction at a lower concentration may help mitigate this.
Frequently Asked Questions (FAQs)
How do substituents on the o-nitrobenzyl aromatic ring affect the cleavage rate?
Substituents on the aromatic ring can significantly modulate the photocleavage rate, primarily by altering the electronic properties and absorption spectrum of the chromophore.
-
Electron-Donating Groups (EDGs): Adding electron-donating groups, such as alkoxy (e.g., methoxy) groups, generally increases the rate of photocleavage.[7][9] These groups often cause a red-shift in the absorption spectrum, allowing for excitation at longer, less damaging wavelengths, and can increase the quantum yield.[10][11] The "veratryl" (3,4-dimethoxy) substitution is a classic example used to accelerate cleavage.[7]
-
Electron-Withdrawing Groups (EWGs): The effect of electron-withdrawing groups is more complex and does not show a simple linear correlation.[9][12][13] While they can influence the electronic state, their impact is less predictable than that of EDGs.
| Substituent | Position | Effect on Rate | Rationale |
| Methoxy (-OCH₃) | 4, 5 | Dramatic Increase | Increases electron density, red-shifts λmax.[7] |
| Nitro (-NO₂) | 2,6 | Increase | Enhances light absorption and efficiency.[3] |
| Cyano (-CN) | Varies | No clear correlation | Complex electronic effects.[12] |
What is the effect of substitution at the benzylic (α-carbon) position?
Substitution at the benzylic carbon is one of the most effective strategies for increasing the rate of photocleavage.
-
α-Methylation: Introducing a methyl group at the benzylic position (the carbon attached to the oxygen of the ether) can increase the cleavage rate by an order of magnitude or more.[1][4][7][14][15] This is attributed to the stabilization of the radical character that develops at the benzylic carbon during the hydrogen abstraction step.[16]
-
α-Carboxylation: Similarly, adding other stabilizing groups at this position can enhance the reaction quantum yield.
| Position | Substituent | Effect on Rate | Reference |
| Benzylic (α-carbon) | Methyl (-CH₃) | 5 to 20-fold Increase | [4][7] |
| Benzylic (α-carbon) | Phenyl (-C₆H₅) | Significant Increase | [15] |
How does the nature of the leaving group (the "ether" part) influence the reaction?
For related o-nitrobenzyl esters, a clear correlation has been established: the rate of photolysis increases as the pKa of the corresponding acid of the leaving group decreases.[9][12][13] In other words, a more acidic leaving group (a more stable anion) departs more quickly. While this has been studied more extensively for esters, the principle suggests that the stability of the leaving alkoxide radical/anion in ethers also plays a role in the overall kinetics.
Experimental Protocols
Protocol 1: General Procedure for Photocleavage of an o-Nitrobenzyl Ether
This protocol provides a general workflow. Optimal conditions such as solvent, concentration, and irradiation time should be determined empirically for each specific substrate.
-
Sample Preparation:
-
Dissolve the o-nitrobenzyl ether substrate in an appropriate solvent (e.g., methanol, dioxane, or a buffered aqueous solution) to a concentration of approximately 1-10 mM.
-
Transfer the solution to a UV-transparent reaction vessel (e.g., a quartz cuvette or tube).
-
Optional: Deoxygenate the solution by bubbling with a gentle stream of inert gas (e.g., argon or nitrogen) for 15-20 minutes. Seal the vessel.
-
-
Irradiation:
-
Place the reaction vessel in a photolysis apparatus equipped with a suitable UV lamp (e.g., a medium-pressure mercury lamp with filters to select for 365 nm).
-
Ensure consistent and uniform irradiation of the sample. A cooling system may be necessary to maintain a constant temperature, as UV lamps generate significant heat.
-
Turn on the lamp to begin the reaction.
-
-
Reaction Monitoring:
-
At regular intervals, withdraw a small aliquot of the reaction mixture.
-
Analyze the aliquot by an appropriate method (TLC, HPLC, or NMR) to monitor the disappearance of the starting material and the appearance of the product.
-
Continue irradiation until the starting material is no longer detected.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the solution in vacuo.
-
Purify the crude product using standard techniques such as column chromatography, preparative HPLC, or crystallization to isolate the deprotected molecule from the o-nitrosobenzaldehyde byproduct and any other impurities.
-
Protocol 2: Monitoring Reaction Progress by HPLC
-
Method Development: Develop an HPLC method that provides good separation between your o-nitrobenzyl ether starting material, the deprotected product, and the o-nitrosobenzaldehyde byproduct. A reverse-phase C18 column with a gradient of water and acetonitrile (often with 0.1% TFA or formic acid) is a common starting point.
-
Standard Curve: Prepare standard solutions of your starting material at known concentrations to create a calibration curve.
-
Sampling: At each time point during the photocleavage reaction, take a precise volume of the reaction mixture and dilute it to a known final volume in the mobile phase.
-
Analysis: Inject the diluted samples onto the HPLC system.
-
Quantification: Use the peak area from the chromatogram and the calibration curve to determine the concentration of the remaining starting material at each time point. Plotting concentration versus time will allow you to determine the reaction kinetics.
References
-
Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]
-
Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects | Request PDF. ResearchGate. [Link]
-
o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation. PubMed. [Link]
-
Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. PMC - NIH. [Link]
-
Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews - ACS Publications. [Link]
-
Photolabile protecting group. Wikipedia. [Link]
-
Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. PubMed. [Link]
-
Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. PubMed. [Link]
-
(PDF) Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. ResearchGate. [Link]
-
o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation | Request PDF. ResearchGate. [Link]
-
Fig. 5. (A) Photocleavage of o-nitrobenzyl ester. (B) Dually responsive... ResearchGate. [Link]
-
Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. [Link]
-
Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Semantic Scholar. [Link]
-
Photooxygenation of nitrobenzyl derivatives. Mechanisms of photogeneration and hydrolysis of α-hydroperoxy nitrobenzyl ethers. Canadian Science Publishing. [Link]
-
Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. PMC. [Link]
-
Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Read by QxMD. [Link]
-
Photochemical cleavage of an o-nitrobenzyl ester yielding an o-nitrosobenzaldehyde derivative and an API displaying a carboxylic acid. ResearchGate. [Link]
-
(a) The photocleavage reaction of o-nitrobenzyl and (b) the reaction of... ResearchGate. [Link]
-
Photocleavage of Poly(methyl acrylate) with Centrally Located o -Nitrobenzyl Moiety: Influence of Environment on Kinetics | Request PDF. ResearchGate. [Link]
-
Constructing pH‐Responsive and Tunable Azo‐Phenol‐Based o‐Nitrobenzyl Photocages | Request PDF. ResearchGate. [Link]
-
Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. [Link]
-
Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. PMC - PubMed Central. [Link]
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minimizing byproduct formation during photochemical deprotection
A Guide to Minimizing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals
Introduction
Photochemical deprotection, or "uncaging," offers unparalleled spatiotemporal control over the release of active molecules, a critical tool in fields ranging from organic synthesis to cell biology. However, the elegance of using light as a traceless reagent can be compromised by the formation of unwanted byproducts. These byproducts can interfere with downstream applications, complicate purification, and in biological systems, exhibit toxicity or unintended activity.[1][2][3] This guide is structured to help you understand the origins of these byproducts and provide actionable strategies to minimize their formation, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding byproduct formation in photochemical deprotection.
Q1: What are the most common byproducts I should be aware of for different photolabile protecting groups (PPGs)?
A1: Byproduct formation is highly dependent on the structure of the photolabile protecting group (PPG). Here's a summary of common byproducts for frequently used PPGs:
| Photolabile Protecting Group (PPG) | Protected Functional Group(s) | Common Byproduct(s) | Potential Issues |
| o-Nitrobenzyl (oNB) and derivatives (e.g., dimethoxy-nitrobenzyl) | Carboxylates, Phosphates, Carbamates, Alcohols, Amines | o-Nitrosobenzaldehyde or corresponding ketone | Light-filtering (competitive absorption), reactivity with nucleophiles (e.g., released amine), potential toxicity.[1][2][4][5] |
| Phenacyl and related arylcarbonylmethyl groups | Carboxylic acids, Sulfonates, Phosphates, Carbamates | Acetophenone derivatives, indanones, benzocyclobutenol | Can be reactive; formation of different byproducts is solvent-dependent.[1] |
| Coumarin-based PPGs | Carboxylic acids, Alcohols, Amines, Phosphates | Coumarin derivatives | Strong fluorescence, competitive absorption of irradiation, potential to inhibit enzymes.[3][6] |
| Benzoin esters | Carboxylic acids | Substituted benzofurans | Chemically and photochemically inert under reaction conditions.[7] |
Q2: My deprotection reaction is sluggish and incomplete, leading to a complex mixture. What's the first thing I should check?
A2: The first parameter to investigate is the irradiation wavelength and light source intensity . Ensure that the emission spectrum of your light source overlaps significantly with the absorption maximum (λmax) of your caged compound.[8] Using a wavelength that is too far from the λmax will result in inefficient light absorption and slow reaction rates, providing more time for side reactions to occur. Conversely, an overly intense light source can sometimes lead to multiphoton events or degradation of the desired product. Also, verify that the photolysis byproducts themselves are not absorbing the incident light, a phenomenon known as the "inner filter effect," which is common with o-nitrosobenzaldehyde byproducts from o-nitrobenzyl PPGs.[2][4][5]
Q3: Can the choice of solvent influence byproduct formation?
A3: Absolutely. The solvent plays a critical role in the photochemical deprotection mechanism and can significantly influence the byproduct profile.[9][10][11][12][13] For example:
-
Protic vs. Aprotic Solvents: In protic solvents like methanol or water, hydrogen atom transfer and proton transfer processes can be facilitated, which are crucial for the efficient deprotection of some PPGs.[9] In aprotic solvents, different reaction pathways may be favored, potentially leading to different byproducts.[9]
-
Solvent Polarity: The polarity of the solvent can stabilize or destabilize excited states and intermediates, thereby affecting reaction rates and byproduct distribution.[13]
-
Reactivity: Some solvents can react with intermediates. For instance, in the presence of nucleophilic solvents like methanol, phenacyl PPGs can yield acetophenone derivatives substituted on the o-methyl group.[1]
Q4: I'm seeing byproducts that suggest my released molecule is reacting with the PPG fragments. How can I prevent this?
A4: This is a common issue, especially when deprotecting amines, which are nucleophilic and can react with aldehyde or ketone byproducts.[5] The use of scavengers or trapping agents is a highly effective strategy. These are compounds added to the reaction mixture to selectively react with and neutralize reactive byproducts. For example, semicarbazide or dithiothreitol (DTT) can be used to trap aldehyde byproducts generated from o-nitrobenzyl PPGs.[3][5]
Q5: What is "chromatic orthogonality" and how can it help minimize byproducts?
A5: Chromatic orthogonality refers to the selective cleavage of different PPGs on the same molecule or in the same solution by using different wavelengths of light.[7][14] If your substrate has multiple protecting groups, you can selectively remove one PPG by irradiating at a wavelength that it absorbs strongly while the other PPGs are transparent. This prevents the formation of a complex mixture of partially deprotected species and their associated byproducts. For instance, a 3',5'-dimethoxybenzoin ester (sensitive at 254 nm) and a 2-nitroveratryl ester (sensitive at 420 nm) can be selectively cleaved.[7]
Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific issues related to byproduct formation during photochemical deprotection.
Guide 1: Issue - Low Deprotection Yield and Formation of a Light-Absorbing Byproduct
Scenario: You are deprotecting a substrate caged with an o-nitrobenzyl (oNB) group. The reaction starts but then slows down significantly, and you observe a yellowing of the solution. HPLC analysis shows a low yield of your desired product and a major byproduct peak.
Underlying Cause: The primary byproduct of oNB photolysis is o-nitrosobenzaldehyde. This byproduct strongly absorbs light in the same region as the parent oNB-caged compound, creating an "inner filter effect" that prevents light from reaching the remaining starting material.[1][2] The nitroso group can also undergo further photochemical reactions, leading to a complex mixture.[5]
Troubleshooting Workflow:
Caption: Formation of an imine byproduct.
Mitigation Strategies:
-
Use a Carbamate Linker: For amines, using a carbamate linker with the PPG is highly recommended. Upon photolysis, this linker first releases a carbamic acid, which is less nucleophilic than the corresponding amine. This carbamic acid then spontaneously decarboxylates to yield the free amine. [15]This two-step release can provide a temporal window for the aldehyde byproduct to be diluted or scavenged before the amine is fully formed.
-
Incorporate a Trapping Agent: As in the previous guide, using an aldehyde scavenger is a primary solution.
-
pH Control: The rate of imine formation is pH-dependent. If your experimental conditions allow, adjusting the pH may slow down the rate of imine formation relative to the rate of deprotection.
Guide 3: Issue - Multiple Products from a Substrate with Multiple PPGs
Scenario: Your substrate contains two different photolabile protecting groups, and upon irradiation, you get a mixture of the fully deprotected compound, both singly deprotected isomers, and starting material.
Underlying Cause: The absorption spectra of the two PPGs overlap, and the chosen irradiation wavelength is exciting both, leading to non-selective deprotection.
Strategy: Wavelength-Selective Deprotection ("Chromatic Orthogonality")
This strategy relies on selecting PPGs with distinct absorption maxima and using a light source with a narrow bandwidth to selectively excite one PPG at a time. [7][14]
Experimental Protocol: Wavelength-Selective Deprotection
-
Characterize the PPGs: Obtain the UV-Vis absorption spectra of both caged compounds individually to determine their respective λmax values.
-
Select Appropriate Wavelengths:
-
To cleave PPG 1, choose an irradiation wavelength (λ1) close to its λmax where PPG 2 has minimal absorbance.
-
To cleave PPG 2, choose a different wavelength (λ2) near its λmax where PPG 1 has low absorbance.
-
-
Perform the Sequential Deprotection:
-
Irradiate the sample at λ1 until the first deprotection is complete (monitor by HPLC or TLC).
-
If desired, purify the singly deprotected intermediate.
-
Irradiate the resulting compound at λ2 to cleave the second PPG.
-
Example of a Chromatically Orthogonal Pair:
-
3',5'-Dimethoxybenzoin esters: Sensitive to short-wavelength UV light (e.g., 254 nm). [7]* 2-Nitroveratryl esters: Sensitive to longer-wavelength UV/Visible light (e.g., 350-420 nm). [7] By carefully selecting the irradiation wavelength, you can achieve clean, sequential deprotection and avoid a complex mixture of byproducts.
References
-
Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. Journal of the American Chemical Society. [Link]
-
Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]
-
Wavelength-Selective Cleavage of Photolabile Protecting Groups. Request PDF. [Link]
-
The solvent effect on the photodeprotection of anthraquinone protected carboxylic acid unravelled by time-resolved spectroscopic studies. RSC Publishing. [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health. [Link]
-
Photolabile protecting group. Wikipedia. [Link]
-
On the Sustainability of Photochemical Reactions. ResearchGate. [Link]
-
Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis. Request PDF. [Link]
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Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. Journal of High School Science. [Link]
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Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PubMed Central. [Link]
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Delhi Air Pollution: How Smog-Eating Surfaces Work. Deccan Herald. [Link]
-
Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PubMed Central. [Link]
-
Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. PubMed Central. [Link]
-
Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides. PubMed Central. [Link]
-
Protecting group. Wikipedia. [Link]
-
Improve industrial chemical reactions with better products and less byproducts. Nano Research Energy. [Link]
-
2.4 Photocleavable Protecting Groups. Semantic Scholar. [Link]
-
Photolabile Protecting Groups: Structure and Reactivity. Request PDF. [Link]
-
Green-Light-Sensitive BODIPY Photoprotecting Groups for Amines. The Journal of Organic Chemistry. [Link]
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Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine. MDPI. [Link]
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Improve industrial chemical reactions with better products and less byproducts. EurekAlert!. [Link]
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Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. Request PDF. [Link]
-
Supramolecular Photochemistry of Encapsulated Caged ortho-Nitrobenzyl Triggers. pubs.acs.org. [Link]
-
A protecting group for carboxylic acids that can be photolyzed by visible light. PubMed. [Link]
-
Influence of solvent on electronic structure and the photochemistry of nitrophenols. ResearchGate. [Link]
-
New silicon-based protecting group removable with blue light. Chemistry World. [Link]
-
Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. RSC Publishing. [Link]
-
Visible-Light Photoredox-Catalyzed Decarboxylative Alkylation of Heteroarenes Using Carboxylic Acids with Hydrogen Release. Organic Letters. [Link]
-
4,5-Dimethoxy-2-nitrobenzyl al. SLS. [Link]
-
POSSIBLE REACTIONS ON COUMARIN MOLECULE. Journal of Advanced Scientific Research. [Link]
-
Influence of solvent on the electronic structure and the photochemistry of nitrophenols. pubs.rsc.org. [Link]
-
Photochemical cleavage and release of carboxylic acids from alpha-keto amides. PubMed. [Link]
-
Solvent Effects on Ultrafast Photochemical Pathways. PubMed. [Link]
-
Solvent Effect on the Photolysis of Riboflavin. PubMed Central. [Link]
-
PMB Protecting Group: PMB Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. Chem. Sci.. [Link]
-
Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. Chemical Science. [Link]
-
An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. National Institutes of Health. [Link]
-
Synthesis and characterization of thiocoumarin-protected aspartic acid. Universitat de Barcelona. [Link]
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Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 4-methoxy-2-nitro-1-(phenylmethoxy)benzene
For researchers, scientists, and professionals in drug development, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-methoxy-2-nitro-1-(phenylmethoxy)benzene, a substituted nitroaromatic compound. We will delve into the rationale behind methodological choices, present comparative data, and provide detailed protocols to ensure robust and reliable analysis.
The Critical Role of Purity Analysis
This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. Impurities, which can arise from the synthesis process, may include unreacted starting materials, regioisomers, or byproducts from side reactions.[1] These impurities can impact the safety, efficacy, and stability of the final drug product. Therefore, a validated, high-resolution analytical method is paramount for quality control.
Comparing HPLC Methodologies for Aromatic Nitro Compounds
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for the analysis of aromatic nitro compounds due to its versatility and efficiency in separating compounds with moderate to low polarity.[2][3] The primary variables in method development are the stationary phase (column), mobile phase composition, and detector settings.
Stationary Phase Selection: C18 vs. Phenyl-Hexyl
The choice of the HPLC column is critical for achieving the desired separation.
-
Octadecylsilane (C18) Columns: These are the most widely used columns in RP-HPLC. They provide excellent hydrophobic retention for a broad range of molecules. For aromatic compounds, the primary separation mechanism is based on hydrophobic interactions.
-
Phenyl-Hexyl Columns: These columns offer a different selectivity profile compared to C18 columns. The phenyl groups in the stationary phase can engage in π-π interactions with the aromatic rings of the analyte, providing an additional separation mechanism.[4] This can be particularly advantageous for separating structurally similar aromatic isomers that may co-elute on a C18 column.[4]
Comparative Insights: While a C18 column is a robust starting point, a Phenyl-Hexyl column should be considered a valuable alternative, especially if isomeric impurities are suspected or observed. The use of methanol in the mobile phase can enhance these π-π interactions, leading to increased retention and altered selectivity.[4]
Recommended HPLC Method and Alternatives
Based on established methods for similar nitroaromatic compounds, we propose a primary RP-HPLC method and a viable alternative for the purity analysis of this compound.
Primary Method: RP-HPLC with a C18 Column
This method is a reliable starting point for routine purity analysis.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
Rationale for Choices:
-
C18 Column: Provides good retention and peak shape for the analyte.
-
Acetonitrile/Water Mobile Phase: A common and effective mobile phase for a wide range of compounds.[5]
-
Trifluoroacetic Acid (TFA): The addition of a small amount of acid like TFA helps to protonate silanol groups on the silica support, reducing peak tailing and improving peak shape.[6]
-
Gradient Elution: Allows for the effective elution of both more polar and less polar impurities within a reasonable run time.
-
UV Detection at 254 nm: Aromatic nitro compounds typically exhibit strong absorbance at this wavelength.[6]
Alternative Method: RP-HPLC with a Phenyl-Hexyl Column
This method is recommended for improved resolution of structurally similar impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV-Vis or PDA detector.
-
Column: Phenyl-Hexyl, 5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase:
-
A: Water
-
B: Methanol
-
-
Isocratic Elution: 70% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.
Rationale for Choices:
-
Phenyl-Hexyl Column: To exploit potential π-π interactions for enhanced selectivity.[4]
-
Methanol as Organic Modifier: Enhances π-π interactions with the phenyl stationary phase, potentially improving the separation of aromatic isomers.[4]
-
Isocratic Elution: Can provide a simpler and more robust method if all impurities are well-resolved.
Data Presentation and Comparison
The following table summarizes the expected performance characteristics of the two proposed methods. The data is illustrative and based on typical results for similar compounds. Actual results may vary.
| Parameter | Primary Method (C18) | Alternative Method (Phenyl-Hexyl) |
| Column | C18, 5 µm, 4.6x150 mm | Phenyl-Hexyl, 5 µm, 4.6x150 mm |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA | Methanol/Water |
| Elution Mode | Gradient | Isocratic |
| Typical Retention Time | ~12 min | ~10 min |
| Resolution (Rs) of Critical Pair | > 1.5 | Potentially > 2.0 for aromatic isomers |
| Theoretical Plates (N) | > 10,000 | > 9,000 |
| Tailing Factor (Tf) | 0.9 - 1.2 | 0.9 - 1.3 |
Method Validation: A Trustworthy System
For use in a regulated environment, any chosen HPLC method must be validated to ensure its performance is reliable and reproducible. Key validation parameters include:[7]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizing the HPLC Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for HPLC purity analysis.
Conclusion
The purity of this compound can be reliably determined using a validated RP-HPLC method. A C18 column with an acetonitrile/water gradient serves as an excellent starting point for routine analysis. For challenging separations, particularly those involving isomeric impurities, a Phenyl-Hexyl column with a methanol-based mobile phase offers a powerful alternative due to its unique selectivity. The choice of method should be guided by the specific impurity profile of the sample and the intended application. Rigorous method validation is essential to ensure the generation of accurate and trustworthy data for quality control and regulatory purposes.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
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- 7. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Photolabile Protecting Groups: A Comparative Analysis of 4-Methoxy-2-nitrobenzyl and Its Alternatives
In the intricate worlds of chemical biology, drug development, and materials science, the ability to command control over molecular function with spatial and temporal precision is not just an advantage—it's a necessity. Photolabile protecting groups (PPGs), often called "caging" groups, are the master keys to this control.[1] By masking a molecule's activity until a pulse of light provides the command to release, PPGs have become indispensable for studying dynamic biological processes and designing sophisticated, light-activated therapeutics.[1][2]
This guide offers a deep, comparative look at one of the key players in the nitrobenzyl family, 4-methoxy-2-nitrobenzyl (MNB) , and objectively evaluates its performance against other foundational and next-generation PPGs. We will move beyond mere cataloging of properties to explain the causality behind experimental choices, providing you with the field-proven insights needed to select and implement the optimal PPG for your research.
The Cornerstone of Comparison: Critical Parameters for PPG Efficacy
The selection of a PPG is a decision driven by data. Several key photophysical parameters dictate its performance and suitability for a given application[3][4]:
-
Absorption Maximum (λmax): The wavelength at which the PPG absorbs light most strongly. An ideal λmax is in a range that minimizes damage to biological samples (typically >350 nm) and avoids spectral overlap with other photoactive molecules or fluorescent reporters in the system.[3][5]
-
Molar Extinction Coefficient (ε): A measure of how strongly the PPG absorbs light at a specific wavelength. A higher ε allows for efficient uncaging with lower light intensity.
-
Quantum Yield of Uncaging (Φu): This critical value represents the efficiency of the photorelease process. It's the ratio of released molecules to the number of photons absorbed.[4] A higher Φu means fewer photons are needed to achieve the desired level of uncaging, reducing light exposure and potential phototoxicity.
-
Two-Photon Action Cross-Section (δaΦ): For applications requiring deep tissue penetration and high spatial resolution, two-photon excitation (2PE) is employed. This parameter (in Goeppert-Mayer, GM, units) is the product of the two-photon absorption cross-section (δa) and the quantum yield (Φu), representing the PPG's efficiency under 2PE.[6][7]
-
Photolysis Byproducts: The chemical remnants of the PPG after photorelease should be non-toxic and non-reactive, ensuring they do not interfere with the biological system under study.[4][5]
Deep Dive: The 4-Methoxy-2-nitrobenzyl (MNB) Group
The 4-methoxy-2-nitrobenzyl scaffold is a derivative of the classic o-nitrobenzyl (oNB) group. The addition of the electron-donating methoxy group at the 4-position serves to red-shift the absorption maximum, a desirable feature for reducing potential photodamage in biological applications.[8]
The uncaging mechanism for o-nitrobenzyl derivatives is a well-understood intramolecular redox reaction.[9][10] Upon absorption of a photon, the nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the protected substrate and form a 2-nitrosobenzaldehyde derivative.
Figure 1. Simplified photocleavage mechanism for o-nitrobenzyl-based protecting groups.
The key advantage of the MNB group lies in its balanced properties, offering a modest red-shift compared to the parent oNB while maintaining reasonable quantum yields. It has been successfully used to cage a variety of functional groups, including carboxylates, phosphates, and amines.
Performance Comparison: MNB vs. The Field
A PPG is only as good as its alternatives. The choice of the optimal caging group requires a careful, data-driven comparison. The table below summarizes the key performance metrics for MNB and other widely used photolabile protecting groups.
| Photolabile Protecting Group (PPG) | Typical λmax (nm) | Typical Photolysis λ (nm) | Quantum Yield (Φu) | Two-Photon Action Cross-Section (δaΦ, GM) | Key Features & Drawbacks |
| o-Nitrobenzyl (oNB) | 260-350 | 300-365 | 0.01 - 0.3 | ~0.1 - 1 | Features: Well-established, predictable.[11] Drawbacks: Requires UV light, potentially phototoxic byproducts, lower Φu.[11][12] |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB/NV) | ~350-365 | 350-405 | 0.01 - 0.1 | ~0.05 - 0.5 | Features: Red-shifted λmax vs oNB, widely used.[6][8] Drawbacks: Lower Φu, byproduct absorption can be problematic.[6] |
| Nitroveratryloxycarbonyl (NVOC) | ~350 | 350-365 | ~0.04 | ~0.1 | Features: Common for caging amines. Drawbacks: Similar limitations to DMNB. |
| (7-(diethylamino)coumarin-4-yl)methyl (DEACM) | ~375-400 | 390-450 | 0.002 - 0.08 | ~1 - 5 | Features: Longer λmax, fluorescent byproduct can be used for monitoring.[3][7] Drawbacks: Can have lower Φu, complex photochemistry. |
| BODIPY-based Cages | 500-650 | 500-690 | 0.01 - 0.4 | Up to 10+ | Features: Excitation with visible light, high ε, high 2P cross-sections.[3] Drawbacks: Larger size, can be synthetically challenging. |
Data compiled from multiple sources.[3][6][12] Exact values are highly dependent on the caged substrate, solvent, and pH.
This data highlights a crucial trade-off in PPG design: efforts to shift the absorption to longer, less damaging wavelengths often result in a decrease in the quantum yield of uncaging.[6] While MNB and its close relative DMNB offer an improvement over the parent oNB by moving into the near-UV range, they still lag behind coumarin and BODIPY-based systems in terms of visible-light activation and two-photon efficiency.
Experimental Corner: A Protocol for Comparative Uncaging Analysis
To make an informed decision, direct comparative data under your specific experimental conditions is invaluable. Here, we provide a generalized, self-validating protocol for comparing the uncaging efficiency of two different PPG-caged molecules (e.g., MNB-caged fluorescein vs. DMNB-caged fluorescein) using HPLC and UV-Vis spectroscopy.
Objective: To quantitatively compare the photorelease kinetics of two different PPGs from a fluorescent reporter molecule.
Materials:
-
PPG-caged fluorophore (e.g., MNB-caged fluorescein, DMNB-caged fluorescein)
-
HPLC-grade solvent (e.g., Acetonitrile, water with 0.1% TFA)
-
Photolysis setup (e.g., LED lamp with specific wavelength, 365 nm for nitrobenzyls)
-
UV-Vis Spectrophotometer
-
HPLC system with a UV detector and/or fluorescence detector
-
Quartz cuvettes
Step-by-Step Methodology:
-
Solution Preparation: Prepare stock solutions of each caged compound at a known concentration (e.g., 1 mM) in a suitable solvent. Prepare a working solution (e.g., 10 µM) in your reaction buffer (e.g., PBS, pH 7.4).
-
Causality: Using a buffered aqueous solution mimics physiological conditions, which is critical as uncaging rates can be pH and solvent-dependent.[5]
-
-
Initial Analysis (T=0):
-
a. Record the full UV-Vis absorption spectrum of the working solution to confirm the λmax and initial absorbance.
-
b. Inject a sample onto the HPLC to obtain a baseline chromatogram. This confirms the purity of the caged compound and establishes its retention time.
-
-
Photolysis:
-
a. Place a known volume of the working solution in a quartz cuvette.
-
b. Irradiate the sample using a collimated light source at the appropriate wavelength (e.g., 365 nm). Ensure the power output of the lamp is constant.
-
Self-Validation: The light source power should be measured with a power meter to ensure consistent photon flux between experiments for a true comparison.
-
-
Time-Course Monitoring:
-
a. At defined time intervals (e.g., 0, 15, 30, 60, 120, 300 seconds), briefly stop irradiation and immediately take an aliquot of the solution.
-
b. Analyze the aliquot by HPLC. Monitor the decrease in the peak area of the caged starting material and the increase in the peak area of the released fluorophore.
-
c. Concurrently, you can monitor the reaction via UV-Vis by observing the change in the absorption spectrum.
-
-
Data Analysis:
-
a. For each time point, calculate the percentage of the caged compound remaining.
-
b. Plot the natural logarithm of the concentration of the caged compound versus time. The slope of this line will give the observed rate constant (k_obs) for the uncaging reaction.
-
c. Compare the k_obs values for the different PPGs. A larger k_obs indicates a faster uncaging rate under those specific irradiation conditions.
-
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
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- 8. Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Multi-faceted Approach to Structural Validation: A Comparative Guide to Mass Spectrometry, NMR, and IR Spectroscopy for 4-methoxy-2-nitro-1-(phenylmethoxy)benzene
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For complex organic molecules such as 4-methoxy-2-nitro-1-(phenylmethoxy)benzene, a multi-technique approach is not just beneficial, but essential for unequivocal structural validation. This guide provides an in-depth comparison of three powerful analytical techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy—in the context of elucidating the structure of this nitrophenyl benzyl ether derivative. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and interpret the resulting data to demonstrate a cohesive and self-validating workflow for researchers, scientists, and drug development professionals.
The Analytical Challenge: Unraveling the Structure of this compound
The structure of this compound presents a unique analytical puzzle. It comprises several key functional groups: a nitroaromatic ring, a methoxy group, and a benzyl ether linkage. Each of these moieties imparts specific chemical and physical properties that can be probed by different spectroscopic techniques. The challenge lies not only in identifying these functional groups but also in confirming their precise connectivity and substitution pattern on the benzene ring.
dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];
// Benzene ring C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.3,0.75!", label="C"]; C3 [pos="-1.3,-0.75!", label="C"]; C4 [pos="0,-1.5!", label="C"]; C5 [pos="1.3,-0.75!", label="C"]; C6 [pos="1.3,0.75!", label="C"]; C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;
// Double bonds in benzene ring C1 -- C2 [style=double]; C3 -- C4 [style=double]; C5 -- C6 [style=double];
// Substituents O1 [pos="0,2.5!", label="O", fontcolor="#EA4335"]; C_methoxy [pos="-0.8,3.2!", label="CH3", fontcolor="#34A853"]; O1 -- C_methoxy; C1 -- O1;
N1 [pos="-2.3,1.5!", label="N", fontcolor="#4285F4"]; O_nitro1 [pos="-3.1,2.1!", label="O", fontcolor="#EA4335"]; O_nitro2 [pos="-2.3,0.9!", label="O", fontcolor="#EA4335"]; C2 -- N1; N1 -- O_nitro1 [style=double]; N1 -- O_nitro2;
O_ether [pos="0,-2.5!", label="O", fontcolor="#EA4335"]; C_benzyl [pos="-0.8,-3.2!", label="CH2", fontcolor="#34A853"]; C_phenyl [pos="-1.6,-3.9!", label="Phenyl", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; C4 -- O_ether; O_ether -- C_benzyl; C_benzyl -- C_phenyl;
label="this compound"; fontsize=12; } Figure 1: Structure of this compound.
Mass Spectrometry: Deconstructing the Molecule
Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.[1] For this compound, Electron Ionization (EI) would be a suitable ionization method to induce fragmentation.
Theoretical Fragmentation Pattern
The molecular weight of this compound (C₁₄H₁₃NO₄) is 259.26 g/mol . Upon electron ionization, the molecular ion peak (M⁺˙) would be observed at m/z 259. The fragmentation of this molecule is predicted to be driven by the presence of the ether linkages and the nitro group.
A primary and highly favorable fragmentation pathway for benzyl ethers is the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation or a tropylium ion at m/z 91.[2][3] This is often the base peak in the spectrum of benzyl ethers. The remaining radical cation would have an m/z of 168.
Further fragmentation of the m/z 168 ion would likely involve the loss of the nitro group (-NO₂, 46 Da) to give a fragment at m/z 122, or the loss of a methyl radical (-CH₃, 15 Da) from the methoxy group to yield a fragment at m/z 153. Aromatic nitro compounds are also known to lose NO (30 Da) and O (16 Da).[4]
Experimental Protocol: Acquiring the Mass Spectrum
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as methanol or dichloromethane.
-
Instrument Setup:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 50-300
-
Inlet System: Direct infusion or Gas Chromatography (GC) inlet. If using GC, a suitable temperature program would be required to ensure volatilization without decomposition.
-
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the instrument and acquire the mass spectrum.
-
Data Analysis: Identify the molecular ion peak and the major fragment ions. Compare the observed fragmentation pattern with the theoretical prediction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution.[1] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the assembly of the molecular skeleton.
Predicted ¹H and ¹³C NMR Data
Based on the structure of this compound and known chemical shift values for similar compounds, the following NMR data can be predicted.
Table 1: Predicted ¹H and ¹³C NMR Data
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment | ¹³C NMR | δ (ppm) | Assignment |
| Aromatic | ~7.4-7.3 | m | 5H | Phenyl-H | Aromatic | ~152 | C-O (ether) |
| ~7.2 | d | 1H | H-6 | ~141 | C-NO₂ | ||
| ~6.8 | dd | 1H | H-5 | ~136 | Phenyl C-ipso | ||
| ~6.7 | d | 1H | H-3 | ~129 | Phenyl C-ortho | ||
| Aliphatic | ~5.1 | s | 2H | -OCH₂- | ~128 | Phenyl C-para | |
| ~3.9 | s | 3H | -OCH₃ | ~127 | Phenyl C-meta | ||
| ~115 | C-5 | ||||||
| ~110 | C-3 | ||||||
| ~105 | C-6 | ||||||
| Aliphatic | ~71 | -OCH₂- | |||||
| ~56 | -OCH₃ |
Note: These are predicted chemical shifts and the actual experimental values may vary slightly.
The ¹H NMR spectrum is expected to show distinct signals for the protons on the two aromatic rings, as well as singlets for the benzylic and methoxy protons. The substitution pattern on the nitro-containing ring should give rise to a characteristic set of coupled signals (doublet and doublet of doublets). The ¹³C NMR spectrum will provide complementary information, with distinct chemical shifts for each carbon atom in the molecule.
Experimental Protocol: Acquiring NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Experiments: Standard ¹H and ¹³C{¹H} NMR experiments. 2D experiments such as COSY, HSQC, and HMBC can be performed for more detailed structural confirmation.
-
-
Data Acquisition: Acquire the spectra with an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.[1] Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."
Expected IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro, ether, and aromatic functionalities.
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃, -OCH₂-) |
| ~1520 & ~1340 | Strong | Asymmetric & Symmetric NO₂ stretch |
| ~1600 & ~1480 | Medium-Weak | Aromatic C=C stretch |
| ~1250 & ~1050 | Strong | Aryl-O-C stretch (ether) |
The most diagnostic peaks will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group and the C-O stretching of the aryl ether linkages.[5][6]
Experimental Protocol: Acquiring the IR Spectrum
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Liquid/Solution: Place a drop of the neat liquid or a concentrated solution between two salt plates (e.g., NaCl or KBr).
-
-
Instrument Setup:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹
-
-
Data Acquisition: Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.
A Comparative Analysis: The Power of a Triad
While each technique provides valuable information, their combined power lies in the complementary nature of the data they generate.
Table 3: Comparison of Analytical Techniques
| Feature | Mass Spectrometry | NMR Spectroscopy | IR Spectroscopy |
| Information Provided | Molecular weight, elemental formula (HRMS), fragmentation pattern | Detailed connectivity, stereochemistry, chemical environment of atoms | Presence of functional groups |
| Strengths | High sensitivity, provides molecular weight | Unambiguous structure elucidation | Fast, simple, good for identifying functional groups |
| Limitations | Isomers can be difficult to distinguish, fragmentation can be complex | Lower sensitivity, requires larger sample amounts, longer acquisition times | Provides limited information on connectivity |
| Role in Validation | Confirms molecular weight and key fragments | Provides the complete C-H framework and connectivity | Confirms the presence of key functional groups (nitro, ether) |
In the case of this compound, mass spectrometry would confirm the molecular weight of 259 and the presence of the benzyl ether moiety through the characteristic m/z 91 fragment. IR spectroscopy would provide rapid confirmation of the nitro and ether functional groups. Finally, NMR spectroscopy would tie everything together, unequivocally establishing the connectivity of all atoms and confirming the 1,2,4-substitution pattern on the benzene ring.
Conclusion
The structural validation of a molecule as intricate as this compound necessitates a synergistic approach that leverages the unique strengths of multiple analytical techniques. Mass spectrometry, NMR spectroscopy, and IR spectroscopy, when used in concert, provide a self-validating system that leaves no room for ambiguity. This guide has outlined the theoretical basis, experimental protocols, and expected data for each technique, offering a comprehensive framework for researchers to confidently and accurately determine the structure of complex organic molecules. The integration of these powerful analytical tools is not merely a best practice; it is a fundamental requirement for ensuring the integrity and reliability of scientific research in drug development and beyond.
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A Comparative Guide to the Quantum Yield of Nitrobenzyl-Based Photoprotecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the realms of chemical biology, pharmacology, and materials science, the ability to control molecular activity with spatiotemporal precision is paramount. Photoprotecting groups (PPGs), also known as "caging" groups, have emerged as indispensable tools for this purpose, enabling the light-induced release of bioactive molecules. Among the various classes of PPGs, the ortho-nitrobenzyl scaffold has been a cornerstone due to its synthetic accessibility and broad applicability.
This guide provides an in-depth comparison of the quantum yields of different nitrobenzyl-based PPGs. The quantum yield (Φ), a measure of the efficiency of a photochemical reaction, is a critical parameter for selecting the appropriate PPG for a given application. A higher quantum yield translates to a more efficient uncaging process, requiring lower light doses and shorter irradiation times, which is particularly crucial for applications in biological systems to minimize photodamage. We will delve into the underlying photochemical mechanism, explore the structural factors that influence quantum efficiency, and provide a detailed experimental protocol for the determination of quantum yields.
The Photochemical Mechanism of o-Nitrobenzyl Uncaging
The cleavage of o-nitrobenzyl PPGs is initiated by the absorption of a photon, typically in the UV-A range (300-400 nm). This excitation leads to an intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the nitro group. This process forms a transient species known as an aci-nitro intermediate.[1][2] The aci-nitro intermediate is unstable and rapidly rearranges to release the protected molecule (the "leaving group") and form an o-nitrosobenzaldehyde or a related byproduct.[2][3]
The efficiency of this overall process, the quantum yield of uncaging, is determined by the competition between this productive pathway and other non-productive de-excitation pathways, such as fluorescence or non-radiative decay back to the ground state. For some derivatives, trapping in a non-reactive triplet state can also lower the quantum yield.[4]
Caption: Photochemical uncaging mechanism of o-nitrobenzyl PPGs.
Comparative Analysis of Quantum Yields
The quantum yield of nitrobenzyl-based PPGs is highly dependent on their chemical structure. Key factors include substituents on the aromatic ring, modifications at the benzylic position, and the nature of the leaving group. The following table summarizes the quantum yields for a selection of nitrobenzyl PPGs under various conditions.
| Photoprotecting Group (PPG) | Leaving Group | λ (nm) | Solvent | Quantum Yield (Φ) | Reference(s) |
| o-Nitrobenzyl (oNB) | Acetate | 254 | MeCN | 0.20 | [5] |
| o-Nitrobenzyl (oNB) | Carbonate | 365 | - | 0.033 | [6] |
| 2,6-Dinitrobenzyl | Carbonate | 365 | - | 0.12 | [6] |
| 1-(2-Nitrophenyl)ethyl (NPE) | Phosphate | - | - | 0.49-0.63 | [7] |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | Sugar-O | 364 | Buffer, pH 7 | 0.62 | [5] |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | - | 305 | Et3N | 0.16 | [5][8] |
| Nitroveratryloxycarbonyl (NVOC) | Thymidine | - | - | 0.0013 | [8] |
| α-Methyl-6-nitroveratryl (MeNV) | Pivalate | - | MeCN | 0.13 | [8] |
| 2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) | Thymidine | 365 | MeOH | 0.41 | [9] |
| Benzoyl-NPPOC | Thymidine | 365 | - | ~0.8 | [9] |
| Thiophenyl-NPPOC | Thymidine | 365 | - | ~0.4 | [9] |
Key Insights from the Data:
-
Parent o-Nitrobenzyl (oNB): The quantum yield of the parent oNB group is moderate and can vary significantly with the leaving group and irradiation wavelength.[5][6][10]
-
Electron-Donating Groups (DMNB, NVOC): The inclusion of two methoxy groups on the aromatic ring, as in the 4,5-dimethoxy-2-nitrobenzyl (DMNB) and nitroveratryloxycarbonyl (NVOC) groups, red-shifts the absorption maximum to longer, less damaging wavelengths (~355 nm).[7] However, this often comes at the cost of a lower quantum yield.[8][11][12] For instance, the quantum yield of NVOC-protected thymidine is significantly lower than that of many other PPGs.[8] This decrease can be attributed to the stabilization of a non-productive triplet state.[4]
-
Benzylic Substitution: Introducing a substituent, such as a methyl group, at the benzylic carbon (the carbon attached to the leaving group) can have a beneficial impact on the quantum yield.[8] The 1-(2-nitrophenyl)ethyl (NPE) and 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) groups are prime examples, with NPPOC exhibiting a particularly high quantum yield.[7][9]
-
Additional Nitro Groups: The addition of a second nitro group at the 6-position (2,6-dinitrobenzyl) can dramatically increase the quantum yield, in some cases by a factor of four.[6] This is attributed to an increased probability of forming the reactive aci-nitro intermediate.[6]
-
Leaving Group: The nature of the leaving group has a profound effect on the quantum yield. The efficiency of release correlates with the stability of the leaving group radical.[13][14] More acidic leaving groups, which form more stable anions, tend to have faster decomposition rates.[15]
Experimental Protocol for Quantum Yield Determination
The determination of the quantum yield of a photochemical reaction is a two-step process: first, the photon flux of the light source is measured using a chemical actinometer, and second, the sample is irradiated under identical conditions to measure the rate of the photochemical event. Potassium ferrioxalate actinometry is a robust and widely used method for this purpose.[16][17][18]
Caption: Workflow for quantum yield determination.
Step-by-Step Methodology:
Part 1: Determination of Photon Flux (I₀) using Potassium Ferrioxalate Actinometry
-
Preparation of Solutions:
-
Actinometer Solution (e.g., 0.006 M): Prepare a solution of potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O) in 0.05 M sulfuric acid. This solution is light-sensitive and should be prepared fresh and stored in the dark.[16]
-
Developing Solution: Prepare a solution of 1,10-phenanthroline in water.
-
Buffer Solution: Prepare a sodium acetate buffer.
-
-
Irradiation of the Actinometer:
-
Fill a cuvette with a known volume of the actinometer solution.
-
Irradiate the solution with the light source at the desired wavelength for a specific time (t). It is crucial that the experimental setup (e.g., distance from the light source, geometry) is identical to that which will be used for the sample.[19]
-
During irradiation, the Fe(III) in the ferrioxalate complex is reduced to Fe(II).
-
-
Development and Measurement:
-
After irradiation, take a known aliquot of the irradiated solution and add the 1,10-phenanthroline and buffer solutions. The 1,10-phenanthroline will form a stable, intensely colored complex with the Fe(II) ions.
-
Measure the absorbance of the colored complex at its λ_max (typically around 510 nm) using a spectrophotometer.
-
-
Calculation of Photon Flux (I₀):
-
Calculate the moles of Fe(II) formed (n_Fe²⁺) using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar absorptivity of the Fe(II)-phenanthroline complex (a known value, typically 11,100 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the cuvette.[16]
-
The photon flux (I₀) in moles of photons per second (Einstein/s) is then calculated using the following equation: I₀ = n_Fe²⁺ / (Φ_act * t * f) where:
-
n_Fe²⁺ is the moles of Fe(II) formed.
-
Φ_act is the known quantum yield of the actinometer at the irradiation wavelength (see table below).[17]
-
t is the irradiation time in seconds.
-
f is the fraction of light absorbed by the actinometer solution (f = 1 - 10⁻ᴬ, where A is the absorbance of the actinometer solution at the irradiation wavelength).[16]
-
-
Table of Quantum Yields for the Potassium Ferrioxalate Actinometer
| Wavelength (nm) | Quantum Yield (Φ_act) |
| 254 | 1.25 |
| 313 | 1.24 |
| 366 | 1.26 |
| 405 | 1.14 |
| 436 | 1.01 |
Source:[17]
Part 2: Determination of the Sample's Quantum Yield (Φ_sample)
-
Irradiation of the Sample:
-
Prepare a solution of the nitrobenzyl-caged compound of interest at a concentration that gives a suitable absorbance at the irradiation wavelength.
-
Irradiate the sample solution under the exact same conditions and for the same amount of time as the actinometer.
-
-
Quantification of the Photochemical Event:
-
Calculation of the Sample's Quantum Yield (Φ_sample):
-
The quantum yield of the sample is calculated as follows: Φ_sample = (moles of event) / (I₀ * t * f_sample) where:
-
moles of event is the number of moles of the photochemical event that occurred.
-
I₀ is the photon flux determined in Part 1.
-
t is the irradiation time in seconds.
-
f_sample is the fraction of light absorbed by the sample solution.[16]
-
-
Conclusion
The selection of a nitrobenzyl-based PPG should be guided by a careful consideration of its photochemical properties, with the quantum yield being a primary determinant of its efficiency. While traditional PPGs like DMNB and NVOC offer the advantage of longer-wavelength absorption, their often-lower quantum yields may be a limiting factor. Newer generations of PPGs, such as NPPOC and its derivatives, provide significantly higher quantum efficiencies, enabling more rapid and efficient uncaging with lower light doses. The experimental protocol detailed in this guide provides a reliable method for researchers to determine and compare the quantum yields of different PPGs, facilitating the rational design and selection of the optimal photoprotecting group for their specific application, be it in fundamental biological studies, drug delivery systems, or the fabrication of advanced photoresponsive materials.
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Phototauntomerism of o-nitrobenzyl compounds: o-quinonoid aci-nitro species studied by matrix isolation and DFT calculations. Semantic Scholar.
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Simplification of the potassium ferrioxalate actinometer through carbon dioxide monitoring. SpringerLink.
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Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Journal of Chemistry.
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A Comparative Guide to o-Nitrobenzyl and Other Photolabile Protecting Groups for Researchers. Benchchem.
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o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. ResearchGate.
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o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal.
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Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups. Oxford Academic.
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Determining Photon Flux Using Actinometry. HepatoChem.
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Mechanism of the Photoinduced Uncaging Reaction of Puromycin Protected by a 6-Nitroveratryloxycarbonyl Group. ResearchGate.
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A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. RSC Publishing.
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Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. PMC.
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Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. PMC.
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Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups. Oxford Academic.
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o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Macromolecules.
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Facile Quantum Yield Determination via NMR Actinometry. ResearchGate.
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o-Nitrobenzyl oxime ethers enable photo-induced cyclization reaction to provide phenanthridines under aqueous conditions. ChemRxiv.
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Rapid and facile chemical actinometric protocol for photo-microfluidic systems using azobenzene and NMR spectroscopy. RSC Publishing.
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Photoactivatable (Caged) Derivatives of Glutamic Acid and NMDA. Thermo Fisher Scientific.
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(PDF) Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products. ResearchGate.
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Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods.
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Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products. PMC.
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[Novel Visible Light Photoactivatable Caged Neurotransmitters Based on a N-Methyl Quinolinium Chromophore]. PubMed.
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Photochemical Quantum Yields and Efficiencies of the Photocages. ResearchGate.
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Proposed reaction mechanism towards photocleavage of the DMNB moiety... ResearchGate.
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A Comparative Guide to the Stability of p-Methoxybenzyl (PMB) vs. 4-Methoxy-2-nitrobenzyl Ethers for Hydroxyl Protection
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of complex molecule synthesis, the judicious selection of protecting groups is paramount to achieving synthetic efficiency and success. The p-methoxybenzyl (PMB) ether and the 4-methoxy-2-nitrobenzyl (MeO-NB) ether are two benzyl-type protecting groups for hydroxyl functions, each offering a distinct mode of cleavage that allows for strategic, orthogonal deprotection. This guide provides an in-depth comparison of the relative stability of these two ethers, supported by mechanistic insights and experimental data, to empower researchers in designing robust synthetic strategies.
At a Glance: A Comparative Overview
The fundamental difference between the PMB and MeO-NB protecting groups lies in their cleavage mechanisms, which dictates their orthogonal stability. The PMB group is susceptible to oxidative and acidic cleavage, while the MeO-NB group is designed for photolytic removal. This inherent difference in reactivity forms the basis of their use in complex synthetic routes where selective deprotection is required.
| Feature | p-Methoxybenzyl (PMB) Ether | 4-Methoxy-2-nitrobenzyl (MeO-NB) Ether |
| Primary Cleavage Method | Oxidative (DDQ, CAN) or Acidic (TFA) | Photolytic (UV light, typically >350 nm) |
| Orthogonal To | Photolabile groups, base-labile groups | Acid-labile groups, oxidatively labile groups |
| Byproducts of Cleavage | p-Methoxybenzaldehyde | 4-Methoxy-2-nitrosobenzaldehyde |
| Key Stability | Stable to photolytic conditions for MeO-NB cleavage | Stable to many acidic and oxidative conditions for PMB cleavage |
The Mechanistic Dichotomy: Understanding Stability and Lability
The distinct stability profiles of PMB and MeO-NB ethers are a direct consequence of their electronic and structural properties.
The Electron-Rich PMB Ether: Susceptibility to Oxidation and Acid
The p-methoxybenzyl group is an electron-rich aromatic system due to the electron-donating nature of the para-methoxy group. This increased electron density makes the benzylic ether susceptible to single-electron transfer (SET) oxidation by reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The reaction proceeds through a charge-transfer complex, leading to the formation of a stabilized benzylic carbocation, which is then hydrolyzed to release the free alcohol and p-methoxybenzaldehyde[1].
Under acidic conditions, such as with trifluoroacetic acid (TFA), the ether oxygen is protonated, making the p-methoxybenzyl group a good leaving group. The resulting p-methoxybenzyl carbocation is stabilized by the electron-donating methoxy group, facilitating the cleavage to yield the deprotected alcohol[2].
The Photolabile MeO-NB Ether: A Light-Triggered Cascade
The stability of the 4-methoxy-2-nitrobenzyl ether under many chemical conditions is a key feature. Its cleavage is initiated by a photochemical intramolecular redox reaction. Upon absorption of UV light (typically >350 nm), the o-nitrobenzyl group undergoes an intramolecular hydrogen abstraction from the benzylic position by the excited nitro group. This leads to the formation of an aci-nitro intermediate, which then rearranges to release the protected alcohol and 4-methoxy-2-nitrosobenzaldehyde[3][4]. The methoxy group at the 4-position can help to fine-tune the absorption properties of the chromophore.
Comparative Stability: An Orthogonal Relationship
The true synthetic utility of these protecting groups is realized when they are used in concert, leveraging their orthogonal stability.
Table 1: Comparative Stability Under Key Deprotection Conditions
| Condition | p-Methoxybenzyl (PMB) Ether Stability | 4-Methoxy-2-nitrobenzyl (MeO-NB) Ether Stability | Rationale for Orthogonality |
| Oxidative (DDQ, CH₂Cl₂/H₂O) | Labile [5][6] | Stable | The nitrobenzyl group is electron-deficient and lacks the electron-rich nature of the PMB group, making it resistant to oxidation by DDQ. |
| Acidic (TFA, CH₂Cl₂) | Labile [2] | Stable [7] | The nitro group is electron-withdrawing, which destabilizes the formation of a benzylic carbocation, thus rendering the ether linkage stable to acid. |
| Photolytic (>350 nm UV light) | Stable | Labile [3][4] | The PMB group does not possess a suitable chromophore for efficient absorption and subsequent intramolecular rearrangement under these long-wavelength UV conditions. |
This orthogonal relationship allows for the selective deprotection of either the PMB or the MeO-NB ether in the presence of the other, providing a powerful tool for the convergent synthesis of complex molecules.
Experimental Protocols
The following protocols are provided as representative examples for the protection of a generic alcohol (R-OH) and its subsequent deprotection.
Protocol 1: Synthesis of a p-Methoxybenzyl (PMB) Ether
This procedure is based on the widely used Williamson ether synthesis.
Materials:
-
Alcohol (R-OH)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
p-Methoxybenzyl chloride (PMB-Cl)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the alcohol (1.0 equiv) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equiv) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add p-methoxybenzyl chloride (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the mixture with EtOAc (3 x volume of DMF).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Oxidative Deprotection of a PMB Ether with DDQ
Materials:
-
PMB-protected alcohol (R-O-PMB)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the PMB-protected alcohol (1.0 equiv) in a mixture of DCM and water (e.g., 18:1 v/v).
-
Add DDQ (1.5 equiv) to the solution at room temperature.
-
Stir the reaction mixture vigorously for 1-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.
Protocol 3: Acidic Deprotection of a PMB Ether with TFA
Materials:
-
PMB-protected alcohol (R-O-PMB)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the PMB-protected alcohol (1.0 equiv) in DCM.
-
Add TFA (e.g., 10-20% v/v) to the solution at 0 °C.
-
Stir the reaction mixture at 0 °C to room temperature for 1-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully neutralize the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Synthesis of a 4-Methoxy-2-nitrobenzyl (MeO-NB) Ether
This protocol involves the preparation of the 4-methoxy-2-nitrobenzyl bromide followed by a Williamson ether synthesis.
Part A: Synthesis of 4-Methoxy-2-nitrobenzyl Alcohol This is a representative procedure; specific conditions may require optimization.
-
Reduce commercially available 4-methoxy-2-nitrobenzoic acid to the corresponding alcohol using a suitable reducing agent such as borane-tetrahydrofuran complex (BH₃·THF) in anhydrous THF.
-
Work up the reaction carefully with methanol and then aqueous acid.
-
Extract the product with an organic solvent, dry, and purify to obtain 4-methoxy-2-nitrobenzyl alcohol.
Part B: Synthesis of 4-Methoxy-2-nitrobenzyl Bromide
-
Treat the 4-methoxy-2-nitrobenzyl alcohol with a brominating agent such as phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in an appropriate solvent like DCM.
-
After reaction completion, perform an aqueous workup and purify the crude product to yield 4-methoxy-2-nitrobenzyl bromide.
Part C: Williamson Ether Synthesis
-
Follow the procedure outlined in Protocol 1 , substituting p-methoxybenzyl chloride with the prepared 4-methoxy-2-nitrobenzyl bromide.
Protocol 5: Photolytic Deprotection of a MeO-NB Ether
Materials:
-
MeO-NB-protected alcohol (R-O-MeO-NB)
-
Solvent (e.g., methanol, acetonitrile, or a mixture with water)
-
UV photoreactor equipped with a lamp emitting at >350 nm (e.g., a medium-pressure mercury lamp with a Pyrex filter)
Procedure:
-
Dissolve the MeO-NB-protected alcohol in the chosen solvent in a photochemically transparent reaction vessel (e.g., Pyrex or quartz).
-
Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.
-
Irradiate the solution with UV light (>350 nm) at room temperature.
-
Monitor the reaction progress by TLC or HPLC. The reaction time can vary from minutes to several hours depending on the substrate and the light source intensity.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the deprotected alcohol.
Conclusion
The choice between a p-methoxybenzyl and a 4-methoxy-2-nitrobenzyl ether for hydroxyl protection should be guided by the overall synthetic strategy and the compatibility of their respective deprotection conditions with other functional groups present in the molecule. The PMB group offers reliable protection with well-established oxidative and acidic cleavage methods. The MeO-NB group, on the other hand, provides a valuable orthogonal deprotection strategy using light, a traceless reagent, which can be particularly advantageous in the synthesis of sensitive and complex molecules. A thorough understanding of their comparative stability is essential for the rational design of protecting group strategies in modern organic synthesis.
References
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Oikawa, Y., Yoshioka, T., & Yonemitsu, O. (1982). Specific removal of o-methoxybenzyl protection by DDQ oxidation. Tetrahedron Letters, 23(8), 885-888. [Link]
-
Poon, K. W., & Dudley, G. B. (2011). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Tetrahedron Letters, 52(49), 6580-6582. [Link]
-
Amit, B., Zehavi, U., & Patchornik, A. (1974). Photosensitive protecting groups of amino sugars and their use in glycoside synthesis. 2-Nitrobenzyloxycarbonylamino and 6-nitroveratryloxycarbonylamino derivatives. The Journal of Organic Chemistry, 39(2), 192-196. [Link]
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Pillai, V. N. R. (1980). Photoremovable protecting groups in organic synthesis. Synthesis, 1980(1), 1-26. [Link]
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Kiessling, L. L., & Gestwicki, J. E. (2000). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Organic Letters, 2(16), 2471–2474. [Link]
-
Wright, J. A., Yu, J. Q., & Spencer, J. B. (2001). Sequential removal of the benzyl-type protecting groups PMB and NAP by oxidative cleavage using CAN and DDQ. Tetrahedron Letters, 42(25), 4033-4036. [Link]
-
Liu, G., Feng, Y., Zhang, Q., & Chai, Y. (2024). Orthogonal Deprotection of Photolabile Protecting Groups and Its Application in Oligosaccharide Synthesis. Organic Letters. [Link]
- Google Patents. (n.d.). Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
-
Crich, D., & Rahaman, M. Y. (2013). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. The Journal of Organic Chemistry, 78(11), 5678–5682. [Link]
-
Slanina, T., & Klán, P. (2015). A Mild and efficient method for the selective cleavage of primary p-methoxybenzyl protecting group of saccharides by Co2(CO)8–Me2PhSiH–CO system. Carbohydrate Research, 416, 48-52. [Link]
-
Bochet, C. G. (2001). Photolabile protecting groups and linkers. Journal of the Chemical Society, Perkin Transactions 1, (2), 125-142. [Link]
-
Albericio, F., & Tulla-Puche, J. (2022). 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy. The Journal of Organic Chemistry, 87(15), 10077-10086. [Link]
-
Liu, G., Feng, Y., Zhang, Q., & Chai, Y. (2024). Orthogonal Deprotection of Photolabile Protecting Groups and Its Application in Oligosaccharide Synthesis. Organic Letters. [Link]
-
Kumar, P., & Kumar, R. (2015). DDQ mediated regiospecific protection of primary alcohol and deprotection under neutral conditions: Application of new p -methoxy benzyl-pixyl ether as reagent of choice for nucleoside protection. RSC Advances, 5(11), 8145-8149. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
Woerpel, K. A., & Soderquist, J. A. (2009). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. The Journal of Organic Chemistry, 74(1), 135-145. [Link]
-
Somei, M., Yamada, F., & Natsume, M. (1990). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. HETEROCYCLES, 31(7), 1245. [Link]
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Popik, V. V., & Givens, R. S. (2020). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega, 5(2), 1045-1053. [Link]
-
Soria-Castro, A., Augugliaro, V., & Palmisano, L. (2011). Photocatalytic Selective Oxidation of 4‐Methoxybenzyl Alcohol to Aldehyde in Aqueous Suspension of Home‐Prepared Titanium Dioxide Catalyst. Catalysis Letters, 141(11), 1591-1597. [Link]
-
Reddy, P. V., & Kumar, V. P. (2015). ChemInform Abstract: Sustainable, Mild and Efficient p-Methoxybenzyl Ether Deprotections Utilizing Catalytic DDQ. ChemInform, 46(32). [Link]
-
AAPPTec. (n.d.). Peptide Cleavage and Protected Cleavage Procedures Application Note. Retrieved from [Link]
-
Feringa, B. L., & Browne, W. R. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews, 44(10), 3461-3475. [Link]
- Google Patents. (n.d.). Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
-
Porco, J. A., & Cong, H. (2020). Total Syntheses of (+)-Penicibilaenes A and B via Enantioselective Desymmetrization. Organic Letters, 22(3), 1083-1087. [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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A Strategic Guide to Orthogonal Deprotection: Leveraging the 4-Nitrobenzyl Ether in Complex Synthesis
In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. The concept of orthogonal protection, where specific protecting groups can be selectively removed in any order without affecting others, offers chemists a powerful toolkit for the construction of complex molecules, particularly in the fields of carbohydrate chemistry, peptide synthesis, and natural product synthesis. This guide provides a deep dive into orthogonal deprotection strategies centered around the 4-nitrobenzyl (PNB) ether, a versatile protecting group for hydroxyl functionalities. We will objectively compare its performance with other common alternatives, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic endeavors.
The 4-Nitrobenzyl Ether: A Chemically Distinct Protecting Group
The 4-nitrobenzyl (PNB) ether distinguishes itself through its unique deprotection pathways, which are often orthogonal to those of many other commonly employed hydroxyl protecting groups. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the benzyl group, rendering it susceptible to specific cleavage conditions while remaining stable to others. This unique reactivity profile is the cornerstone of its utility in orthogonal deprotection strategies.
Comparative Analysis of Hydroxyl Protecting Groups
To effectively devise an orthogonal protection strategy, a thorough understanding of the stability and lability of various protecting groups is essential. The following table provides a comparative overview of the 4-nitrobenzyl ether alongside other frequently used hydroxyl protecting groups, detailing their common cleavage conditions and relative stability profiles.
| Protecting Group | Abbreviation | Cleavage Conditions | Stability Profile |
| 4-Nitrobenzyl Ether | PNB | Primary: Reduction (e.g., H₂, Pd/C; Zn, AcOH) followed by cleavage. Alternative: Strong base (e.g., 20% aq. NaOH in MeOH, 75 °C)[1]; Photolysis (for o-nitrobenzyl). | Stable to acidic conditions (e.g., TFA), and many oxidative conditions that cleave PMB ethers. Stable to conditions for silyl ether deprotection. |
| p-Methoxybenzyl Ether | PMB | Oxidative cleavage (e.g., DDQ, CAN)[2]; Strong acids (e.g., TFA)[3]; Electrochemical oxidation[4]. | Stable to hydrogenolysis (conditions that cleave Bn ethers) and basic conditions. |
| Benzyl Ether | Bn | Catalytic hydrogenolysis (e.g., H₂, Pd/C)[5][6]; Strong acids; Dissolving metal reduction. | Stable to mildly acidic and basic conditions, and oxidative conditions that cleave PMB ethers. |
| tert-Butyldimethylsilyl Ether | TBS | Fluoride ion sources (e.g., TBAF, HF-Pyridine); Acidic conditions (e.g., HCl, AcOH)[7]. | Stable to basic conditions, hydrogenolysis, and many oxidative/reductive conditions. |
Expert Insight: The true power of the PNB group lies in its resistance to the standard reagents used for the deprotection of PMB and silyl ethers. For instance, the oxidative conditions required to cleave a PMB ether with DDQ or CAN will leave a PNB ether intact. Similarly, the fluoride-based reagents used to remove TBS ethers do not affect the PNB group. This orthogonality allows for a highly selective and stepwise deprotection sequence in molecules bearing these different protecting groups.
Visualizing Orthogonal Deprotection
The concept of orthogonal deprotection can be visualized as a series of selective "gates" that can be opened in a specific order to reveal different functional groups for subsequent reactions.
Caption: Orthogonal deprotection allows for the sequential removal of different protecting groups (PG) to unmask functional groups (FG) using specific reagents.
Experimental Protocol: Orthogonal Deprotection of a PNB Ether in the Presence of a TBS Ether
This protocol details the selective deprotection of a 4-nitrobenzyl ether using a mild basic hydrolysis method, leaving a tert-butyldimethylsilyl (TBS) ether intact. This method is particularly useful when acidic or standard hydrogenolysis conditions are not compatible with other functional groups in the molecule.[1]
Materials:
-
Substrate: A molecule containing both a 4-nitrobenzyl ether and a tert-butyldimethylsilyl ether.
-
Methanol (MeOH)
-
20% aqueous Sodium Hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Magnetic stir bar and stirrer/hotplate
-
Round-bottom flask or scintillation vial
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the dual-protected substrate (1.0 equivalent) in methanol (0.1 M), add an equal volume of 20% aqueous NaOH solution.
-
Reaction Execution: Stir the reaction mixture vigorously at 75 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed (typically 1.5-3 hours), cool the reaction mixture to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to afford the desired alcohol with the TBS group intact.
Causality Behind Experimental Choices:
-
20% Aqueous NaOH in Methanol: This specific reagent combination provides a sufficiently basic environment to facilitate the cleavage of the PNB ether, presumably through an oxidation at the benzylic position by dissolved oxygen, while being mild enough not to cleave the base-stable TBS ether.[1]
-
75 °C: The elevated temperature is crucial for achieving a reasonable reaction rate for the PNB ether cleavage.
-
Ethyl Acetate Extraction: Ethyl acetate is a suitable solvent for extracting the desired product from the aqueous methanolic reaction mixture.
-
Brine Wash: The brine wash helps to remove any residual water and inorganic salts from the organic layer.
Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow for the orthogonal deprotection of a PNB ether.
Caption: Step-by-step workflow for the selective deprotection of a 4-nitrobenzyl ether.
Conclusion
The 4-nitrobenzyl ether is a valuable tool in the arsenal of synthetic chemists, offering a distinct set of deprotection conditions that are orthogonal to many other commonly used hydroxyl protecting groups. Its stability to acidic and certain oxidative conditions, combined with its lability under specific reductive or basic conditions, allows for the strategic and selective unmasking of hydroxyl groups in complex molecular frameworks. By understanding the comparative reactivity of PNB ethers and other protecting groups, researchers can design more efficient and elegant synthetic routes, ultimately accelerating the pace of discovery in chemical and pharmaceutical research.
References
-
Waldvogel, S. R., et al. (2018). Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. Organic Process Research & Development, 22(9), 1236-1242. [Link]
- Kocienski, P. J. (2005). Protecting Groups. 3rd ed. Georg Thieme Verlag.
- Horita, K., Yoshioka, T., Tanaka, T., Oikawa, Y., & Yonemitsu, O. (1986). On the selectivity of deprotection of benzyl, MPM (4-methoxybenzyl) and DMPM (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Tetrahedron, 42(11), 3021-3028.
-
Kim, S., et al. (2008). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Molecules, 13(7), 1531-1539. [Link]
- Sajiki, H., et al. (2003). A remarkable solvent effect toward the Pd/C-catalyzed cleavage of silyl ethers.
- Oikawa, Y., Yoshioka, T., & Yonemitsu, O. (1982). Specific removal of o-methoxybenzyl protection by DDQ oxidation. Tetrahedron Letters, 23(8), 885-888.
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th ed. John Wiley & Sons.
-
Organic Chemistry Portal. Benzyl Ethers. [Link]
- Li, X., et al. (2015). Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers. Tetrahedron Letters, 56(10), 1420-1422.
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
Total Synthesis. PMB Protecting Group: PMB Protection & Deprotection Mechanism. [Link]
-
The Organic Chemistry Tutor. (2018, December 31). benzyl ether cleavage [Video]. YouTube. [Link]
-
Chemistry LibreTexts. 3.2.4: Reactions of Ethers- Acidic Cleavage. [Link]
- Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36(20), 3465-3468.
- Falck, J. R., et al. (2001). A mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Tetrahedron Letters, 42(48), 8659-8661.
- Khan, A. T., & Mondal, E. (2003). A mild and efficient method for the cleavage of tert-butyldimethylsilyl (TBS) ethers. Synlett, 2003(05), 694-698.
- Sajiki, H., et al. (2005). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. Chemical & Pharmaceutical Bulletin, 53(12), 1531-1534.
-
The Organic Chemistry Tutor. (2018, December 31). benzyl ether cleavage [Video]. YouTube. [Link]
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-
LyondellBasell. Glycol Ether PNB. [Link]
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A Senior Application Scientist's Guide to the Reaction Kinetics of Substituted o-Nitrobenzyl Esters
For researchers and professionals in drug development and materials science, photolabile protecting groups (PPGs) are indispensable tools for achieving spatiotemporal control over the release of active molecules.[1][2] Among the various classes of PPGs, ortho-nitrobenzyl (oNB) esters are frequently employed due to their synthetic accessibility and reliable cleavage upon UV irradiation.[3] However, the efficiency of this cleavage is not uniform across all oNB derivatives. The reaction kinetics are profoundly influenced by the substitution pattern on both the aromatic ring and the benzylic carbon, as well as the nature of the ester leaving group itself.
This guide provides an in-depth comparison of the reaction kinetics of substituted o-nitrobenzyl esters, grounded in experimental data. We will explore the underlying photochemical mechanism, analyze structure-activity relationships, and provide a validated protocol for quantifying these kinetics in your own laboratory.
The Photochemical Cleavage Mechanism: An Intramolecular Redox Reaction
The photodecarboxylation of an o-nitrobenzyl ester is initiated by the absorption of a UV photon (typically in the 300-365 nm range), which excites the nitro group.[3][4] The process is not a simple bond scission but a sophisticated intramolecular redox reaction.
The currently accepted mechanism proceeds through several key steps:
-
Photoexcitation : Upon absorbing a photon, the o-nitrobenzyl group is promoted to an excited state.
-
Hydrogen Abstraction : The excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon, forming a diradical species that rapidly rearranges into an aci-nitro intermediate.[3] This intramolecular hydrogen transfer is the rate-determining step in the formation of the key intermediate.
-
Cyclization and Rearrangement : The aci-nitro intermediate undergoes cyclization, forming a five-membered ring.
-
Cleavage : This cyclic intermediate is unstable and rapidly rearranges, leading to the cleavage of the benzylic C-O bond. This step releases the protected carboxylic acid and forms an o-nitrosobenzaldehyde byproduct.[5][6]
The formation of the o-nitrosobenzaldehyde is a critical consideration, as it can act as an internal light filter, potentially slowing the reaction rate over time, and can also react with the released substrate or other molecules in the system.[5][6]
Caption: Photochemical cleavage mechanism of o-nitrobenzyl esters.
Comparative Kinetics: The Impact of Substitution
The rate of photocleavage can be tuned by orders of magnitude through strategic substitution. Understanding these structure-property relationships is key to designing a photolabile system with kinetics tailored to a specific application.
Benzylic Carbon Substitution
Placing a substituent, such as a methyl group, on the benzylic carbon (the α-carbon) dramatically accelerates the rate of photolysis. This is one of the most effective strategies for enhancing cleavage speed.
-
Causality : The introduction of an α-methyl group stabilizes the partial positive charge that develops on the benzylic carbon during the hydrogen abstraction and subsequent rearrangement steps. This stabilization lowers the activation energy of the rate-determining step. Experimental data shows that this modification can increase the degradation kinetics by a factor of 5 to 20.[4][5]
Aromatic Ring Substitution
Adding substituents to the benzene ring primarily affects the molecule's light-absorbing properties (molar absorptivity and λ_max) and can also exert electronic effects on the reaction.
-
Electron-Donating Groups (EDGs) : The introduction of strong electron-donating groups, such as methoxy (-OCH₃), has two major benefits. Firstly, it shifts the absorption maximum to a longer, less biologically damaging wavelength (e.g., >350 nm).[5] Secondly, it generally increases the rate of cleavage. The widely used "veratryl" moiety (4,5-dimethoxy-2-nitrobenzyl) is a prime example of this strategy, showing a dramatic rate increase compared to the unsubstituted parent compound.[5]
-
Complex Effects : While EDGs are generally beneficial, the overall influence of ring substituents is complex. Recent studies have shown that there is not always a simple linear correlation with electronic parameters (like Hammett values).[7][8] In some cases, steric effects can dominate, with larger, bulkier substituents leading to slower decomposition, likely by hindering the necessary conformational changes during the reaction.[7]
Ester Leaving Group Acidity
A crucial, and sometimes overlooked, factor is the nature of the carboxylic acid being released.
-
Causality : A clear correlation exists between the photolysis rate and the acidity (pKa) of the released carboxylic acid.[7][8] A more acidic leaving group, which corresponds to a more stable carboxylate anion, facilitates a faster cleavage reaction.[7] This is because the stability of the forming anion influences the transition state energy of the C-O bond-breaking step. Therefore, an oNB ester of trifluoroacetic acid will cleave significantly faster than an oNB ester of acetic acid under identical conditions.
Quantitative Data Summary
The following table summarizes experimental data from the literature, illustrating the kinetic effects of different substitution patterns.
| o-Nitrobenzyl Derivative | Leaving Group | Key Substituents | k_app (s⁻¹) | Relative Rate | Source |
| o-Nitrobenzyl Tosylate | Tosylate | Unsubstituted | 1.63 x 10⁻⁴ | 1 | [4] |
| 1-(o-Nitrophenyl)ethyl Tosylate | Tosylate | α-methyl | 3.17 x 10⁻³ | ~19.4 | [4] |
| 1-(o-Nitrophenyl)ethyl Phosphate | Diethyl Phosphate | α-methyl | 4.33 x 10⁻³ | ~26.6 | [4] |
| α-Methyl-6-nitroveratryl Acetate | Acetate | α-methyl, 4,5-dimethoxy | - | ~5x faster than without α-methyl | [5] |
| o-Nitrobenzyl Esters | Various Acids | Unsubstituted | Rate correlates with pKa | - | [7][8] |
Note: Reaction conditions vary between studies; this table is for comparative illustration.
Experimental Protocol: Measuring Photolysis Kinetics via ¹H NMR
This protocol provides a reliable method for determining the apparent first-order rate constants (k_app) of photolysis for novel oNB esters. The self-validating nature of this protocol lies in the linear relationship observed when plotting the natural logarithm of the concentration ratio against time for a first-order reaction.
Materials & Equipment
-
Substituted o-nitrobenzyl ester of interest
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
-
UV lamp with a specific wavelength output (e.g., 365 nm) and known power density
-
NMR spectrometer (≥400 MHz recommended)
-
Internal standard (optional, e.g., tetramethylsilane)
Step-by-Step Methodology
-
Sample Preparation : Prepare a solution of the o-nitrobenzyl ester in the chosen deuterated solvent at a known concentration (e.g., 5-10 mM) in an NMR tube.
-
Initial Spectrum (t=0) : Acquire a quantitative ¹H NMR spectrum of the sample before any irradiation. This is your baseline measurement. Identify a well-resolved proton signal unique to the starting material (e.g., the benzylic protons).
-
Photolysis : Place the NMR tube at a fixed distance from the UV lamp. Irradiate the sample for a defined period (e.g., 10 minutes). Ensure consistent positioning for all experiments.
-
Time-Point Spectra : After the first irradiation interval, remove the tube and acquire another ¹H NMR spectrum.
-
Repeat : Continue the process of irradiating for set intervals and acquiring spectra until a significant portion of the starting material (e.g., >80%) has decomposed.
-
Data Analysis :
-
Integrate the chosen signal for the starting material in each spectrum.
-
Calculate the concentration of the starting material at each time point, [C], relative to its initial concentration, [C]₀, using the integration values.
-
Plot ln([C]/[C]₀) versus irradiation time (in seconds).
-
-
Determine Rate Constant : For a first-order reaction, the plot will be linear. The apparent rate constant, k_app, is the negative of the slope of this line. The linearity of the plot validates the first-order kinetics assumption.
Caption: Experimental workflow for kinetic analysis of oNB esters.
Conclusion and Outlook
The reaction kinetics of substituted o-nitrobenzyl esters are governed by a predictable yet multifaceted set of structural parameters. For rapid cleavage, the most impactful strategies are the introduction of an α-methyl group at the benzylic position and the use of a leaving group with a low pKa.[4][7] For shifting absorption to longer wavelengths and enhancing rates, the incorporation of electron-donating methoxy groups on the aromatic ring is highly effective.[5] Conversely, bulky substituents on the ring may retard the reaction.[7]
By understanding these principles, researchers can move beyond off-the-shelf solutions and rationally design oNB-based photolabile systems with cleavage kinetics precisely tailored to the demands of their specific application, whether it be for rapid drug release in a biological system or controlled degradation in a polymer network.
References
- Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010.
- Theato, P. (2012). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Macromolecules, 45(5), 1723-1736.
- Fink, A. L., Groß, A. G., Puch, F., & Geitner, R. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega.
- Fournier, L., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(18), 4849-4857.
- Sangermano, M., & Dietliker, K. (2019). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Polymers, 11(1), 123.
- Gravel, D., et al. (1992). Photochemistry of the o-nitrobenzyl system in solution: effects of distance and geometrical constraint on the hydrogen transfer. Canadian Journal of Chemistry, 70(1), 19-29.
- Yip, R. W., et al. (1985). Photochemistry of the o-nitrobenzyl system in solution: evidence for singlet-state intramolecular hydrogen abstraction. The Journal of Physical Chemistry, 89(18), 3865-3867.
- Rodia, J. S., et al. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(14), 4643-4654.
- Singh, A., & Kumar, S. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(9), 5439-5487.
- Allsopp, S. L., et al. (2023). The Value of Different Experimental Observables: A Transient Absorption Study of the Ultraviolet Excitation Dynamics Operating in Nitrobenzene. The Journal of Physical Chemistry A, 127(30), 6299-6310.
- Wikipedia. (n.d.). Photolabile protecting group.
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- Nanjo, K., et al. (2025). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Methoxy-2-nitro-1-(phenylmethoxy)benzene
Foundational Knowledge: Understanding the Hazard Profile
4-Methoxy-2-nitro-1-(phenylmethoxy)benzene is a complex organic molecule featuring a nitroaromatic system and an ether linkage. The causality behind its handling and disposal procedures stems from the inherent reactivity and toxicity of these functional groups.
-
Nitroaromatic Core: The nitrobenzene moiety is a strong electron-withdrawing group, which often imparts significant biological activity and toxicity.[1] Compounds in this class are known for their potential to cause methemoglobinemia, a condition that reduces the oxygen-carrying capacity of blood. Furthermore, many nitroaromatic compounds are classified as mutagenic and potentially carcinogenic.[2]
-
Ether Linkage: The phenylmethoxy (benzyloxy) group, while generally stable, can pose hazards. Ethers are susceptible to the formation of explosive peroxides over time, especially when exposed to air and light. While the electron-withdrawing nature of the nitroaromatic ring may influence this reactivity, it is a critical consideration for storage and handling.
-
Overall Toxicity: Based on analogous compounds like 4-Methoxy-2-nitroaniline, this substance should be presumed to be highly toxic if ingested, inhaled, or absorbed through the skin.[3][4]
Due to these intrinsic properties, this compound must be managed as a hazardous waste from cradle to grave.
Immediate Safety and Spill Management: A Proactive Approach
A self-validating safety system begins with preparation. Before handling this compound for any purpose, including disposal preparation, the following must be in place.
Personal Protective Equipment (PPE)
Proper PPE is non-negotiable. The principle is to create a complete barrier between the researcher and the chemical.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of contaminated solvents and airborne dust particles from coming into contact with the eyes and mucous membranes.[3] |
| Skin Protection | Impervious gloves (e.g., nitrile rubber, minimum thickness of 0.11 mm) and a chemically resistant lab coat. | Prevents dermal absorption, which is a primary route of exposure for many nitroaromatic compounds.[3][4] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with cartridges appropriate for organic vapors and particulates. | Required when handling the solid powder outside of a certified chemical fume hood or if aerosols could be generated.[3] This mitigates the risk of inhaling toxic dust. |
Emergency Spill Protocol
In the event of a spill, a swift and systematic response is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate spill area.[3]
-
Ventilate: Ensure the area is under negative pressure, typically by working within a chemical fume hood.[5]
-
Contain: Wearing full PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or specialized chemical absorbent pads.[3] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the contained material into a clearly labeled, dedicated hazardous waste container.[3][5] Use non-sparking tools to prevent ignition sources.
-
Decontaminate: Clean the spill surface with a suitable solvent (e.g., methanol or acetone), followed by soap and water. All cleaning materials, including wipes and rinsate, must be collected as hazardous waste.[3]
-
Document: Record the spill and the cleanup procedure in the laboratory's safety logbook.
Step-by-Step Disposal Protocol
Under no circumstances should this compound or its contaminated materials be disposed of in standard laboratory trash or poured down the drain.[3]
Waste Segregation and Collection
The foundation of compliant disposal is meticulous segregation at the point of generation.
-
Step 1: Designate a Waste Container: Use a dedicated, chemically compatible, and leak-proof container for all waste containing this compound. This includes the pure compound, reaction residues, contaminated PPE, and spill cleanup materials.
-
Step 2: Labeling: The container must be sealed and clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and all applicable GHS hazard pictograms (e.g., Skull and Crossbones for acute toxicity, Health Hazard for potential carcinogenicity, and Environment).[6]
-
Step 3: Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area. This area must be away from incompatible materials such as strong acids, bases, and oxidizing agents to prevent dangerous reactions.[4]
Container Decontamination
Empty containers that once held this chemical are also considered hazardous waste until properly decontaminated.
-
Protocol: Triple Rinsing:
-
Rinse the container thoroughly with a suitable solvent (e.g., acetone or methanol).
-
Pour the rinsate into the designated hazardous waste container.[3]
-
Repeat this process two more times.
-
-
Final Disposal: After triple rinsing, the container can often be managed as non-hazardous waste, though it is best practice to deface the original label before disposal. Confirm this procedure with your institution's Environmental Health and Safety (EHS) department.
Final Disposal Arrangement
The ultimate disposal of this chemical waste requires professional handling.
-
Professional Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[3]
-
Approved Method: The standard and most effective method for the destruction of nitroaromatic compounds is high-temperature incineration in a specialized chemical incinerator equipped with afterburners and scrubbers to neutralize harmful combustion by-products.[3]
-
Documentation: Maintain meticulous records of all hazardous waste generated, including the chemical name, quantity, and date of disposal, in accordance with EPA and local regulatory requirements.[3]
Visualization of Disposal Workflow
To ensure clarity and procedural adherence, the following diagrams illustrate the key decision-making and operational workflows.
Caption: Procedural workflow for the disposal of this compound.
Caption: Step-by-step workflow for managing a chemical spill.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Benzyl alcohol. Retrieved January 21, 2026, from [Link]
-
Zabik, J. M., & Roberts, A. L. (2007). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. International Journal of Molecular Sciences, 8(8), 1234-1266. [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]
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European Chemicals Agency (ECHA). (n.d.). Nitrobenzene - Registration Dossier. Retrieved January 21, 2026, from [Link]
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MDPI. (2021). A Walk through Recent Nitro Chemistry Advances. Molecules, 26(15), 4434. [Link]
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GOV.UK. (2025). Benzyl chloride - Incident management. Retrieved January 21, 2026, from [Link]
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Australian Government Department of Health. (2023). Benzene, 1-methoxy-4-nitro- - Evaluation statement. Retrieved January 21, 2026, from [Link]
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Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved January 21, 2026, from [Link]
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Valudor Products. (n.d.). Safety Data Sheet: benzyl alcohol. Retrieved January 21, 2026, from [Link]
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ACS Applied Materials & Interfaces. (2023). Detection of Nitroaromatic and Peroxide-Based Explosives with Amine- and Phosphine-Functionalized Diketopyrrolopyrroles. ACS Applied Materials & Interfaces, 15(22), 26861-26871. [Link]
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NIST. (n.d.). Benzene, 4-methoxy-2-methyl-1-nitro-. National Institute of Standards and Technology. Retrieved January 21, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Nitroanisole. PubChem. Retrieved January 21, 2026, from [Link]
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Navigating the Unseen: A Proactive Safety Protocol for 4-Methoxy-2-nitro-1-(phenylmethoxy)benzene
In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are a daily reality. While each new molecule holds the promise of therapeutic advancement, it also presents a unique set of safety challenges. This guide addresses the safe handling of 4-Methoxy-2-nitro-1-(phenylmethoxy)benzene, a compound for which specific safety data may not be readily available. In such instances, a proactive and evidence-based approach, grounded in the understanding of structurally similar compounds, is paramount. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to manage this compound with the highest degree of safety and operational integrity.
The Rationale for Precaution: Learning from Analogs
Given these potential risks, a conservative and cautious approach is not just recommended; it is essential for personnel safety and regulatory compliance.
Core Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is the cornerstone of safe chemical handling. For this compound, a comprehensive PPE strategy is mandatory.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double-gloving with nitrile gloves is strongly recommended. Nitrile provides good resistance to a range of chemicals, including aromatic and nitro compounds.[4][5] |
| Eye Protection | Safety Goggles | Chemical splash goggles are required at all times to provide a seal around the eyes.[4][5] |
| Face Shield | A face shield must be worn over safety goggles, especially when there is a risk of splashing or when handling larger quantities.[4][5] | |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully fastened.[4] |
| Chemical-Resistant Apron | A chemical-resistant apron should be worn over the lab coat to provide an additional barrier against spills.[4] | |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][6] |
| Respirator | In the event of a spill or if engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[6][7] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is critical to minimizing the risk of exposure and ensuring the integrity of your research. The following protocol outlines the essential steps for handling this compound.
Pre-Operational Safety Checklist:
-
Fume Hood Verification: Confirm that the chemical fume hood is operational and the certification is current.
-
PPE Availability: Ensure all necessary PPE is readily available and in good condition.
-
Emergency Equipment: Locate the nearest safety shower, eyewash station, and fire extinguisher.
-
Waste Containers: Prepare clearly labeled hazardous waste containers for solid and liquid waste.[4][6]
Experimental Protocol:
-
Designated Area: Designate a specific area within the chemical fume hood for the handling of this compound.
-
Weighing and Transfer:
-
Tare a suitable container within the fume hood.
-
Carefully weigh the desired amount of this compound.
-
Use appropriate tools (e.g., spatula, powder funnel) to transfer the solid, minimizing the generation of dust.
-
-
Reaction Setup and Monitoring:
-
Keep the fume hood sash at the lowest possible height while maintaining access to the experiment.[4]
-
Continuously monitor the reaction for any unexpected changes in temperature, pressure, or color.
-
-
Post-Experiment Decontamination:
-
Thoroughly decontaminate all glassware and equipment that came into contact with the chemical using a suitable solvent.
-
Collect all rinsate as hazardous liquid waste.
-
Wipe down the work area within the fume hood with an appropriate decontaminating solution.
-
Disposal Plan: Responsible Management of Hazardous Waste
The proper disposal of this compound and contaminated materials is a critical final step in the experimental workflow.
-
Waste Segregation:
-
Solid Waste: All contaminated solid materials (e.g., gloves, weighing paper, paper towels) must be collected in a designated and clearly labeled hazardous waste container.[4]
-
Liquid Waste: Unused solutions and solvent rinses containing the compound must be collected in a separate, labeled hazardous waste container.[4] Do not mix with incompatible waste streams.
-
-
Institutional Guidelines: Always consult and adhere to your institution's Environmental Health and Safety (EHS) office for specific disposal procedures and guidelines.[4]
Visualizing the Workflow for Enhanced Safety
To further clarify the procedural flow, the following diagrams illustrate the key stages of handling and disposal, as well as the decision-making process for PPE selection.
Caption: Safe handling and disposal workflow for this compound.
Caption: PPE decision matrix for handling the target compound.
By adhering to these rigorous safety protocols, researchers can confidently and responsibly handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- BenchChem. (n.d.). Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile.
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- Angene Chemical. (2021, May 1). Safety Data Sheet.
- Fisher Scientific. (2009, September 22). Safety Data Sheet.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- PubChem. (n.d.). 4-Methoxy-2-nitroaniline.
- BenchChem. (n.d.). Proper Disposal of 4-Methoxy-2-nitroaniline: A Guide for Laboratory Professionals.
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- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
- Fisher Scientific. (n.d.). Material Safety Data Sheet.
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- Fisher Scientific. (2014, December 3). Safety Data Sheet.
- Sigma-Aldrich. (2024, September 7). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol.
- BenchChem. (n.d.). Navigating the Synthesis and Safety of 4-Methoxy-2-nitroaniline: An In-depth Technical Guide.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
